2-(2-Bromoacetyl)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoacetyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-4-2-1-3-7(8)6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWHVTKOWVMEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618743 | |
| Record name | 2-(Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-86-4 | |
| Record name | 2-(Bromoacetyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of 2-(2-Bromoacetyl)benzonitrile and Its Isomers
Abstract
This technical guide provides a comprehensive overview of the critical physical properties of 2-(2-Bromoacetyl)benzonitrile, a key intermediate in pharmaceutical synthesis. Due to a notable scarcity of experimentally-derived data for the ortho-isomer (2-), this paper presents the available information in the context of its better-characterized meta- (3-) and para- (4-) isomers. The core of this guide is a detailed exposition of the authoritative, field-proven methodologies for determining melting point and solubility—two cornerstone parameters that profoundly influence drug development, from discovery and formulation to quality control. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both specific data where available and universally applicable experimental protocols grounded in principles of scientific integrity and regulatory standards.
Introduction: The Strategic Importance of Physical Properties
In the landscape of drug discovery and development, the journey from a promising chemical entity to a safe and efficacious therapeutic is paved with rigorous characterization. Among the most fundamental of these characterization steps are the determination of a compound's melting point and solubility. These are not mere data points, but critical indicators that predict a molecule's behavior, inform downstream experimental design, and ultimately impact its viability as a drug candidate.
-
Melting Point is a sentinel of purity and identity. A sharp, defined melting range is a hallmark of a pure crystalline compound, while a depressed and broad range often signifies the presence of impurities.[1][2][3][4] This thermal property is a direct consequence of the crystalline lattice energy; the stronger the intermolecular forces holding the crystal together, the more energy is required to transition it to a liquid state.[5] In a regulated environment, melting point determination is a foundational quality control test for active pharmaceutical ingredients (APIs) and excipients.[6]
-
Solubility , particularly aqueous solubility, is a master variable governing a drug's bioavailability.[7][8][9] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[7][8] Poor aqueous solubility is a major hurdle in formulation development, often leading to inadequate bioavailability and the need for high doses.[7] Therefore, early and accurate solubility assessment is paramount for selecting viable lead candidates and designing effective drug delivery systems.[5][6][10]
This guide focuses on this compound and its isomers, which serve as versatile building blocks in medicinal chemistry. Understanding their physical properties is essential for their effective use in synthesis and subsequent development processes.
Physicochemical Data of (Bromoacetyl)benzonitrile Isomers
A thorough review of scientific literature and chemical databases reveals a significant disparity in the available experimental data for the (Bromoacetyl)benzonitrile isomers. While data for the 3- and 4-isomers are accessible, there is a notable lack of experimentally determined melting point and solubility information for this compound (CAS 683274-86-4).
Table 1: Summary of Physical Properties for (Bromoacetyl)benzonitrile Isomers
| Property | This compound | 3-(2-Bromoacetyl)benzonitrile | 4-(2-Bromoacetyl)benzonitrile |
| CAS Number | 683274-86-4 | 50916-55-7 | 20099-89-2 |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol | 224.05 g/mol | 224.05 g/mol |
| Melting Point | No experimental data available | 65-67 °C | 92-96 °C[3][7][11] |
| Aqueous Solubility | 0.353 mg/mL (Calculated)[12] | No experimental data available | Limited solubility in water[13] |
| Organic Solubility | No experimental data available | Soluble in Methanol[14] | Soluble in Methanol, Acetone, Dichloromethane, DMSO[7][11][13][15] |
Note: The solubility for this compound is a calculated value and should be confirmed via experimental determination.
Authoritative Experimental Protocols
The following sections detail standardized, self-validating protocols for the determination of melting point and solubility. These methodologies are grounded in international standards, such as those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.
Melting Point Determination
The capillary method is the gold standard for melting point determination, recognized by major pharmacopeias.[16] It offers high accuracy and requires only a small amount of sample.
Caption: Standard workflow for capillary melting point determination.
-
Sample Preparation:
-
The sample must be thoroughly dried, as residual solvent can act as an impurity and depress the melting point.[13][17][18] Drying in a vacuum desiccator over silica gel for 24 hours is a standard procedure.[18]
-
Grind the crystalline material into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer within the sample.[19]
-
Introduce the powder into a thin-walled capillary tube (sealed at one end) by tapping the open end into the sample pile.[17]
-
Compact the sample to a height of 2-3 mm by tapping the bottom of the tube on a hard surface or by dropping it through a long glass tube.[12][19] A densely packed, small sample column is crucial for a sharp, reproducible melting range.
-
-
Instrument Setup & Preliminary Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.[17] Modern apparatuses use a metal block for uniform heating and a digital camera for observation.[20]
-
For an unknown compound, perform a rapid determination by heating at a rate of 10-20°C per minute to establish an approximate melting range. This saves time and brackets the true melting point.[13][21]
-
Allow the apparatus to cool to at least 20°C below the approximate melting point before proceeding.[19]
-
-
Accurate Measurement:
-
Using a fresh sample, set the starting temperature to approximately 5-10°C below the expected melting point.[7][21]
-
Set the heating (ramp) rate to 1-2°C per minute.[13][22] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.
-
Observe the sample closely through the viewing lens or on the digital display.
-
-
Recording the Melting Range:
-
T1 (Onset of Melting): Record the temperature at which the first visible drop of liquid appears. This may be preceded by shrinking or sintering of the solid.[12][17] The USP defines this as the point where the column collapses against the side of the tube.[7][23]
-
T2 (Clear Point): Record the temperature at which the last solid particle melts, and the sample becomes a completely transparent liquid.[12]
-
The result is always reported as a range from T1 to T2. A pure compound will typically have a sharp range of 0.5-1.5°C.[3][6]
-
Solubility Determination
Solubility can be assessed under two principal conditions: kinetic and thermodynamic.
-
Kinetic Solubility is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, predissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a measure of how quickly a compound can dissolve and is useful for initial screening.[15][18][24][25]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved solid.[6][11][21] This is a more time-consuming but more accurate measure, critical for formulation and late-stage development. The shake-flask method is the gold standard for this determination.[2][16]
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. enamine.net [enamine.net]
- 3. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 4. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 5. ucd.ie [ucd.ie]
- 6. evotec.com [evotec.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seppic.com [seppic.com]
- 9. jmpas.com [jmpas.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. laboratuar.com [laboratuar.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Solubility Test | AxisPharm [axispharm.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 21. creative-biolabs.com [creative-biolabs.com]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. www1.udel.edu [www1.udel.edu]
- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
2-(2-Bromoacetyl)benzonitrile CAS number 683274-86-4 characterization data
An In-Depth Technical Guide to the Characterization of 2-(2-Bromoacetyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound
This compound (CAS Number: 683274-86-4) is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] As an α-bromoketone, it serves as a potent electrophile, readily undergoing alkylation reactions with a variety of nucleophiles. The presence of an ortho-disposed nitrile group on the aromatic ring introduces unique steric and electronic properties compared to its isomers, influencing its reactivity and making it a valuable building block for the synthesis of complex heterocyclic scaffolds.[1] Its utility has been noted in the preparation of heteroarylamine and heterocyclylamine compounds, which are classes of molecules often explored for the treatment of metabolic diseases.[1]
This guide provides a comprehensive overview of the essential analytical techniques required to confirm the identity, purity, and structural integrity of this compound. While publicly available experimental spectra for this specific isomer are limited, this document outlines the theoretically predicted data and provides robust, field-proven protocols for its empirical validation.
Physicochemical & Structural Properties
A precise understanding of the fundamental properties of a compound is the bedrock of its application in research and development. Key identifiers and computed properties for this compound are summarized below.[2]
| Property | Value | Source |
| CAS Number | 683274-86-4 | PubChem[2] |
| Molecular Formula | C₉H₆BrNO | PubChem[2] |
| Molecular Weight | 224.05 g/mol | PubChem[2] |
| Monoisotopic Mass | 222.96328 Da | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Purity (Typical) | ≥95% | Sigma-Aldrich, 2a biotech[3][4] |
Structural Elucidation Workflow
The definitive characterization of this compound relies on a synergistic application of multiple analytical techniques. The logical flow is designed to provide orthogonal data points, each validating the others, to build an unassailable structural proof.
Caption: Workflow for structural confirmation of the target compound.
Spectroscopic Characterization: Predicted Data & Protocols
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight and elemental composition. For a bromine-containing compound, the most critical diagnostic feature is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two molecular ion peaks (M and M+2) of nearly equal intensity. This provides an unmistakable signature.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): Expect a doublet of peaks at m/z ≈ 223 (for C₉H₆⁷⁹BrNO) and m/z ≈ 225 (for C₉H₆⁸¹BrNO) in a ~1:1 ratio.
-
Key Fragments: Fragmentation would likely involve the loss of the bromine atom (•Br) or the bromoacetyl group (•CH₂Br).
-
[M - Br]⁺: m/z ≈ 144
-
[M - COCH₂Br]⁺: m/z ≈ 102 (benzonitrile fragment)
-
Protocol for Electrospray Ionization (ESI-MS):
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup:
-
Ionization Mode: Positive ESI.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 400.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Acquisition: Acquire data for 1-2 minutes and average the scans to obtain a high-quality spectrum. Verify the ~1:1 isotopic pattern for the molecular ion.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive method to verify the presence of key functional groups. The diagnostic value for this molecule lies in the sharp, characteristic absorbances of the nitrile (C≡N) and ketone (C=O) groups. Their positions provide electronic information; for instance, conjugation with the aromatic ring typically lowers the carbonyl stretching frequency.
Predicted IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds. |
| Nitrile (C≡N) Stretch | 2230 - 2220 | Strong, Sharp | Conjugation with the aromatic ring influences this position.[5] |
| Ketone (C=O) Stretch | 1705 - 1685 | Strong, Sharp | Conjugated aryl ketone. |
| Aromatic C=C Bending | 1600 - 1450 | Medium | Skeletal vibrations of the benzene ring. |
| Aliphatic C-H Stretch | 2980 - 2850 | Weak | Methylene (-CH₂-) group stretches. |
| C-Br Stretch | 680 - 550 | Medium-Strong | Characteristic for bromoalkanes. |
Protocol for Attenuated Total Reflectance (ATR-IR):
-
Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background scan (with no sample) and verifying a flat baseline.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Analysis: Process the resulting spectrum by subtracting the background and labeling the key peaks corresponding to the nitrile and carbonyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework and the specific isomeric arrangement (ortho, meta, or para). For this compound, ¹H NMR will reveal the environment of the aromatic and methylene protons, while ¹³C NMR will confirm the carbon count and types.
The aromatic region will be complex due to the ortho-substitution pattern, leading to four distinct, coupled multiplets. The methylene protons adjacent to the bromine and carbonyl groups will appear as a singlet.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9 - 7.5 (4H) | Multiplets (m) | 4H | Ar-H | The aromatic protons will be deshielded by the electron-withdrawing acetyl and nitrile groups. The ortho-substitution breaks the symmetry, resulting in four distinct signals that will show complex splitting patterns (e.g., ddd, td). |
| ~ 4.5 - 4.3 (2H) | Singlet (s) | 2H | -CO-CH₂ -Br | The methylene protons are adjacent to two strong electron-withdrawing groups (carbonyl and bromine), shifting them significantly downfield. |
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 190 | C =O | Typical chemical shift for an aryl ketone carbonyl carbon. |
| ~ 135 - 125 (6C) | Ar-C | Aromatic carbons will appear in this region. Expect six distinct signals due to the lack of symmetry. The carbon attached to the nitrile (ipso-carbon) will be shifted. |
| ~ 118 | C ≡N | Characteristic chemical shift for a nitrile carbon. |
| ~ 30 | -CO-CH₂ -Br | The aliphatic carbon is deshielded by both the carbonyl and bromine atoms. |
Protocol for NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Lock and shim the instrument on the CDCl₃ signal.
-
Acquire the spectrum with a 90° pulse, a relaxation delay of at least 2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the longer relaxation times of quaternary carbons, use a relaxation delay of 5-10 seconds and accumulate a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the FID (Free Induction Decay) with an appropriate line broadening factor, Fourier transform, phase correct, and calibrate the spectrum to the TMS signal (0.00 ppm). Integrate the ¹H signals and pick all peaks in both spectra.
Safety & Handling
As a Senior Application Scientist, it is imperative to emphasize safety. α-Bromoketones are potent lachrymators and alkylating agents. They should be handled with extreme caution in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.
Conclusion
The analytical workflow described herein provides a robust framework for the comprehensive characterization of this compound. By integrating data from Mass Spectrometry, IR Spectroscopy, and multinuclear NMR, researchers can unequivocally confirm the structure, verify the isomeric purity, and establish a reliable analytical profile for this important synthetic intermediate. This self-validating system of orthogonal techniques ensures the high degree of scientific integrity required for advanced research and drug development applications.
References
An In-depth Technical Guide to the Spectral Analysis of 2-(2-Bromoacetyl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Preamble: The Imperative for Rigorous Structural Elucidation
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of molecular structure is the bedrock of scientific integrity and developmental success. Intermediates such as 2-(2-bromoacetyl)benzonitrile, a versatile α-haloketone, are critical building blocks for more complex molecular architectures, including various heterocyclic compounds with potential pharmacological activity.[1] An error in the structural assignment of such a precursor can have cascading effects, leading to failed syntheses, misinterpreted biological data, and significant loss of resources.
This guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. Moving beyond a mere presentation of data, we delve into the causality behind the spectral features, grounding our interpretations in the fundamental principles of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the characterization of this and structurally related molecules, ensuring confidence and precision in their scientific endeavors.
Molecular Profile: this compound
Before delving into the spectral data, a foundational understanding of the molecule's key attributes is essential.
-
Molecular Formula: C₉H₆BrNO[2]
-
Molecular Weight: 224.05 g/mol [2]
-
Structure:
(Image Source: PubChem CID 21846591)[2]
The structure features an ortho-substituted benzonitrile ring with an α-bromoacetyl group. This combination of a nitrile, a ketone, an aromatic ring, and an alkyl halide presents a unique set of spectral signatures that we will systematically deconstruct.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Blueprint
Mass spectrometry serves as the initial checkpoint for verifying molecular weight and elemental composition. The presence of a bromine atom is particularly consequential due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (~50.7% and ~49.3%, respectively).
Rationale for Experimental Choices
Electron Ionization (EI) is selected as the ionization method. Its high-energy nature provides a dual benefit: it reliably generates a molecular ion (M⁺˙) for molecular weight confirmation and induces extensive, reproducible fragmentation. This fragmentation pattern acts as a molecular fingerprint, offering profound insights into the compound's structural assembly.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane) at approximately 10-50 ng/µL.
-
Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system is utilized. The GC provides sample purification and introduction.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: Standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
Predicted Mass Spectrum & Interpretation
The EI mass spectrum is predicted to exhibit several key features:
-
Molecular Ion (M⁺˙) Cluster: The most critical diagnostic feature will be a pair of peaks of nearly equal intensity corresponding to the molecular ion.[4]
-
m/z 223: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
m/z 225: Corresponding to the molecule containing the ⁸¹Br isotope. This characteristic "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom.[4]
-
-
Key Fragmentation Pathways: The molecular ion will undergo fragmentation to produce stable daughter ions. The primary fragmentation events are driven by the cleavage of the weakest bonds and the formation of resonance-stabilized cationic species.
| Predicted m/z | Ion Structure | Proposed Fragmentation |
| 223 / 225 | [C₉H₆BrNO]⁺˙ | Molecular Ion |
| 144 | [C₈H₆NO]⁺ | α-cleavage: Loss of the bromine radical (•Br) |
| 129 | [C₇H₄CN]⁺ | Cleavage of the C-C bond between the carbonyl and the CH₂ group, with loss of •CH₂Br |
| 102 | [C₇H₄N]⁺ | Loss of CO from the [C₈H₄NCO]⁺ fragment |
The fragmentation cascade provides a logical blueprint of the molecule's connectivity. The initial loss of the bromine radical is a highly favored pathway for α-haloketones, leading to a stable acylium ion.[5]
Figure 1: Predicted EI-MS fragmentation pathway for this compound.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred sampling technique. It requires minimal sample preparation, is non-destructive, and provides high-quality spectra for solid or liquid samples, making it ideal for routine analysis and quality control.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: A small amount (1-2 mg) of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
The sample is brought into firm contact with the crystal using a pressure clamp.
-
A background spectrum of the clean, empty crystal is recorded.
-
The sample spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
The spectrum is acquired over the range of 4000-600 cm⁻¹.
-
Predicted IR Spectrum & Interpretation
The IR spectrum will provide clear evidence for the molecule's constituent functional groups. The electron-withdrawing nature of the substituents and their conjugation with the aromatic ring significantly influence the exact peak positions.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Rationale |
| ~3100-3000 | C-H Stretch (Aromatic) | Characteristic of sp² C-H bonds on the benzene ring. |
| ~2970-2900 | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of the CH₂ group. |
| ~2230 | C≡N Stretch | A sharp, medium-intensity peak. The nitrile group conjugated with the aromatic ring typically appears in this region.[6] |
| ~1700 | C=O Stretch (Ketone) | A strong, sharp peak. The baseline for an alkyl ketone is ~1715 cm⁻¹. Conjugation with the benzene ring lowers this frequency, while the electronegative α-bromine atom tends to increase it (field effect). The net result is a peak expected around 1700 cm⁻¹.[7][8] |
| ~1600, ~1480 | C=C Stretch (Aromatic) | Peaks characteristic of the benzene ring skeleton. |
| ~760 | C-H Bend (Aromatic) | A strong peak indicative of ortho-disubstitution on a benzene ring. |
| ~650 | C-Br Stretch | A weak to medium intensity peak in the lower frequency region. |
The combination of a sharp peak at ~2230 cm⁻¹ (C≡N) and a strong carbonyl absorption at ~1700 cm⁻¹ provides immediate and compelling evidence for the core benzoyl nitrile structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the definitive technique for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Rationale for Experimental Choices
¹H and ¹³C NMR are fundamental one-dimensional experiments. Deuterated chloroform (CDCl₃) is chosen as the solvent due to its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard, defining the 0 ppm reference point.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters: 90° pulse, spectral width of ~12 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.
-
Key parameters: 30° pulse, spectral width of ~220 ppm, extended acquisition time and relaxation delay to ensure proper detection of quaternary carbons.
-
Predicted ¹H NMR Spectrum & Interpretation
The proton NMR spectrum is expected to show two distinct regions: the aliphatic region and the aromatic region.
| Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~4.5 - 4.8 | 2H | Singlet (s) | -C(=O)CH₂ Br | The methylene protons are deshielded by two adjacent electron-withdrawing groups: the carbonyl and the bromine atom, shifting them significantly downfield.[9] No adjacent protons result in a singlet. |
| ~7.5 - 8.0 | 4H | Multiplets (m) | Ar-H | The four protons on the ortho-disubstituted ring will be chemically distinct and will couple with each other, leading to a complex series of overlapping multiplets. The protons ortho and para to the electron-withdrawing acetyl group will be the most downfield.[10] |
Predicted ¹³C NMR Spectrum & Interpretation
The proton-decoupled ¹³C NMR spectrum will show 9 distinct signals, corresponding to the 9 unique carbon atoms in the molecule.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C =O | The carbonyl carbon of a ketone is highly deshielded and appears far downfield.[11] |
| ~135-128 | Ar-C H | Four distinct signals for the protonated aromatic carbons. Their exact shifts are influenced by the electronic effects of the two substituents. |
| ~134 | Ar-C -CN | The quaternary carbon attached to the nitrile group. |
| ~138 | Ar-C -C=O | The quaternary carbon attached to the acetyl group. |
| ~117 | C ≡N | The nitrile carbon has a characteristic chemical shift in this region.[12] |
| ~35 | -C(=O)C H₂Br | The aliphatic carbon is deshielded by the adjacent carbonyl and bromine atom. |
Integrated Spectroscopic Workflow: From Data to Definitive Structure
Figure 2: Integrated workflow for the structural elucidation of this compound.
This integrated approach demonstrates that:
-
MS confirms the correct molecular formula (C₉H₆BrNO) and the presence of one bromine atom.
-
IR confirms the presence of the key functional groups: a nitrile, a ketone, and an ortho-disubstituted aromatic ring.
-
NMR confirms the specific connectivity, showing the -CH₂Br group adjacent to the carbonyl, and the ortho-substitution pattern on the aromatic ring, accounting for all carbons and hydrogens.
Conclusion
The spectral analysis of this compound provides a clear and consistent dataset that validates its molecular structure. The characteristic isotopic pattern in the mass spectrum, the definitive functional group absorptions in the infrared spectrum, and the precise mapping of the proton and carbon environments by nuclear magnetic resonance collectively form an irrefutable body of evidence. This guide serves as a model for the rigorous, multi-technique approach required in modern chemical science to ensure the identity and purity of critical synthetic intermediates, thereby upholding the principles of accuracy and reliability in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. compoundchem.com [compoundchem.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis of 2-(2-Bromoacetyl)benzonitrile
Abstract
2-(2-Bromoacetyl)benzonitrile is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive bromoacetyl group and a versatile nitrile moiety, makes it a valuable building block for creating complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, with a focus on the bromination of 2-acetylbenzonitrile. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer a comparative analysis to aid researchers and drug development professionals in selecting the optimal synthesis strategy.
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, the demand for versatile and highly functionalized intermediates is paramount. This compound, also known as 2-cyanophenacyl bromide, has emerged as a significant player in this arena. The presence of an α-haloketone makes it an excellent electrophile for reactions with a wide range of nucleophiles, enabling the construction of diverse heterocyclic systems. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding its synthetic utility.
The primary challenge in the synthesis of this molecule lies in achieving regioselective bromination of the acetyl group without affecting the aromatic ring, especially given the directing effects of the substituents. This guide aims to provide a clear and comprehensive overview of the most effective methods to achieve this transformation.
Core Synthesis Pathway: α-Bromination of 2-Acetylbenzonitrile
The most direct and commonly employed route to this compound is the selective α-bromination of its precursor, 2-acetylbenzonitrile. This reaction is a classic example of an acid-catalyzed halogenation of a ketone.
Principle and Mechanism
The reaction proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the carbonyl oxygen of 2-acetylbenzonitrile is protonated, increasing the acidity of the α-protons. Tautomerization to the enol form follows, creating an electron-rich double bond that acts as a nucleophile. This enol then attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-brominated ketone and hydrogen bromide (HBr) as a byproduct. The use of a Lewis acid, such as aluminum chloride (AlCl₃), can further polarize the bromine molecule, enhancing its electrophilicity and facilitating the reaction[1].
The nitrile group at the ortho position is a meta-director and deactivating, which helps to prevent electrophilic aromatic substitution on the benzene ring. However, careful control of reaction conditions is crucial to avoid side reactions.
Visualization of the Reaction Pathway
Caption: Acid-catalyzed α-bromination of 2-acetylbenzonitrile.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the α-bromination of acetophenones[1][2].
Materials:
-
2-Acetylbenzonitrile
-
Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)
-
Bromine (Br₂)
-
Anhydrous aluminum chloride (AlCl₃), catalytic amount
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or petroleum ether for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve 2-acetylbenzonitrile (1 equivalent) in anhydrous diethyl ether.
-
Catalyst Addition: Cool the solution in an ice bath to 0-5 °C. Add a catalytic amount of anhydrous aluminum chloride.
-
Bromine Addition: While stirring vigorously, add a solution of bromine (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid and HBr), water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield the final product as a crystalline solid.
-
Critical Parameters and Optimization
-
Solvent: The choice of solvent is critical. Aprotic solvents like diethyl ether, dichloromethane, or carbon tetrachloride are preferred as they do not react with bromine.
-
Temperature Control: Maintaining a low temperature during bromine addition is essential to minimize side reactions, such as dibromination or aromatic bromination.
-
Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a Lewis acid like AlCl₃ significantly accelerates the rate[1].
-
Purity of Reagents: The use of anhydrous solvents and reagents is important to prevent the hydrolysis of the Lewis acid catalyst and unwanted side reactions.
Alternative Synthesis Pathway: Friedel-Crafts Acylation
An alternative, though less direct, approach involves the Friedel-Crafts acylation of benzonitrile with bromoacetyl chloride or bromoacetyl bromide.
Principle and Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction[3]. A strong Lewis acid, typically AlCl₃, is used in stoichiometric amounts to generate a highly electrophilic acylium ion from the bromoacetyl halide[4][5]. This acylium ion is then attacked by the aromatic ring of benzonitrile.
However, this method presents significant challenges. The nitrile group is strongly deactivating, making the benzonitrile ring much less reactive towards electrophilic substitution than benzene itself[6]. Furthermore, the nitrile group is a meta-director. Therefore, the primary product would be 3-(2-bromoacetyl)benzonitrile, not the desired 2-isomer. Achieving ortho-acylation is difficult and typically results in very low yields.
Visualization of the Friedel-Crafts Acylation Workflow
Caption: Friedel-Crafts acylation of benzonitrile.
Comparative Analysis of Synthesis Pathways
| Parameter | α-Bromination of 2-Acetylbenzonitrile | Friedel-Crafts Acylation of Benzonitrile |
| Starting Material Availability | 2-Acetylbenzonitrile is commercially available. | Benzonitrile and bromoacetyl halides are common. |
| Regioselectivity | High for α-position on the acetyl group. | Poor; major product is the meta-isomer. |
| Reaction Conditions | Mild (0 °C to room temperature). | Requires strong Lewis acids, often harsher conditions. |
| Yield | Generally good to excellent. | Very low for the desired ortho-isomer. |
| Scalability | Readily scalable with appropriate safety measures. | Difficult to scale for the ortho-isomer due to low yield and purification challenges. |
| Overall Recommendation | Highly Recommended | Not Recommended for synthesis of the 2-isomer. |
Purification and Characterization
The final product, this compound, is typically a solid at room temperature.
-
Purification: Recrystallization is the most common method for purification. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures, such as ethyl acetate/hexanes or ethanol/water, is ideal.
-
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the bromine atom. The methylene protons (CH₂) adjacent to the carbonyl and bromine typically appear as a singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Safety and Handling
-
This compound is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Bromine (Br₂) is highly toxic, corrosive, and volatile. It can cause severe burns upon contact. All manipulations should be performed in a fume hood.
-
Lewis Acids (e.g., AlCl₃) are corrosive and react violently with water. They should be handled in a dry environment.
-
Solvents such as diethyl ether are highly flammable.
Conclusion
For the synthesis of this compound, the α-bromination of 2-acetylbenzonitrile stands out as the most efficient, selective, and practical method. This approach offers high yields under relatively mild conditions and is readily scalable. The detailed protocol and discussion of critical parameters provided in this guide are intended to empower researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development. The alternative Friedel-Crafts acylation route is not recommended due to the strong deactivating and meta-directing nature of the nitrile group, which leads to poor yields of the desired ortho-isomer.
References
Reactivity of the bromoacetyl group on a benzonitrile scaffold
An In-depth Technical Guide to the Reactivity of the Bromoacetyl Group on a Benzonitrile Scaffold
Authored by: Gemini, Senior Application Scientist
Publication Date: January 2, 2026
Abstract
The bromoacetyl benzonitrile scaffold represents a class of highly versatile bifunctional reagents pivotal to advancements in medicinal chemistry, chemical biology, and materials science. Characterized by a potent electrophilic bromoacetyl "warhead" and an electronically influential benzonitrile core, these molecules exhibit a rich and tunable reactivity. This guide provides an in-depth exploration of the synthesis, electronic properties, and characteristic reactions of bromoacetyl benzonitriles. We will dissect the causality behind experimental choices in key transformations, including nucleophilic substitutions and heterocyclic syntheses. Detailed, field-proven protocols are provided alongside mechanistic diagrams to offer researchers, scientists, and drug development professionals a comprehensive and practical understanding of this important molecular framework.
Introduction: The Convergence of Reactivity and Function
At the heart of modern synthetic chemistry lies the pursuit of molecular scaffolds that offer both predictable reactivity and a foundation for complex molecular design. The bromoacetyl benzonitrile structure is an exemplary case. It consists of two key functional domains:
-
The Bromoacetyl Group: As an α-haloketone, this moiety is a powerful electrophile. The electron-withdrawing nature of the adjacent carbonyl group polarizes the α-carbon, making it highly susceptible to nucleophilic attack, while the bromide ion serves as an excellent leaving group.[1][2] This inherent reactivity makes it a potent alkylating agent.
-
The Benzonitrile Scaffold: The benzonitrile unit is more than a simple aromatic spacer. The cyano (-C≡N) group is a strong electron-withdrawing group (EWG) due to both inductive and resonance effects.[3][4] This electronic influence deactivates the aromatic ring toward electrophilic attack but, critically, enhances the electrophilicity of the attached bromoacetyl group, further priming it for reaction.[5][6]
This synergistic combination renders bromoacetyl benzonitriles invaluable as versatile intermediates for synthesizing a wide range of pharmaceuticals and agrochemicals.[5][7] Furthermore, their ability to covalently and selectively react with biological nucleophiles, such as the thiol group of cysteine residues, has established them as indispensable tools in chemical biology for developing targeted covalent inhibitors and activity-based protein probes.[5][8]
Synthesis of Bromoacetyl Benzonitriles
The most direct and common route to bromoacetyl benzonitriles is the α-bromination of the corresponding acetylbenzonitrile precursor. The choice of brominating agent and catalyst can be tailored to the specific substrate and desired scale.
2.1. Synthetic Pathway Overview
The general transformation involves the selective bromination of the methyl group of an acetylbenzonitrile. This reaction proceeds via an enol or enolate intermediate, which is then attacked by an electrophilic bromine source.
Caption: General synthetic scheme for bromoacetyl benzonitrile.
2.2. Detailed Experimental Protocol: Bromination using Br₂/AlCl₃
This protocol describes the synthesis of p-cyanophenacyl bromide (4-(2-bromoacetyl)benzonitrile) and is adapted from established literature procedures.[9] The use of elemental bromine with a Lewis acid catalyst is a robust and high-yielding method.
Materials & Equipment:
-
4-Acetylbenzonitrile
-
Anhydrous diethyl ether
-
Aluminum chloride (AlCl₃), catalytic amount
-
Bromine (Br₂)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath (optional, for controlling exotherm)
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Reaction Setup: In a chemical fume hood, dissolve 4-acetylbenzonitrile (1.0 equiv., e.g., 14.5 g, 100 mmol) in anhydrous diethyl ether (e.g., 150 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the solution.
-
Bromine Addition: Charge a dropping funnel with bromine (1.0 equiv., e.g., 5.1 ml, 100 mmol). Add the bromine dropwise to the stirred solution at room temperature. Causality Note: The AlCl₃ catalyst coordinates with the carbonyl oxygen, promoting enolization and increasing the nucleophilicity of the α-carbon for subsequent attack on bromine.
-
Reaction Monitoring: Stir the reaction for approximately 30-60 minutes. The formation of a precipitate is typically observed. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, collect the precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ether to remove any residual bromine or starting material. Dry the solid under vacuum to yield the final product, p-cyanophenacyl bromide.[9]
Self-Validation: The success of the reaction is confirmed by the formation of a precipitate and can be validated by melting point analysis (literature: 85-96 °C) and spectroscopic methods (¹H NMR, IR).[9][10]
2.3. Alternative Synthetic Methods
While direct bromination is common, other methods have been reported:
-
N-Bromosuccinimide (NBS): Using NBS as the bromine source with an acid catalyst like Amberlyst-15 or p-toluenesulfonic acid offers a milder alternative to elemental bromine, often with simpler handling and work-up.[2][11]
-
From Haloalkynes: Synthesis can also be achieved from a haloalkyne precursor in the presence of water and a gold catalyst.[11]
The Core of Reactivity: Electronic Effects
The potent and specific reactivity of bromoacetyl benzonitrile is a direct consequence of the electronic interplay between its functional groups.
Table 1: Electronic Influence of Constituent Groups
| Functional Group | Effect Type | Consequence on Reactivity |
| Carbonyl (C=O) | Strong Inductive Withdrawal (-I) | Polarizes the adjacent C-Br bond, increasing the electrophilicity of the α-carbon. Stabilizes the transition state of Sɴ2 reactions.[1][2] |
| Bromo (-Br) | Good Leaving Group | Facilitates nucleophilic displacement due to the relative stability of the bromide anion (Br⁻). |
| Cyano (-C≡N) | Strong Inductive (-I) & Resonance (-M) Withdrawal | Deactivates the benzene ring towards electrophiles but enhances the electrophilicity of the entire acetyl substituent, including the α-carbon.[3][4][12] |
The nitrile group's strong electron-withdrawing nature makes the benzonitrile ring electron-poor.[4] This effect is transmitted through the sigma framework and pi system to the bromoacetyl moiety, amplifying the partial positive charge on the α-carbon and making it an exceptionally "hot" site for nucleophilic attack.
Key Transformations: A Gateway to Molecular Diversity
The primary reaction pathway for bromoacetyl benzonitriles is nucleophilic substitution at the α-carbon. This transformation is the foundation for its use in building more complex molecules, from covalent inhibitors to diverse heterocyclic systems.
4.1. Nucleophilic Substitution (Sɴ2) Reactions
The reaction proceeds via a bimolecular (Sɴ2) mechanism, where the nucleophile attacks the electrophilic α-carbon in a single, concerted step, displacing the bromide ion.[2][13] Sɴ1 pathways are energetically unfavorable because they would require the formation of a highly unstable α-carbonyl carbocation.[13][14]
main [label=<
Nu:-
Br
O
Nu
O
|
||
|
||
Br-
H2C
C
Ar-CN → H2C
C
Ar-CN +
>];subgraph { rank=same; a [label="Nucleophile\nAttack", shape=box, style=invis]; b [label="Transition State\n(not shown)", shape=box, style=invis]; c [label="Product Formation", shape=box, style=invis]; } }
Caption: The Sɴ2 mechanism on a bromoacetyl scaffold.
Common Nucleophiles and Applications:
-
Thiols (e.g., Cysteine): This is arguably the most significant reaction in a biological context. The bromoacetyl group reacts chemoselectively with the thiol side chain of cysteine residues to form a stable thioether bond, making it an ideal "warhead" for targeted covalent inhibitors.[5] The reaction rate is pH-dependent, with higher pH values favoring the more nucleophilic thiolate anion.[8][15]
-
Amines, Anilines, and Amides: Reaction with various nitrogen nucleophiles yields α-aminoketones, which are common structural motifs in medicinal chemistry.
-
Thiourea and Thioamides: These serve as binucleophiles for the construction of five-membered heterocyclic rings, most notably in the Hantzsch thiazole synthesis.[2]
-
Pyridines and other N-heterocycles: Reaction with pyridines can lead to the formation of pyridinium salts, which are precursors for indolizines.[2][16]
4.2. Synthesis of Heterocycles: The Hantzsch Thiazole Synthesis
The reaction of a bromoacetyl benzonitrile with a thioamide is a classic and powerful method for constructing the thiazole ring system, a privileged scaffold in drug discovery.
Mechanism: The reaction proceeds in two main steps:
-
Sɴ2 Alkylation: The sulfur atom of the thioamide acts as the nucleophile, attacking the α-carbon of the bromoacetyl benzonitrile to displace the bromide and form an S-alkylated intermediate.
-
Intramolecular Cyclization/Dehydration: The nitrogen atom of the intermediate then attacks the carbonyl carbon in an intramolecular fashion. Subsequent dehydration yields the aromatic thiazole ring.
Caption: Logical workflow for the Hantzsch thiazole synthesis.
4.3. Potential Side Reactions
While the Sɴ2 pathway is dominant, researchers must be aware of potential side reactions under specific conditions:
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives. This is generally avoided by using weak bases or nucleophiles that react faster.[5]
-
Hydrolysis: Under harsh acidic or basic aqueous conditions, the bromoacetyl group can be susceptible to nucleophilic attack by water, leading to the formation of an α-hydroxyketone.[5]
Field-Proven Methodologies
The following protocols provide a validated starting point for researchers working with bromoacetyl benzonitriles.
5.1. General Protocol for Nucleophilic Substitution with a Thiol
This protocol is designed for the covalent modification of a cysteine-containing peptide or protein but can be adapted for small molecule thiols.
Materials & Equipment:
-
4-(2-Bromoacetyl)benzonitrile
-
Cysteine-containing substrate
-
Aqueous buffer (e.g., Phosphate buffer, pH 7.0-7.5)
-
Co-solvent (e.g., DMSO, DMF) if needed for solubility
-
Reaction vessel, magnetic stirrer
-
Analytical HPLC and Mass Spectrometer for monitoring
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the cysteine-containing substrate in the aqueous buffer to a known concentration.
-
Reagent Preparation: Prepare a stock solution of 4-(2-bromoacetyl)benzonitrile in a minimal amount of a water-miscible organic solvent like DMSO. Causality Note: Preparing a concentrated stock solution minimizes the final percentage of organic solvent in the reaction, which is crucial for maintaining protein structure and function.
-
Reaction Initiation: Add a slight excess (e.g., 1.1-1.5 equivalents) of the bromoacetyl benzonitrile stock solution to the stirring substrate solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by analytical HPLC-MS, observing the decrease of the starting material peak and the appearance of a new peak corresponding to the mass of the desired conjugate. Reactions are often complete within 1-4 hours.[2]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol scavenger like 2-mercaptoethanol or dithiothreitol (DTT).
-
Purification: The final conjugate can be purified from excess reagents and byproducts using preparative HPLC or size-exclusion chromatography.
Self-Validation: The identity of the product is unequivocally confirmed by mass spectrometry, which will show the expected mass increase corresponding to the addition of the cyanophenacyl moiety (C₉H₆NO).
5.2. Protocol for Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-amino-4-(4-cyanophenyl)thiazole.
Materials & Equipment:
-
4-(2-Bromoacetyl)benzonitrile
-
Thiourea
-
Ethanol or similar protic solvent
-
Reaction flask with reflux condenser
-
Heating mantle and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: Combine equimolar amounts of 4-(2-bromoacetyl)benzonitrile (1.0 equiv.) and thiourea (1.0 equiv.) in a round-bottom flask containing ethanol.
-
Heating: Heat the mixture to reflux with stirring. Causality Note: Heating provides the necessary activation energy for both the initial Sɴ2 step and the subsequent cyclization-dehydration cascade.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, it can be collected by filtration.
-
Work-up: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid can be neutralized with a weak base (e.g., aqueous sodium bicarbonate solution) to free the amine and then extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure thiazole derivative.
Self-Validation: The formation of the thiazole is confirmed by ¹H NMR (disappearance of the CH₂Br singlet and appearance of a new aromatic thiazole proton singlet) and mass spectrometry.
Conclusion
The bromoacetyl benzonitrile scaffold is a testament to the power of rational molecular design. The convergence of a highly reactive electrophilic center with an electronically activating aromatic core creates a molecule of immense synthetic utility. Its predictable reactivity, primarily governed by the Sɴ2 mechanism, allows for the reliable formation of C-S, C-N, and C-O bonds. This has cemented its role as a cornerstone in the construction of complex heterocyclic systems for drug discovery and as a precision tool for the covalent modification of biomolecules in chemical biology. Understanding the principles and protocols outlined in this guide empowers researchers to fully exploit the potential of this versatile and powerful chemical entity.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-(2-Bromoacetyl)benzonitrile | High-Purity | RUO [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(2-Bromoacetyl) benzonitrile Manufacturer in Ankleshwar, 4-(2-Bromoacetyl) benzonitrile Supplier [maksons.co.in]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 11. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. fiveable.me [fiveable.me]
- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-(2-Bromoacetyl)benzonitrile CAS#: 20099-89-2 [m.chemicalbook.com]
Literature review of ortho-substituted bromoacetyl benzonitriles
An In-Depth Technical Guide to Ortho-Substituted Bromoacetyl Benzonitriles: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the benzonitrile scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to serve as a versatile synthetic handle. The nitrile group, being highly electron-withdrawing, influences the reactivity of the aromatic ring and can participate in crucial interactions with biological targets, often acting as a bioisostere for ketones or other polar groups.[2][4] This has led to the incorporation of benzonitrile derivatives in drugs targeting a wide array of diseases, from cancer to neurological disorders.[3][5][6]
This guide focuses on a specific, highly reactive subclass: ortho-substituted bromoacetyl benzonitriles. The introduction of a bromoacetyl group (-COCH₂Br) onto the aromatic ring, particularly at the position adjacent (ortho) to the nitrile, creates a molecule with dual functionality. The bromoacetyl moiety is a potent electrophile, widely recognized for its ability to act as a covalent modifier by reacting with nucleophilic residues in proteins. This capacity for forming irreversible bonds makes it a valuable pharmacophore for designing targeted covalent inhibitors, a strategy of growing importance in drug development for achieving enhanced potency and prolonged duration of action.
The ortho-positioning of these two powerful electron-withdrawing groups establishes a unique chemical environment. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, chemical reactivity, and therapeutic applications of these intriguing molecules, offering both foundational knowledge and field-proven insights into their utility.
Part 1: Synthesis and Characterization
The synthesis of ortho-substituted bromoacetyl benzonitriles requires a strategic approach to manage the reactivity of the functional groups and ensure correct regiochemistry. The most logical and commonly employed strategies involve either introducing the bromoacetyl group onto a pre-existing benzonitrile or constructing the benzonitrile ring on a precursor already containing the required side chain.
Section 1.1: Key Synthetic Strategies
The primary retrosynthetic disconnections point toward three main pathways:
-
Friedel-Crafts Acylation: Direct acylation of a substituted benzonitrile with bromoacetyl bromide or a related reagent. This is often challenging due to the deactivating nature of the nitrile group, which disfavors electrophilic aromatic substitution.
-
α-Halogenation of an Acetyl Precursor: A more common and reliable method involves the synthesis of an ortho-acetyl benzonitrile followed by selective bromination at the α-carbon of the acetyl group.
-
Functional Group Transformation: Starting with an ortho-substituted precursor, such as an aniline or a benzoic acid, and converting it to the desired benzonitrile.
The α-halogenation route is generally preferred for its reliability and control over regioselectivity.
Section 1.2: Detailed Synthetic Protocols
This two-step protocol is a robust method for preparing the parent compound, 2-(2-bromoacetyl)benzonitrile.
Step 1: Synthesis of 2-Acetylbenzonitrile This intermediate can be prepared via methods such as the Rosenmund–von Braun reaction from 2-bromobenzoyl chloride or by oxidation of 2-ethylbenzonitrile.
Step 2: α-Bromination
-
Objective: To selectively brominate the methyl group of 2-acetylbenzonitrile.
-
Methodology:
-
Dissolve 2-acetylbenzonitrile (1 equivalent) in a suitable solvent such as chloroform, acetic acid, or diethyl ether.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) for radical bromination, or elemental bromine (Br₂) often in the presence of an acid catalyst (e.g., HBr).
-
The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is worked up. This usually involves washing with an aqueous solution of sodium thiosulfate to quench excess bromine, followed by washing with sodium bicarbonate to neutralize acidity, and finally with brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified, typically by column chromatography on silica gel or by recrystallization.
-
-
Causality: The use of an acid catalyst in the case of Br₂ promotes enolization of the ketone, which then attacks the bromine. The electron-withdrawing nature of the ortho-nitrile group can influence the rate of enolization. For NBS, a radical pathway is often employed. The choice of solvent is critical to manage reactivity and solubility.
Caption: General workflow for the synthesis of this compound.
Part 2: Chemical Reactivity and Mechanistic Insights
The proximate positioning of the bromoacetyl and nitrile groups creates a distinct reactivity profile governed by their mutual electronic influence and potential for intramolecular interactions.
Section 2.1: Dual Electrophilic Nature
The molecule possesses two primary electrophilic sites: the carbonyl carbon of the acetyl group and the adjacent carbon bearing the bromine atom.
-
Bromoacetyl Moiety: This is a classic α-halo ketone, a powerful alkylating agent. The bromine is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack (Sₙ2 reaction). This is the key to its function as a covalent modifier in biological systems.
-
Nitrile Group: The nitrile carbon is also electrophilic and can be attacked by strong nucleophiles, leading to hydrolysis (to amides or carboxylic acids) or reduction (to primary amines).[1]
The electron-withdrawing nature of both groups deactivates the benzene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr), especially if a suitable leaving group is present elsewhere on the ring.[1]
Section 2.2: Reactivity with Biological Nucleophiles
The primary application of this scaffold in drug design is for covalent inhibition, where the bromoacetyl group forms a stable bond with a nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine) in the target protein's binding site.
-
Reaction with Cysteine: The thiol side chain of cysteine is a soft nucleophile and reacts readily with the soft electrophilic α-carbon, displacing the bromide to form a stable thioether linkage. This is often the most rapid and specific covalent modification.
-
Reaction with Histidine: The imidazole side chain of histidine can also act as a nucleophile, alkylating at either of its nitrogen atoms.
-
Reaction with Lysine: The primary amine of the lysine side chain can react, though it is typically less reactive than cysteine under physiological conditions.
Caption: Covalent modification of a protein by an ortho-bromoacetyl benzonitrile.
Part 3: Applications in Medicinal Chemistry and Drug Development
The unique reactivity of ortho-substituted bromoacetyl benzonitriles makes them highly valuable as chemical probes and as warheads for targeted covalent inhibitors.
Section 3.1: Targeted Covalent Inhibitors (TCIs)
A TCI contains a reactive electrophile (the "warhead") linked to a scaffold that directs it to a specific protein target. The bromoacetyl group serves as an effective warhead. By designing the benzonitrile scaffold to bind non-covalently to a protein's active site, the bromoacetyl group can be positioned to react with a nearby nucleophilic residue, leading to irreversible inhibition.
Advantages of this approach include:
-
Increased Potency: Covalent binding can overcome weak non-covalent interactions.
-
Prolonged Duration of Action: The effect of the drug persists even after it has been cleared from circulation, as the protein is permanently inactivated.
-
High Specificity: By targeting a non-conserved nucleophilic residue, high selectivity for the target protein can be achieved.
Section 3.2: Structure-Activity Relationship (SAR) Insights
While specific SAR data for this class is sparse in public literature, general principles can be inferred from related benzonitrile-containing drugs.[6][7][8]
-
Ring Substituents: Adding other substituents to the benzonitrile ring can modulate binding affinity, selectivity, and pharmacokinetic properties. For instance, trifluoromethyl groups can increase metabolic stability and lipophilicity.[7][9][10]
-
Positional Isomerism: The biological activity is highly sensitive to the positioning of the reactive group. Moving the bromoacetyl group to the meta or para position would drastically alter the geometry of interaction with a target protein, likely leading to a complete loss of covalent modification capability for a given binding pose. The para position is often favored for non-covalent polar interactions of the nitrile group.[4][5]
| Position | Typical Role in Drug Design | Rationale | Example Drug Class |
| Ortho | Covalent Modification / Steric Influence | Positions a reactive group (like bromoacetyl) for covalent bonding; can enforce a specific conformation. | Targeted Covalent Inhibitors |
| Meta | Modulating Electronics and Solubility | Electronic effects influence ring pKa and reactivity; can be a vector for adding solubilizing groups. | Various |
| Para | Key Polar Interactions / Bioisostere | The nitrile often acts as a hydrogen bond acceptor, mimicking a carbonyl group.[4][5] This position is crucial for many aromatase inhibitors.[5] | Aromatase Inhibitors (e.g., Letrozole analogues)[3][6] |
Conclusion
Ortho-substituted bromoacetyl benzonitriles represent a class of highly functionalized molecules with significant potential in drug discovery and chemical biology. Their synthesis, while requiring careful control, is accessible through established organic chemistry protocols. The defining feature of this scaffold is the juxtaposition of a potent alkylating agent (the bromoacetyl group) with the versatile benzonitrile moiety. This arrangement makes them ideal candidates for the development of targeted covalent inhibitors, a therapeutic modality that continues to yield powerful and durable medicines. Further exploration of this chemical space, by varying the substitution pattern on the aromatic ring, is a promising avenue for the discovery of novel probes and therapeutics to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Differences Between 2-, 3-, and 4-(2-Bromoacetyl)benzonitrile Isomers
Abstract
The (2-Bromoacetyl)benzonitrile framework is a cornerstone in modern medicinal chemistry and materials science, primarily serving as a versatile electrophilic handle for the covalent modification of biological targets and the synthesis of complex heterocyclic systems. The positional isomerism of the nitrile group—whether at the ortho (2-), meta (3-), or para (4-) position relative to the bromoacetyl moiety—profoundly influences the molecule's steric, electronic, and physicochemical properties. This guide provides an in-depth analysis of these three key isomers, detailing their unique synthesis routes, spectroscopic signatures, reactivity profiles, and specific applications, thereby offering researchers the critical insights needed to select the appropriate isomer for their desired application.
Introduction: The Significance of Isomerism
In drug discovery and organic synthesis, the precise spatial arrangement of functional groups can dictate the success or failure of a molecule. Positional isomers, while sharing the same molecular formula (C9H6BrNO), often exhibit vastly different biological activities and chemical reactivities.[1][2] The 2-, 3-, and 4-(2-Bromoacetyl)benzonitrile isomers are classic examples of this principle. The core structure, an α-bromoketone, is a potent alkylating agent, but the placement of the electron-withdrawing nitrile group (-C≡N) modulates this reactivity in subtle yet critical ways. This guide will dissect these differences to provide a clear, comparative framework for researchers.
Synthesis and General Properties
The synthesis of (2-bromoacetyl)benzonitrile isomers typically follows a two-step sequence:
-
Friedel-Crafts Acylation: The parent benzonitrile is acylated using an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl3). This reaction attaches an acetyl group to the aromatic ring.[3][4] It is important to note that the nitrile group is a deactivating group in electrophilic aromatic substitution, which can make this reaction challenging and may require forcing conditions.[5]
-
α-Bromination: The resulting acetylbenzonitrile intermediate is then selectively brominated at the α-carbon (the methyl group) to yield the final product. Common brominating agents for this transformation include N-Bromosuccinimide (NBS) or elemental bromine (Br2) under acidic conditions or with a catalyst.[6][7][8]
The general properties of these isomers are that of off-white to light yellow crystalline solids, soluble in organic solvents like methanol and acetone.[9][10]
Isomer-Specific Analysis
The position of the nitrile group dictates the electronic landscape of the entire molecule, influencing the electrophilicity of the carbonyl carbon and the reactivity of the α-bromine.
4-(2-Bromoacetyl)benzonitrile (The para-Isomer)
The para-isomer is arguably the most widely utilized of the three, primarily due to the direct electronic communication between the nitrile and bromoacetyl groups.
-
Electronic Effects: The nitrile group at the C4 position exerts a strong, electron-withdrawing effect through both resonance (mesomeric) and inductive pathways. This conjugation powerfully depletes electron density from the carbonyl group, making the carbonyl carbon highly electrophilic and the α-carbon more susceptible to nucleophilic attack.
-
Reactivity: This heightened electrophilicity makes the 4-isomer a highly reactive and efficient alkylating agent. It is frequently employed for creating covalent bonds with nucleophilic residues (like cysteine or histidine) in protein active sites.[9]
-
Applications: Its primary application is as an irreversible inhibitor in drug discovery, particularly for enzymes like Glycogen Synthase Kinase 3 (GSK-3).[9][11] It is also a key intermediate in the synthesis of various pharmaceuticals, including microtubule inhibitors and antifungal agents like Isavuconazole.[9][12]
3-(2-Bromoacetyl)benzonitrile (The meta-Isomer)
The meta-isomer presents a different electronic profile, as the nitrile group cannot exert a direct resonance effect on the bromoacetyl group.
-
Electronic Effects: In the C3 position, the nitrile group's electron-withdrawing influence is primarily transmitted via the inductive effect, which is weaker and dissipates with distance. There is no direct resonance delocalization from the carbonyl to the nitrile.
-
Reactivity: Consequently, the carbonyl carbon of the 3-isomer is less electrophilic than that of the 4-isomer. This results in moderately lower reactivity as an alkylating agent, which can be advantageous for achieving greater selectivity in complex biological systems.
-
Applications: The 3-isomer is also used in the study of novel GSK-3 inhibitors and serves as a versatile intermediate in organic synthesis.[10][13] Its attenuated reactivity can be exploited when targeting nucleophiles in environments where the high reactivity of the 4-isomer might lead to off-target effects.
2-(2-Bromoacetyl)benzonitrile (The ortho-Isomer)
The ortho-isomer is unique due to the close proximity of the two functional groups, which introduces significant steric and electronic interactions.
-
Electronic & Steric Effects: The nitrile group at the C2 position exerts a strong inductive electron-withdrawing effect. However, its close proximity to the bromoacetyl group can cause steric hindrance, potentially shielding the electrophilic center from bulky nucleophiles. This steric clash can also force the carbonyl group out of the plane of the aromatic ring, disrupting conjugation.
-
Reactivity: The reactivity of the 2-isomer is a complex interplay of these competing effects. While the inductive effect activates the electrophilic center, steric hindrance can decrease the rate of reaction with certain nucleophiles compared to its less-hindered counterparts.
-
Applications: The 2-isomer is less commonly cited in inhibitor studies but is a valuable synthetic intermediate.[14] Its unique stereoelectronic profile can be leveraged to achieve specific regioselectivities in the synthesis of heterocyclic compounds where the ortho geometry is a prerequisite.
Comparative Analysis: A Head-to-Head Look
To facilitate direct comparison, the key properties of the isomers are summarized below.
Table 1: Physicochemical and Spectroscopic Data Comparison
| Property | 2-Isomer | 3-Isomer | 4-Isomer |
| CAS Number | 683274-86-4[14] | 50916-55-7[] | 20099-89-2[9] |
| Molecular Weight | 224.05 g/mol [14] | 224.05 g/mol [] | 224.05 g/mol [9] |
| Melting Point (°C) | Data not readily available | 67-70[] | 92-96[11] |
| Appearance | Data not readily available | White to pale-yellow solid[10] | Off-white to light yellow crystalline powder[9] |
| Key ¹H NMR Shifts (δ, ppm) | Aromatic protons typically show complex splitting patterns due to ortho-coupling. The -CH₂Br protons will be a singlet. | Aromatic protons show meta- and ortho-coupling. The -CH₂Br protons will be a singlet. | Aromatic protons often appear as two distinct doublets (AA'BB' system). The -CH₂Br protons will be a singlet. |
| Key IR Frequencies (cm⁻¹) | C≡N stretch (~2230), C=O stretch (~1700) | C≡N stretch (~2230), C=O stretch (~1700) | C≡N stretch (~2230), C=O stretch (~1700) |
Note: Spectroscopic data can vary slightly based on the solvent and experimental conditions. The key differentiator in ¹H NMR is the splitting pattern of the aromatic protons, which is dictated by the substitution pattern.[16][17]
Diagram 1: Electronic Effects on Reactivity
This diagram illustrates how the position of the electron-withdrawing nitrile group (-CN) influences the electrophilicity of the reactive α-carbon.
Caption: Influence of nitrile position on the reactivity of the bromoacetyl group.
Experimental Protocols
General Protocol for α-Bromination of 4-Acetylbenzonitrile
This protocol is representative for the synthesis of the 4-isomer.
-
Setup: To a solution of 4-cyanoacetophenone (1 eq.) in a suitable solvent like ethyl acetate or acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq.).[8]
-
Initiation: Add a catalytic amount of a radical initiator like AIBN or an acid catalyst such as Amberlyst 15 ion exchange resin.[8]
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 60°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction typically takes several hours.[8]
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove succinimide byproduct (and catalyst if solid).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(2-Bromoacetyl)benzonitrile.[8]
Diagram 2: General Synthesis & Characterization Workflow
Caption: A typical workflow for the synthesis and verification of a target isomer.
Conclusion
The choice between 2-, 3-, and 4-(2-bromoacetyl)benzonitrile is a critical decision in the design of covalent inhibitors and synthetic pathways.
-
The 4-isomer is the most reactive choice, ideal for applications requiring a potent and efficient alkylating agent due to powerful electronic activation.
-
The 3-isomer offers a more moderate reactivity profile, governed by inductive effects, which can be harnessed to achieve greater selectivity.
-
The 2-isomer provides a unique combination of inductive activation and steric hindrance, making it a specialized tool for constructing sterically-defined architectures.
A thorough understanding of these electronic and steric nuances, supported by the comparative data presented in this guide, empowers researchers to make informed decisions, optimizing their molecular design for enhanced efficacy and selectivity.
References
- 1. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 8. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. 4-(2-Bromoacetyl)benzonitrile CAS#: 20099-89-2 [m.chemicalbook.com]
- 10. 3-(2-Bromoacetyl)Benzonitrile Supplier in China [nj-finechem.com]
- 11. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 3-(2-Bromoacetyl)benzonitrile | 50916-55-7 [chemicalbook.com]
- 14. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2-(2-Bromoacetyl)benzonitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Bromoacetyl)benzonitrile, a versatile yet lesser-known isomer of the widely used phenacyl bromide reagents. While its para- and meta-isomers have been extensively documented, this ortho-substituted compound presents unique steric and electronic properties that make it a valuable, albeit more specialized, tool in synthetic chemistry and drug discovery. Due to the relative scarcity of published data on this specific isomer, this document combines available information with scientifically grounded extrapolations from related compounds to offer a practical and insightful resource.
Compound Profile and Physicochemical Properties
This compound is a bifunctional molecule featuring a reactive α-bromo ketone and a nitrile group on a benzene ring. The ortho-positioning of these two functional groups creates a distinct chemical environment that influences its reactivity and potential applications, particularly in the synthesis of heterocyclic systems.
Key Identifiers:
Physicochemical Data Summary:
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | Not available | |
| Boiling Point | Predicted: 342.4±22.0 °C | [6] |
| Density | Predicted: 1.56±0.1 g/cm³ | [6] |
| Solubility | Soluble in Methanol | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Note: Some physical properties are predicted due to a lack of experimentally determined data in publicly available literature.
Commercial Availability and Procurement
While less common than its 4-isomer, this compound is available from several specialized chemical suppliers, typically on a research scale. When sourcing this reagent, it is crucial to verify the CAS number (683274-86-4) to ensure the correct isomer is being purchased.
Table of Known Commercial Suppliers:
| Supplier | Purity/Specification | Notes |
| BLD Pharm | ≥96% | Research use only.[2] |
| Sigma-Aldrich (Apollo Scientific) | 95% | Marketed under the Apollo Scientific brand. |
| BOC Sciences | Research Grade | Catalog number 683274-86-4.[] |
| ChemicalBook | Varies by Lister | Lists multiple suppliers, including research and commercial scale.[5] |
| Apollo Scientific | 95% | Direct supplier.[4] |
Procurement for larger quantities may require custom synthesis, and researchers should contact suppliers for lead times and bulk pricing. Given its reactive nature, the compound is typically shipped under ambient conditions but requires refrigerated storage under an inert atmosphere upon receipt.[2]
Synthesis and Reaction Chemistry
The synthesis of this compound is not widely detailed in dedicated publications. However, a logical and scientifically sound synthetic route can be extrapolated from standard organic chemistry transformations, specifically the α-bromination of the corresponding acetophenone.
Proposed Synthesis Workflow
The most direct synthetic pathway involves two principal steps: the Friedel-Crafts acylation to form 2-cyanoacetophenone, followed by its selective α-bromination.
References
- 1. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 683274-86-4|this compound|BLD Pharm [bldpharm.com]
- 4. Aromatics Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 683274-86-4 [chemicalbook.com]
- 6. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-(2-Bromoacetyl)benzonitrile
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of 2-(2-bromoacetyl)benzonitrile. This versatile bifunctional building block serves as a powerful precursor for a diverse range of pharmacologically relevant heterocyclic scaffolds. By leveraging its inherent electrophilic α-carbon and the reactive nitrile group, complex molecular architectures such as quinazolines, 1,4-benzodiazepines, pyrrolo[2,1-a]isoquinolines, and thiazoles can be accessed through elegant and efficient synthetic strategies. This document outlines the core reaction mechanisms, provides validated, step-by-step experimental protocols, and presents key data to enable successful implementation in a research and development setting.
Introduction: The Strategic Value of this compound
This compound is an α-haloketone characterized by a bromine atom on the carbon adjacent to a carbonyl group, a structural feature that renders this α-carbon highly electrophilic and susceptible to nucleophilic attack.[1] This reactivity is the cornerstone of its utility in organic synthesis. The molecule, with the chemical formula C₉H₆BrNO, also incorporates a benzonitrile moiety, which can act as an electrophile in cyclization reactions, further expanding its synthetic potential.[2]
The strategic placement of the bromoacetyl and nitrile functionalities on an aromatic ring allows for the construction of fused heterocyclic systems, which are privileged structures in medicinal chemistry.[3] Many approved drugs and clinical candidates for treating cancer, central nervous system disorders, and infectious diseases are based on the heterocyclic cores that can be synthesized from this precursor.[4][5][6][7] This guide details several robust methods for transforming this readily available starting material into high-value heterocyclic products.
Synthesis of 4-Aminoquinazoline Derivatives
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][6][8] The synthesis from this compound proceeds via a sequential nucleophilic substitution and intramolecular cyclization cascade.
Mechanistic Rationale
The reaction is initiated by a classic bimolecular nucleophilic substitution (SN2) reaction. A primary amine attacks the electrophilic α-carbon of the bromoacetyl group, displacing the bromide ion, which is an excellent leaving group.[1] This forms an α-amino ketone intermediate. The subsequent and key step involves the intramolecular cyclization where the nitrogen of the newly introduced amino group attacks the electrophilic carbon of the nitrile. This process is often facilitated by a base or thermal conditions, leading to the formation of the six-membered dihydropyrimidine ring, which then tautomerizes to the aromatic quinazoline product.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: N-Alkylation of Amines with 2-(2-Bromoacetyl)benzonitrile
Abstract
The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of countless pharmaceutical and agrochemical agents. This document provides a comprehensive guide to the N-alkylation of primary and secondary amines using 2-(2-bromoacetyl)benzonitrile, a versatile electrophile. This reagent is of particular interest as the resulting product, an N-substituted 2-amino-2'-cyanoacetophenone, is a direct precursor to a variety of heterocyclic scaffolds, including biologically active quinazolinones.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a robust, step-by-step experimental protocol, and field-proven troubleshooting advice to ensure reliable and reproducible outcomes.
The Underlying Chemistry: Mechanism and Rationale
The reaction between an amine and this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic α-carbon (the carbon bonded to the bromine). This concerted step results in the displacement of the bromide ion, a good leaving group, and the formation of a new carbon-nitrogen bond.
A common challenge in the N-alkylation of primary amines is the potential for over-alkylation.[3][4] The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. This can lead to a second alkylation event, producing a tertiary amine as a significant byproduct.
Strategies for Achieving Selective Mono-alkylation:
-
Stoichiometry Control: Using a molar excess of the starting amine relative to the alkylating agent can statistically favor the mono-alkylation product.
-
Controlled Addition: Adding the this compound solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C) can help manage the reaction rate and minimize the immediate reaction of the newly formed secondary amine.[5]
-
Choice of Base: A non-nucleophilic base is used to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.
Caption: SN2 mechanism for the N-alkylation of a primary amine.
Critical Safety Protocols
This compound and its structural isomers are potent lachrymators and are corrosive.[6][7][8] They can cause severe skin burns and eye damage. All handling must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile or neoprene gloves.[7]
-
Handling: Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.[6][8] Weigh the solid in the fume hood and prepare solutions immediately.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary amine. Conditions may need to be optimized for specific substrates.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Primary or Secondary Amine (1.0 eq.) | Round-bottom flask with stir bar |
| This compound (1.0 - 1.1 eq.) | Addition funnel (optional) |
| Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0 eq.) | Condenser and inert gas line (N₂ or Ar) |
| Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) | Ice bath |
| Ethyl Acetate (EtOAc) | Magnetic stir plate |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | Thin-Layer Chromatography (TLC) plates |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Flash chromatography system |
Step-by-Step Procedure
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and the chosen solvent (e.g., Acetonitrile, approx. 0.1 M concentration relative to the amine).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.). Stir the suspension for 10-15 minutes at room temperature.
-
Alkylating Agent Addition: In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine suspension over 15-30 minutes. An ice bath can be used to control any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed (typically 4-24 hours).[5]
-
Work-up:
-
Filter off any inorganic salts (if K₂CO₃ was used) and rinse the solid with a small amount of solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.[5]
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.fr [fishersci.fr]
- 7. fishersci.com [fishersci.com]
- 8. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
The Strategic Application of 2-(2-Bromoacetyl)benzonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic application of 2-(2-Bromoacetyl)benzonitrile in medicinal chemistry. While this specific isomer is less documented than its para-counterpart, its unique structural features offer a compelling platform for the synthesis of novel heterocyclic scaffolds with significant therapeutic potential. This document provides an in-depth analysis of its reactivity, detailed experimental protocols for its core applications, and insights into the design of medicinally relevant molecules.
Introduction: Unveiling the Potential of a Versatile Building Block
This compound is a bifunctional organic molecule characterized by a benzonitrile scaffold substituted with a bromoacetyl group at the ortho position.[1] This arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of a variety of heterocyclic systems. The electrophilic nature of the α-carbon in the bromoacetyl moiety allows for facile reactions with nucleophiles, while the ortho-positioning of the nitrile group can influence the electronic properties and conformational flexibility of the resulting molecules.[1]
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to complex heterocyclic structures, which are the cornerstone of many approved pharmaceutical agents. Its application is particularly notable in the synthesis of substituted thiazoles, a privileged scaffold in numerous therapeutic areas.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 683274-86-4 | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C(=O)CBr | [1] |
Core Reactivity and Mechanistic Considerations
The key to unlocking the synthetic potential of this compound lies in understanding its inherent reactivity. The molecule possesses two primary reactive sites:
-
The α-Carbon: The carbon atom adjacent to the bromine is highly electrophilic due to the electron-withdrawing effects of both the bromine atom and the adjacent carbonyl group. This makes it a prime target for nucleophilic attack.
-
The Carbonyl Group: The carbonyl carbon is also electrophilic and can participate in various condensation reactions.
This dual reactivity is the foundation for its application in constructing heterocyclic rings. The most prominent example is the Hantzsch thiazole synthesis.
Application in the Synthesis of 2-Amino-4-arylthiazole Derivatives
The Hantzsch thiazole synthesis is a classical and highly efficient method for the construction of the thiazole ring.[2][3][4][5][6][7] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide or thiourea. The resulting 2-aminothiazole scaffold is a core component of numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][8][9]
Causality Behind Experimental Choices in Hantzsch Thiazole Synthesis
The choice of reactants and conditions for the Hantzsch synthesis is critical for achieving high yields and purity.
-
Nucleophile: Thiourea is a common choice as the nucleophilic partner, leading to the formation of 2-aminothiazoles. Substituted thioamides can also be used to introduce diversity at the 2-position of the thiazole ring.
-
Solvent: The reaction is typically carried out in a polar solvent, such as ethanol or dimethylformamide (DMF), to facilitate the dissolution of the reactants and intermediates.[10]
-
Temperature: The reaction is often performed at reflux to ensure a sufficient reaction rate. However, in some cases, the reaction can proceed efficiently at room temperature.[8][10]
-
Catalyst: While the Hantzsch synthesis can proceed without a catalyst, the use of a mild base can accelerate the reaction by deprotonating the thioamide, increasing its nucleophilicity. In some modern protocols, heterogeneous catalysts like copper silicate are employed to promote the reaction and allow for easier work-up.[10]
Detailed Protocol: Synthesis of 2-Amino-4-(2-cyanophenyl)thiazole
This protocol outlines a general procedure for the synthesis of a 2-aminothiazole derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Crushed ice
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Reaction Conditions: Stir the reaction mixture at reflux.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and pour it over crushed ice.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-(2-cyanophenyl)thiazole.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.
Biological Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in biologically active molecules stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery programs.
Table 2: Examples of Biological Activities of 2-Aminothiazole Derivatives
| Biological Activity | Therapeutic Area |
| Kinase Inhibition | Oncology |
| Antimicrobial | Infectious Diseases |
| Anti-inflammatory | Inflammation and Immunology |
| Antiviral | Infectious Diseases |
The synthesis of 2-amino-4-(2-cyanophenyl)thiazole from this compound provides a valuable platform for further structural diversification. The amino group at the 2-position can be readily acylated, alkylated, or incorporated into larger heterocyclic systems to generate a library of compounds for biological screening.
Potential Application in the Synthesis of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes.[11] Their dysregulation is a hallmark of many diseases, particularly cancer.[11] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[12][13]
While direct evidence for the use of this compound in the synthesis of kinase inhibitors is scarce, its potential as a precursor is significant. The resulting 2-amino-4-(2-cyanophenyl)thiazole scaffold can be further elaborated to target the ATP-binding site of various kinases. The ortho-nitrile group can serve as a key interaction point or be chemically modified to introduce other functionalities.
Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a conceptual workflow for the development of kinase inhibitors starting from this compound.
Caption: Conceptual workflow for kinase inhibitor discovery.
Prospective Applications: Synthesis of Other Heterocyclic Systems
The reactivity of this compound extends beyond the synthesis of thiazoles. It can potentially serve as a building block for other medicinally relevant heterocyclic systems.
Quinoxalines
Condensation of α-haloketones with o-phenylenediamines is a known method for the synthesis of quinoxalines. This compound could react with substituted o-phenylenediamines to yield 2-(2-cyanophenyl)quinoxalines. The quinoxaline scaffold is present in several anticancer and antimicrobial agents.
Imidazoles
Reaction with amidines can lead to the formation of substituted imidazoles. The imidazole ring is a key component of many pharmaceuticals, including antifungal and antihypertensive drugs.
Conclusion and Future Directions
This compound, while not as extensively studied as its 4-isomer, represents a valuable and versatile building block for medicinal chemists. Its primary application lies in the efficient construction of the 2-aminothiazole scaffold via the Hantzsch synthesis, providing access to a class of compounds with a broad spectrum of biological activities. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this reagent in the discovery and development of novel therapeutic agents.
Future research should focus on the systematic exploration of the reactivity of this compound with a diverse range of nucleophiles to expand the library of accessible heterocyclic systems. Furthermore, the biological evaluation of the resulting compounds against various therapeutic targets will be crucial in uncovering new lead compounds for drug development.
References
- 1. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
Application Notes and Protocols: The Strategic Use of 2-(2-Bromoacetyl)benzonitrile in Modern Pharmaceutical Synthesis
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 2-(2-Bromoacetyl)benzonitrile as a pivotal building block in pharmaceutical research and development. We delve into the molecule's unique chemical reactivity, stemming from its bifunctional nature as an α-haloketone and an aromatic nitrile. This guide offers not just procedural steps but also the underlying chemical rationale for its use in constructing high-value heterocyclic scaffolds such as quinazolinones and benzodiazepines—frameworks central to numerous therapeutic agents. Detailed, field-tested protocols, safety guidelines, and mechanistic insights are provided to empower researchers to effectively and safely leverage this versatile reagent in their synthetic campaigns.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of starting materials that offer convergent and versatile pathways to complex molecular architectures is a key strategy. This compound (CAS No: 683274-86-4) has emerged as such a strategic building block.[1] Its structure, featuring a reactive α-bromoacetyl group ortho to a cyano group on a benzene ring, presents a unique combination of functionalities that chemists can exploit for the rapid assembly of diverse heterocyclic systems.[2][3]
The power of this reagent lies in its dual electrophilic nature. The α-carbon, bearing the bromine atom, and the carbonyl carbon are both susceptible to nucleophilic attack.[3][4] This bifunctionality allows for elegant domino or one-pot reactions where two new bonds are formed, rapidly building molecular complexity and forming fused ring systems that are privileged structures in pharmacology.
This guide will explore the fundamental reactivity of this compound and provide detailed protocols for its application in synthesizing key pharmaceutical scaffolds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1] |
| Molecular Weight | 224.05 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [5] |
| Melting Point | 92-96 °C | [5] |
| CAS Number | 683274-86-4 | [1] |
| Synonyms | 2-(2-bromo-acetyl)-benzonitrile, o-Cyanophenacyl bromide | [1] |
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is governed by the interplay of its two primary functional groups: the α-haloketone and the benzonitrile.
-
The α-Haloketone Moiety: This is the workhorse of the molecule. As a class, α-haloketones are potent alkylating agents and are exceptionally valuable for constructing N-, S-, and O-heterocycles.[2][3][4] The presence of the electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to Sₙ2 substitution by a wide range of nucleophiles. Furthermore, the carbonyl carbon itself can be attacked, setting the stage for subsequent intramolecular cyclization reactions.[4]
-
The Benzonitrile Group: The ortho-cyano group is not merely a spectator. It acts as a crucial anchor and directing group in many cyclization strategies. Its electron-withdrawing nature influences the reactivity of the aromatic ring. Critically, the nitrile itself can participate in reactions, often serving as a precursor to amidines or tetrazoles, or it can be a key pharmacophoric element for molecular recognition, for instance, in the binding pocket of an enzyme.
The combination of these two groups in an ortho-relationship is the key to this molecule's power, enabling streamlined synthesis of fused heterocyclic systems.
References
- 1. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic Access to Aromatic α-Haloketones [mdpi.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2-Bromoacetyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Purification methods for 2-(2-Bromoacetyl)benzonitrile after synthesis
Application Note & Protocol Guide
Topic: High-Purity Isolation of 2-(2-Bromoacetyl)benzonitrile: A Guide to Post-Synthesis Purification Strategies
For Distribution To: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, compromised yields, and difficulties in the purification of downstream products. This document provides a comprehensive guide to the purification of crude this compound following its synthesis. We will explore the common impurity profile and detail robust protocols for purification via flash column chromatography and recrystallization, including methods for post-purification purity assessment.
Foundational Principles: Understanding the Purification Challenge
The synthesis of α-bromoketones like this compound, typically via bromination of the corresponding acetophenone, often results in a crude product mixture containing several key impurities. An effective purification strategy is not a one-size-fits-all solution but is dictated by the specific contaminants present.
Common Impurity Profile:
-
Unreacted Starting Material: Residual 2-acetylbenzonitrile.
-
Over-brominated Byproduct: 2-(2,2-Dibromoacetyl)benzonitrile is a common side product when using strong brominating agents.[1]
-
Acidic Residues: Hydrogen bromide (HBr) is a frequent byproduct of bromination reactions.[1]
-
Solvent and Reagent Residues: Residual solvents or reagents (e.g., N-Bromosuccinimide) used in the synthesis.
The choice of purification method hinges on the polarity differences between the desired product and these impurities.
Critical Safety Protocols: Handling α-Bromo-acetophenones
WARNING: this compound and its structural isomers are potent lachrymators and are corrosive. They are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[2][3][4] All handling must be performed within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.
-
Body Protection: A lab coat, buttoned fully, and appropriate protective clothing to prevent skin exposure.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Storage & Handling:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Keep away from strong oxidizing agents and incompatible materials.[2]
Purification Workflow: A Decision-Based Approach
The optimal purification path depends on the scale of the reaction and the nature of the impurities. A preliminary Thin Layer Chromatography (TLC) analysis of the crude product is essential to visualize the impurity profile and guide the strategy.
Caption: Decision workflow for purification of this compound.
Protocol I: Purification by Flash Column Chromatography
This method is ideal for separating components with different polarities and is particularly effective when multiple impurities are present.[7]
Core Principle: The crude mixture is adsorbed onto a stationary phase (silica gel) and eluted with a mobile phase (solvent system). Compounds separate based on their differential partitioning between the two phases.
Caption: Step-by-step workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation (Rf of the product ~0.25-0.35). A common starting point is a mixture of Hexane and Ethyl Acetate. For a related isomer, a 25:1 mixture of petroleum ether:ethyl acetate was effective.[8]
-
Column Packing:
-
Select a column of appropriate size (for 1g of crude, a 40-50mm diameter column is suitable).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use air pressure to pack the bed, ensuring no air bubbles are trapped.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (post-aqueous workup) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite® to the solution and concentrate to a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | Allows for elution of non-polar impurities first, followed by the product. |
| Sample Loading | Dry Loading | Provides better resolution and sharper bands compared to wet loading. |
| Monitoring | TLC with UV visualization (254 nm) | The benzonitrile and ketone chromophores allow for easy visualization under UV light. |
Protocol II: Purification by Recrystallization
This method is highly effective for removing small amounts of impurities from a solid product, provided a suitable solvent can be found. It is often more scalable and economical than chromatography.
Core Principle: The crude solid is dissolved in a hot solvent in which it has high solubility. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving impurities behind in the solvent.[9]
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).
-
Be chemically inert towards the compound.
-
Be sufficiently volatile for easy removal after filtration.
Screening Solvents: Test solubility in small vials with solvents like isopropanol, ethanol, ethyl acetate/hexane mixtures, or toluene.[9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of the chosen hot solvent until the solid just dissolves. Add the solvent in small portions near its boiling point.
-
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.
-
Once at room temperature, cooling in an ice bath can further increase the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
| Solvent System | Application Notes |
| Isopropanol or Ethanol | Good single-solvent choice for moderately polar compounds. The product is likely soluble when hot and less so when cold. |
| Ethyl Acetate / Hexanes | A two-solvent system. Dissolve in a minimum of hot ethyl acetate, then slowly add hot hexanes until the solution becomes turbid. Clarify with a drop of hot ethyl acetate and then cool.[9] |
| Toluene | A higher-boiling aromatic solvent that can be effective for compounds that crystallize well.[9] |
Purity Assessment and Characterization
After purification, the identity and purity of this compound must be confirmed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity by separating the main component from trace impurities.[10]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 280 nm |
| Purity Calculation | Area percentage of the main peak relative to the total area of all peaks.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy confirm the chemical structure and can reveal the presence of impurities. The singlet corresponding to the -CH₂Br protons is a key diagnostic signal.
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 6. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Safe Handling and Storage of 2-(2-Bromoacetyl)benzonitrile
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency management protocols for 2-(2-Bromoacetyl)benzonitrile (CAS No. 683274-86-4). As a bifunctional molecule incorporating both a reactive α-haloketone moiety and a benzonitrile group, this compound is a valuable intermediate in pharmaceutical and chemical research but demands rigorous safety procedures.[1][2] These protocols are designed for researchers, scientists, and drug development professionals to mitigate risks associated with its potent chemical reactivity and toxicity. The causality behind each procedural step is explained to foster a deep understanding of the necessary precautions.
Mechanistic Hazard Analysis: Understanding the "Why"
Effective safety protocols are built upon a foundational understanding of a chemical's inherent reactivity and toxicology. This compound's hazard profile is dictated by its two key functional groups: the α-bromoacetyl group and the benzonitrile moiety.
-
The α-Haloketone Moiety: A Potent Alkylating Agent The primary driver of this compound's acute hazard is the α-bromoacetyl group. The presence of the electron-withdrawing carbonyl group significantly enhances the polarity of the adjacent carbon-bromine bond.[3] This creates two highly electrophilic sites: the carbonyl carbon and, more critically, the α-carbon bearing the bromine atom.[3][4] This electronic arrangement makes α-haloketones, including this compound, potent alkylating agents that can readily react with biological nucleophiles like the thiol groups in cysteine or the imidazole groups in histidine found in proteins and enzymes. This reactivity is the mechanistic basis for its severe corrosive effects on skin, eyes, and mucous membranes.[5][6][7]
-
The Benzonitrile Moiety: Systemic Toxicity Concerns While the α-haloketone group presents the most immediate contact hazard, the benzonitrile group carries the risk of systemic toxicity. Benzonitrile and related compounds can be metabolized in the body, potentially releasing cyanide ions, which interfere with cellular respiration. Exposure can lead to symptoms ranging from headache and confusion to convulsions and, in severe cases, death.[8] Therefore, preventing inhalation, ingestion, and dermal absorption is critical to avoid systemic effects.[8]
-
Lachrymatory Properties Many α-haloketones are potent lachrymators, substances that irritate the eyes and cause tearing. This property serves as an immediate and important warning sign of exposure, reinforcing the need for stringent engineering controls and personal protective equipment.[9]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its physical properties and GHS hazard classifications, which are consistent across its isomers (3- and 4-(2-Bromoacetyl)benzonitrile) due to the identical functional groups.[10]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆BrNO | [11] |
| Molecular Weight | 224.05 g/mol | [11] |
| Appearance | Off-white to light yellow crystalline powder/solid | [6][12] |
| Melting Point | 92-96 °C (for 4-isomer) | [12][13] |
| Solubility | Soluble in methanol and other organic solvents | [12] |
| Storage Temperature | 2-8 °C (Refrigerated) |[12] |
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |
Citations for Table 2:[6][7][10][12][14]
Risk Mitigation: Engineering Controls and PPE
A systematic approach to risk mitigation, following the hierarchy of controls, is essential.
-
Engineering Controls (Primary Barrier):
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][14]
-
Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[15]
-
Emergency Equipment: A safety shower and eyewash station must be immediately accessible (within a 10-second travel distance) in any area where the compound is handled.[15]
-
-
Personal Protective Equipment (PPE) (Secondary Barrier): PPE is not a substitute for engineering controls but is essential as a final barrier.
-
Hand Protection: Wear nitrile or neoprene gloves. Due to the corrosive nature of the compound, consider double-gloving. Always inspect gloves for tears or punctures before use.[7] Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as hazardous waste.
-
Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory. In addition, a full-face shield must be worn over the goggles when handling the solid or concentrated solutions to protect against splashes.[16]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, a NIOSH-approved respirator with particulate filters may be necessary for spill cleanup or in the event of a ventilation failure.[16]
-
Standard Operating Protocols
Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.
Protocol 4.1: Weighing and Solution Preparation
This protocol outlines the essential steps for safely handling the solid compound and preparing stock solutions.
Caption: Workflow for weighing and preparing solutions of this compound.
Step-by-Step Methodology:
-
Preparation: Verify that the chemical fume hood is operational and certified. Don all required PPE as specified in Section 3. Prepare the work surface by cleaning it and covering it with absorbent, disposable bench paper.
-
Weighing: Place a tared weigh boat or glass vial on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound using a clean spatula, avoiding the generation of dust.
-
Dissolution: Add the desired solvent to the vessel containing the compound. Swirl gently to dissolve. Do not use a sonicator unless the vessel is securely sealed, as this can create aerosols.
-
Cleanup: Thoroughly decontaminate the spatula and any affected surfaces. All disposable materials (e.g., weigh boats, contaminated wipes) must be placed in a designated solid hazardous waste container.
-
Doffing PPE: Remove PPE carefully, turning gloves inside out as they are removed to avoid contaminating your skin. Wash hands thoroughly with soap and water.[17]
Storage Protocols
Proper storage is critical to maintain the chemical's integrity and prevent hazardous reactions.
Table 3: Recommended Storage Conditions
| Parameter | Protocol | Rationale |
|---|---|---|
| Temperature | 2-8 °C (Refrigeration)[15][18] | Slows degradation and maintains stability. |
| Atmosphere | Store under an inert gas (Nitrogen or Argon)[9][12][16] | The compound may be sensitive to moisture and air. |
| Container | Original, tightly sealed container.[15][17] | Prevents contamination and exposure to moisture. |
| Location | In a designated, locked, and ventilated corrosives cabinet.[15] | Segregates from incompatible materials and restricts access. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, alcohols, and water/moist air.[7][9][15] | Prevents violent or hazardous reactions. |
Emergency Procedures
Immediate and correct response to an emergency can significantly reduce harm.
Protocol 6.1: Spill Response
Caption: Decision tree for responding to a this compound spill.
Methodology:
-
Small Spill (Inside Fume Hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[15][17] Do NOT use water.[15]
-
Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Immediately evacuate the area and alert nearby personnel.[17]
-
Notify your institution's Environmental Health & Safety (EH&S) department and your supervisor.
-
Prevent re-entry to the contaminated area.
-
Allow only trained emergency responders to conduct the cleanup.
-
Protocol 6.2: First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6][7][16] Seek immediate medical attention.[6][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][9][16] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[6][16]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][16] Seek immediate medical attention.[14][16]
-
Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink.[14] Seek immediate medical attention.[14]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.[17]
-
Do not mix with other waste streams unless directed by EH&S.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[8]
References
- 1. This compound | 683274-86-4 [chemicalbook.com]
- 2. 4-(2-Bromoacetyl) benzonitrile Manufacturer in Ankleshwar, 4-(2-Bromoacetyl) benzonitrile Supplier [maksons.co.in]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. chemical-label.com [chemical-label.com]
- 11. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 13. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. medchemexpress.com [medchemexpress.com]
Application Note: A Researcher's Guide to the Preparation of 2-(2-Bromoacetyl)benzonitrile for In Vitro Assays
Introduction
2-(2-Bromoacetyl)benzonitrile is a small molecule of significant interest in chemical biology and drug discovery. Its structure, featuring an α-bromo-ketone, classifies it as an electrophilic agent. This functional group is a "warhead" capable of forming a covalent bond with nucleophilic residues (such as cysteine) on target proteins, making it a potential covalent inhibitor.[1][2] The successful application of such compounds in in vitro assays is critically dependent on overcoming their inherent low aqueous solubility and managing their reactivity.
This guide provides a comprehensive, field-tested framework for the dissolution, handling, and application of this compound. Moving beyond a simple list of steps, we will delve into the causality behind each procedural choice, empowering researchers to generate reliable, reproducible, and accurate data in their cellular and biochemical assays.
Section 1: Physicochemical Profile and Critical Handling Considerations
A thorough understanding of the compound's properties is the foundation of a robust experimental design. The bromoacetyl moiety is not merely a structural feature; it is a reactive center that dictates how the compound must be handled and used.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [3] |
| CAS Number | 683274-86-4 | [3] |
| Molecular Formula | C₉H₆BrNO | [3] |
| Molecular Weight | ~224.05 g/mol | [3] |
| Appearance | Typically an off-white to light yellow crystalline powder. | [4][5] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [6] |
| Storage (Solid) | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [7] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months. Protect from light. |[6] |
Expertise & Experience: The Significance of the Covalent Warhead
The α-bromo-ketone functionality makes this compound an electrophile. This is a deliberate design feature for covalent inhibitors but presents two major challenges for the researcher:
-
Reactivity with Assay Components: Common biological buffers contain reducing agents with nucleophilic thiol groups, such as Dithiothreitol (DTT) and β-mercaptoethanol. These agents can react with and consume the compound, leading to a false negative result by preventing it from reaching its intended biological target.[8]
-
Self-Validation Check: When designing your assay, critically evaluate the necessity of thiol-based reducing agents. If they are required, their concentration should be minimized and kept consistent. Consider running a control experiment to measure the compound's stability in the final assay buffer over time.
-
-
Indiscriminate Reactivity: While designed to target a specific protein, the electrophilic warhead can react with other nucleophiles, including other proteins in cell lysates or serum components in culture media. This underscores the importance of proper controls and selectivity profiling.[9]
Section 2: Solvent Selection and Management of In Vitro Effects
The poor aqueous solubility of this compound necessitates the use of an organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard and recommended choice.
Why DMSO?
DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. For a related isomer, 4-(2-Bromoacetyl)benzonitrile, solubility in DMSO can reach up to 100 mg/mL (446 mM), though this often requires sonication.[6] This high solubility allows for the creation of concentrated stock solutions, which is essential for minimizing the final solvent concentration in the assay.
Trustworthiness: The Critical Role of Solvent Purity and Vehicle Controls
The integrity of your results depends on managing the effects of the solvent itself.
-
Solvent Purity: Always use high-purity, anhydrous (or low-water content) DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation of your compound from the stock solution.[6] It is best practice to use a fresh, newly opened bottle or to aliquot DMSO from a larger bottle into smaller, sealed working vials.
-
DMSO-Induced Bioactivity and Cytotoxicity: DMSO is not inert. At certain concentrations, it can inhibit cell proliferation, induce cell differentiation, or otherwise interfere with assay readouts.[10][11]
-
Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity, with some tolerating up to 1%.[12]
-
However, even concentrations as low as 0.25% can cause inhibitory or stimulatory effects depending on the cell type and the assay endpoint.[13][14][15]
-
Self-Validation Check: The final DMSO concentration in your assay should always be below 1% , and ideally ≤0.5% .[12] Crucially, every experiment must include a vehicle control : all wells/tubes designated as controls should receive the same final concentration of DMSO as the wells treated with the compound. This allows you to subtract any effect of the solvent from your final results.
-
Table 2: General Guidelines for Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Conc. | Expected Effect | Recommendation |
|---|---|---|
| >2% | High probability of significant cytotoxicity.[16][17] | Avoid. Results are likely to be confounded by solvent toxicity. |
| 1% - 2% | Potential for cytotoxicity and off-target effects.[18] | Use with caution. Requires rigorous validation with vehicle controls. |
| 0.5% - 1% | Generally tolerated by robust cell lines, but may still influence some assays.[12][13] | Acceptable for many assays, but lower is better. |
| ≤0.5% | Considered safe for most cell lines with minimal off-target effects.[12] | Recommended Target. Provides the highest level of confidence. |
Section 3: Detailed Experimental Protocols
These protocols provide a step-by-step methodology for preparing accurate and stable solutions of this compound.
Protocol 3.1: Preparation of a 50 mM Primary Stock Solution in 100% DMSO
Rationale: Creating a high-concentration primary stock is the most accurate way to begin, as it involves weighing a larger, more precise mass of the compound.[19][20] This stock will serve as the source for all subsequent dilutions.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Glass vial with a PTFE-lined cap
-
Vortex mixer and/or bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example for 2 mL of a 50 mM stock: Mass = 50 mM × 2 mL × 224.05 g/mol = 22.4 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the solid compound and transfer it into a clean, dry glass vial.
-
Expert Tip: It is often easier to weigh a mass close to your target (e.g., 22.7 mg) and then adjust the volume of DMSO to achieve the desired concentration.[19] This is more accurate than trying to weigh an exact amount.
-
-
Add Solvent: Add approximately 90% of the final required volume of anhydrous DMSO to the vial.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.[6] A clear solution indicates complete dissolution.
-
Final Volume Adjustment: Carefully add DMSO to reach the final calculated volume.
-
Label and Store: Clearly label the vial with the compound name, concentration (50 mM), solvent (100% DMSO), preparation date, and your initials.[21] Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month).[6]
Protocol 3.2: Preparation of Working Solutions for In Vitro Assays
Rationale: Serial dilutions in 100% DMSO are performed before the final dilution into aqueous assay media. This strategy minimizes the compound's exposure to an aqueous environment where it is poorly soluble, thus preventing precipitation.[22]
Procedure:
-
Thaw Primary Stock: Thaw the 50 mM primary stock solution completely and vortex gently to ensure homogeneity.
-
Create Intermediate Stocks (Serial Dilution): Perform serial dilutions in 100% DMSO to generate a range of concentrations. For example, to create a 5 mM intermediate stock from the 50 mM primary stock, mix 10 µL of the 50 mM stock with 90 µL of 100% DMSO.
-
Dose the Assay Medium (Final Dilution): This is the most critical step. Add a small volume of the appropriate DMSO stock directly to your final assay medium (e.g., cell culture media or biochemical buffer).
-
Best Practice: To ensure the final DMSO concentration remains low (e.g., ≤0.5%), the dilution factor should be at least 1:200.
-
Example: To achieve a final assay concentration of 10 µM with 0.5% DMSO:
-
Prepare a 2 mM intermediate stock in 100% DMSO.
-
Add 5 µL of the 2 mM stock to 995 µL of assay medium.
-
This results in a final concentration of 10 µM compound and 0.5% DMSO.
-
-
-
Mix Immediately: Immediately after adding the DMSO stock to the aqueous medium, mix the solution thoroughly by pipetting or gentle vortexing to prevent localized high concentrations that can lead to precipitation.
Section 4: Workflow Visualization and Data Summary
Workflow for Solution Preparation
The following diagram outlines the logical flow from solid compound to the final working concentration in an assay plate.
Caption: Workflow from solid compound to final assay concentration.
Section 5: Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Solid compound will not dissolve in DMSO. | 1. DMSO has absorbed water (is not anhydrous).2. Concentration is too high.3. Insufficient agitation. | 1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[6]2. Prepare a more dilute stock solution.3. Use a bath sonicator for 10-15 minutes. |
| Compound precipitates upon dilution into aqueous assay medium. | 1. The final concentration exceeds the compound's kinetic solubility limit.[23]2. Inadequate mixing upon dilution.3. The assay medium contains components that reduce solubility (e.g., high salt). | 1. Lower the final assay concentration.[22]2. Add the DMSO stock to the assay medium while vortexing/stirring to ensure rapid dispersal.[22]3. Test solubility in a simplified buffer first. Consider including a small percentage of serum if compatible with the assay, as proteins can aid solubility. |
| Inconsistent results or loss of compound activity over time. | 1. Degradation of the compound in the stock solution.2. Reactivity with components in the assay buffer (e.g., DTT).[8]3. Adsorption to plasticware. | 1. Aliquot the primary stock into single-use volumes to avoid freeze-thaw cycles. Store properly at -80°C, protected from light.2. Remove reactive components like DTT from the buffer if possible. If not, prepare working solutions immediately before use.3. Use low-protein-binding polypropylene tubes and pipette tips for dilutions. |
References
- 1. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2-Bromoacetyl)benzonitrile CAS#: 20099-89-2 [m.chemicalbook.com]
- 5. 4-(2-Bromoacetyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 50916-55-7 CAS MSDS (3-(2-Bromoacetyl)benzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lifetein.com [lifetein.com]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. researchgate.net [researchgate.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 16. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. fastercapital.com [fastercapital.com]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
Application Notes & Protocols for Coupling Reactions with 2-(2-Bromoacetyl)benzonitrile
Introduction: The Synthetic Utility of a Bifunctional Building Block
2-(2-Bromoacetyl)benzonitrile is a versatile bifunctional reagent that has garnered significant attention in synthetic and medicinal chemistry. Its structure is characterized by two key reactive sites: a highly electrophilic α-bromoketone and a nitrile group attached to an aromatic ring. This unique arrangement makes it an ideal precursor for the construction of a wide array of fused heterocyclic compounds, particularly those containing nitrogen.
The α-bromoketone moiety serves as a potent electrophile, readily undergoing nucleophilic substitution with various nucleophiles such as amines and thioureas. The ortho-positioned nitrile group can then participate in subsequent intramolecular cyclization and condensation reactions. This sequential reactivity provides a powerful and convergent strategy for synthesizing complex molecular architectures, most notably quinazoline and quinazolinone scaffolds. These core structures are found in numerous biologically active molecules and approved pharmaceuticals, including anticancer agents that target tyrosine kinases.[1][2][3][4] This guide provides an in-depth exploration of the standard reaction conditions for coupling with this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Core Coupling Reactions and Mechanistic Rationale
The reactivity of this compound is dominated by the interplay between its two functional groups. The choice of nucleophile, solvent, base, and temperature can be strategically manipulated to direct the reaction towards specific heterocyclic products.
Synthesis of Quinazoline Derivatives via Reaction with Amines
One of the most valuable applications of this compound is its reaction with primary amines or ammonia equivalents to construct the quinazoline ring system. This transformation proceeds through an initial nucleophilic substitution followed by an intramolecular cyclization.
Causality and Mechanistic Insights:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine on the α-carbon of the bromoacetyl group. This is a standard SN2 reaction, displacing the bromide ion and forming an α-amino ketone intermediate. The choice of a suitable base (e.g., K₂CO₃, NaHCO₃, or a non-nucleophilic organic base like triethylamine) is crucial to neutralize the hydrobromic acid (HBr) generated during this step, preventing the protonation and deactivation of the starting amine.
-
Intramolecular Cyclization: The newly formed α-amino ketone intermediate is poised for intramolecular cyclization. The nitrogen atom of the secondary amine attacks the electrophilic carbon of the nitrile group. This cyclization is often promoted by heat.
-
Tautomerization/Aromatization: The resulting cyclic imine intermediate undergoes tautomerization to yield the final, stable aromatic quinazoline product.
The selection of the solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they effectively solvate the ionic intermediates and reactants without interfering with the reaction. Protic solvents like ethanol can also be employed, particularly when the reaction is conducted at reflux temperatures.
Caption: Workflow for quinazoline synthesis.
Synthesis of Thiazole-Fused Heterocycles via Reaction with Thiourea
The reaction of α-haloketones with thiourea is a classic and reliable method for constructing the 2-aminothiazole ring, known as the Hantzsch thiazole synthesis. When this compound is used, this reaction provides a direct route to 2-amino-4-(2-cyanophenyl)thiazole.
Causality and Mechanistic Insights:
-
Nucleophilic Attack by Sulfur: Thiourea acts as an S-nucleophile.[5] The sulfur atom attacks the electrophilic α-carbon, displacing the bromide ion to form an isothiouronium salt intermediate. This step is typically fast and occurs under neutral or mildly acidic conditions.[6]
-
Intramolecular Cyclization: The next step involves an intramolecular cyclization where one of the nitrogen atoms of the isothiouronium intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This step is often facilitated by heating the reaction mixture, sometimes in the presence of a dehydrating agent or in a solvent like ethanol or acetic acid which can assist in the proton transfers.
This reaction pathway is highly efficient and provides excellent yields of the desired thiazole product. The resulting product, containing both a cyano group and an amino group, is itself a versatile intermediate for further synthetic transformations.
Detailed Experimental Protocols
Safety Precaution: this compound (CAS: 683274-86-4) is a lachrymator and a potent alkylating agent.[7] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 4-Phenylquinazoline from this compound and Ammonium Acetate
Principle: This protocol describes the synthesis of a quinazoline ring via the reaction of this compound with an ammonia source (ammonium acetate), followed by an in-situ cyclization and oxidation.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) |
| This compound | 683274-86-4 | C₉H₆BrNO | 224.05 |
| Ammonium Acetate | 631-61-8 | C₂H₇NO₂ | 77.08 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.24 g, 10.0 mmol).
-
Add glacial acetic acid (40 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Add ammonium acetate (7.71 g, 100.0 mmol, 10 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 30 mL).
-
Dry the crude product under vacuum.
-
For further purification, the crude solid can be recrystallized from ethanol to yield 4-phenylquinazoline as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-Amino-4-(2-cyanophenyl)thiazole from this compound and Thiourea
Principle: This protocol details the Hantzsch thiazole synthesis by reacting this compound with thiourea to form a 2-aminothiazole derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) |
| This compound | 683274-86-4 | C₉H₆BrNO | 224.05 |
| Thiourea | 62-56-6 | CH₄N₂S | 76.12 |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (1.12 g, 5.0 mmol) and thiourea (0.42 g, 5.5 mmol, 1.1 equivalents) in 25 mL of 95% ethanol.
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The solids will gradually dissolve as the reaction progresses.
-
Maintain the reflux for 3 hours. Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate). The formation of a new, more polar spot should be observed.
-
After completion, cool the reaction mixture to room temperature. A solid product may precipitate upon cooling.
-
Reduce the volume of the solvent to approximately one-third using a rotary evaporator.
-
Add 30 mL of cold water to the concentrated mixture.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which is often complexed with the product. Stir for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to afford 2-amino-4-(2-cyanophenyl)thiazole as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Reaction Mechanisms
The following diagrams illustrate the key transformations described in the protocols.
Caption: Key steps in quinazoline formation.
Caption: Key steps in Hantzsch thiazole synthesis.
Concluding Remarks
This compound stands out as a highly effective and strategic building block for heterocyclic synthesis. The protocols and mechanistic discussions provided herein demonstrate its utility in creating valuable quinazoline and thiazole scaffolds, which are central to modern drug discovery.[1][4] By carefully selecting reaction partners and optimizing conditions such as solvent, base, and temperature, researchers can harness the dual reactivity of this reagent to access a diverse library of complex molecules with significant biological potential. The self-validating nature of these cyclization reactions, driven by the formation of stable aromatic systems, ensures high efficiency and predictability, making this compound an indispensable tool in the synthetic chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A-Z Troubleshooting for 2-(2-Bromoacetyl)benzonitrile Reactions
Welcome to the comprehensive support guide for troubleshooting reactions involving 2-(2-Bromoacetyl)benzonitrile. This powerful intermediate is a cornerstone in the synthesis of various pharmaceuticals and fine chemicals. However, its synthesis and subsequent use can be fraught with challenges, primarily manifesting as disappointingly low yields. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Here, we will dissect the causality behind experimental outcomes and provide field-proven, actionable solutions.
Section 1: Frequently Asked Questions (FAQs) about Low Yields
This section tackles the most common initial queries regarding the synthesis of this compound, providing a foundational understanding of the critical factors at play.
Q1: What are the primary culprits behind low yields in the synthesis of this compound?
A: Low yields in this alpha-bromination reaction typically stem from three main sources: incomplete conversion of the starting material (2-acetylbenzonitrile), the formation of undesired byproducts, and degradation of the target molecule during workup and purification. Byproducts can include the dibrominated species, 2-(2,2-dibromoacetyl)benzonitrile, and products from ring bromination. The α-haloketone product itself is susceptible to decomposition, particularly in the presence of bases or nucleophiles.[1][2]
Q2: How critical is the purity of my starting materials and reagents?
A: The purity of your starting materials is paramount. The starting ketone, 2-acetylbenzonitrile, should be free of any acidic or basic impurities that could interfere with the reaction mechanism. The choice and quality of the brominating agent are also crucial. For instance, N-Bromosuccinimide (NBS) is a commonly used reagent that should be fresh and properly stored to ensure its reactivity.[3] The presence of excess bromine or acidic byproducts in the brominating agent can lead to unwanted side reactions.
Q3: To what extent can reaction conditions be fine-tuned to boost my yield?
A: Optimization of reaction conditions is key. Factors such as temperature, solvent, and reaction time have a significant impact on the outcome. For example, some alpha-brominations require elevated temperatures to proceed efficiently, while excessively high temperatures can promote decomposition and side reactions.[3] The choice of solvent can influence the reaction pathway and the stability of intermediates. Careful monitoring of the reaction's progress is essential to determine the optimal reaction time, preventing both incomplete reactions and the formation of byproducts from over-reaction.
Section 2: In-Depth Troubleshooting Guides
This section provides a granular, step-by-step approach to resolving specific experimental issues. Each guide delves into the root causes and offers validated protocols to get your reaction back on track.
Problem 1: The reaction stalls, leaving significant starting material.
Q: My TLC and LC-MS analyses indicate a large amount of unreacted 2-acetylbenzonitrile, even after the expected reaction time. What's going wrong?
A: An incomplete reaction is a common hurdle. The root cause often lies in insufficient activation of the substrate or a brominating agent that is not performing optimally. The reaction proceeds through an enol or enolate intermediate, and its formation is a critical, often rate-determining, step.[3][4]
Analysis of the Cause:
-
Insufficient Brominating Agent: The stoichiometry may be incorrect, or the reagent may have degraded.
-
Suboptimal Temperature: The reaction may have a higher activation energy than anticipated, requiring more thermal energy.
-
Inadequate Catalyst: For acid-catalyzed reactions, the acid may not be strong enough or present in a sufficient amount to facilitate enol formation.[3] For reactions using NBS, a radical initiator may be necessary.[3]
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry and Quality:
-
Accurately calculate the molar equivalents of your brominating agent. For direct bromination with Br2, a 1:1 stoichiometry is typical. For NBS, a slight excess (1.05-1.1 equivalents) is often used.
-
Use a fresh bottle of NBS or purify the existing stock if its quality is questionable.
-
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature in increments of 10°C while closely monitoring the reaction by TLC or LC-MS.
-
Be aware that higher temperatures can also lead to byproduct formation, so a careful balance is necessary.[3]
-
-
Ensure Proper Catalysis:
Workflow for Addressing Incomplete Reactions:
Caption: Decision-making workflow for incomplete bromination.
Problem 2: My reaction is messy, with significant byproduct formation.
Q: My crude product analysis shows multiple byproducts, making purification difficult and lowering my isolated yield. How can I improve the selectivity?
A: The formation of multiple products is a frequent challenge in alpha-bromination.[3] Understanding the likely side reactions is the first step toward suppressing them.
Analysis of Common Byproducts:
-
2-(2,2-Dibromoacetyl)benzonitrile: This results from over-bromination of the desired product. The first bromine atom increases the acidity of the remaining alpha-hydrogen, making a second bromination competitive.
-
Ring Bromination: Electrophilic aromatic substitution can occur if the reaction conditions are too harsh or if a Lewis acid catalyst is used improperly.
-
Self-Condensation/Polymerization: Basic conditions or high temperatures can promote the self-condensation of the starting material or product.
Troubleshooting Protocol:
-
Control the Addition of the Brominating Agent:
-
Add the brominating agent (e.g., a solution of Br2 in a suitable solvent) dropwise to the reaction mixture at a low temperature (e.g., 0-5°C) to maintain control over the reaction exotherm and minimize over-bromination.
-
-
Solvent Selection:
| Solvent | Typical Use Case | Potential Issues |
| Dichloromethane (DCM) | General purpose, good for NBS reactions. | Can be challenging to remove completely. |
| Carbon Tetrachloride (CCl4) | Classic solvent for radical brominations. | Toxicity and environmental concerns. |
| Acetic Acid | Used for acid-catalyzed brominations with Br2. | Can be too acidic for some substrates, leading to degradation.[5] |
| Ethyl Acetate | A greener alternative for some NBS reactions.[6] | May participate in side reactions under certain conditions. |
-
Strategic Use of Additives:
-
For NBS reactions, ensure the presence of a radical initiator if the reaction is sluggish.[3]
-
Conversely, if unwanted radical side reactions are suspected, the addition of a radical scavenger might be beneficial, though this is less common for the main reaction.
-
Reaction Pathway Diagram:
Caption: Desired vs. side reaction pathways.
Problem 3: My product degrades during workup or purification.
Q: I seem to be losing a significant amount of my product during the extraction and chromatography steps. Why is my product so unstable?
A: Alpha-haloketones are known to be sensitive compounds.[1] The presence of two electron-withdrawing groups (the carbonyl and the halogen) makes the alpha-carbon highly electrophilic and the alpha-hydrogens acidic, opening the door to degradation pathways.[7][8]
Analysis of Product Instability:
-
Base Sensitivity: Bases can promote elimination reactions (dehydrobromination) to form α,β-unsaturated ketones or lead to Favorskii rearrangement.[1][2]
-
Nucleophilic Attack: The product is a potent alkylating agent and can react with nucleophiles, including water (hydrolysis) under certain conditions, to form the corresponding α-hydroxy ketone.[2]
-
Thermal Instability: Prolonged exposure to heat, for example during solvent evaporation, can cause decomposition.[2]
Troubleshooting Protocol:
-
Gentle Aqueous Workup:
-
Avoid using strong bases like sodium hydroxide or potassium carbonate during extraction.
-
If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly at a low temperature.
-
Follow with a brine wash to remove excess water.
-
-
Low-Temperature Solvent Removal:
-
Concentrate the organic extracts using a rotary evaporator with the water bath set to a low temperature (typically ≤ 40°C).
-
-
Efficient Purification:
-
Minimize the time the product spends on the silica gel column during chromatography.
-
Choose a solvent system that provides good separation (Rf of the product around 0.3-0.4) to ensure a quick elution.
-
Consider alternative purification methods like recrystallization if applicable, as this can be gentler than chromatography.
-
Optimized Purification Workflow:
Caption: Workflow for stable product isolation.
Section 3: Validated Reference Protocol
Here is a reliable, step-by-step protocol for the synthesis of this compound, incorporating many of the troubleshooting principles discussed.
Synthesis of this compound via Acid-Catalyzed Bromination
Materials:
-
2-Acetylbenzonitrile
-
Bromine (Br2)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylbenzonitrile (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution to 0-5°C in an ice bath. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with cold saturated sodium thiosulfate solution (to quench excess bromine), cold saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(2-Bromoacetyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Products in the Alkylation of 2-(2-Bromoacetyl)benzonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for identifying and mitigating side products during the alkylation of 2-(2-bromoacetyl)benzonitrile. The insights provided are based on established chemical principles and field-proven experience to ensure the scientific integrity and success of your experiments.
Introduction: The Intended Reaction and Its Challenges
The alkylation of this compound is a common synthetic step aimed at introducing a nucleophile at the α-position to the ketone. The primary reaction is a straightforward SN2 substitution, where a nucleophile (typically a primary or secondary amine) displaces the bromide ion.
However, the presence of multiple reactive sites in the starting material and the potential for competing reaction pathways can lead to the formation of undesired side products. This guide will address the most common issues in a question-and-answer format to help you diagnose and solve these challenges.
Troubleshooting Guide & FAQs
FAQ 1: I am observing a significant amount of a rearranged product, an ester or amide of 2-(cyanomethyl)benzoic acid, instead of my desired alkylated product. What is happening and how can I prevent it?
Answer: This is a classic indicator of a Favorskii rearrangement , a well-documented reaction of α-halo ketones in the presence of a base.[1][2][3][4][5]
Causality: The Favorskii rearrangement is initiated by the deprotonation of the α'-carbon (the carbon on the benzene ring adjacent to the ketone) by a base. This forms an enolate that can undergo intramolecular cyclization to form a highly strained cyclopropanone intermediate. The nucleophile (or solvent, if it's protic) then attacks the carbonyl carbon of the cyclopropanone, leading to the cleavage of the three-membered ring and the formation of a rearranged carboxylate derivative.[1][2][5] The presence of the electron-withdrawing nitrile group can influence the acidity of the α'-protons, potentially making this pathway more accessible under certain conditions.
Visualizing the Mechanism:
Caption: Favorskii rearrangement pathway.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a non-nucleophilic, sterically hindered base. | Strong, nucleophilic bases (e.g., alkoxides, hydroxides) readily promote enolate formation and can also act as the nucleophile in the ring-opening step.[2][4] |
| Reaction Temperature | Maintain a low reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures can provide the activation energy needed for the rearrangement to compete with the desired SN2 reaction. |
| Order of Addition | Add the base slowly to a solution of the this compound and the nucleophile. | This helps to keep the concentration of the free base low at any given time, disfavoring the deprotonation at the α'-position. |
Experimental Protocol for Minimizing Favorskii Rearrangement:
-
Dissolve this compound (1.0 eq) and your amine nucleophile (1.1 eq) in a suitable aprotic solvent (e.g., THF, acetonitrile) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 eq), dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, proceed with your standard work-up procedure.
FAQ 2: My reaction with a primary amine is yielding a complex mixture, and I suspect an intramolecular cyclization product. What could be forming?
Answer: The ortho-position of the bromoacetyl and nitrile groups creates a favorable geometry for intramolecular cyclization, especially after the initial alkylation with a primary amine. The likely side product is a 1,4-benzodiazepine derivative .
Causality: After the initial SN2 reaction, the newly introduced secondary amine can act as an internal nucleophile. Under basic or even neutral conditions, this amine can attack the electrophilic carbon of the nitrile group. Subsequent tautomerization and/or hydrolysis during workup can lead to the formation of a stable seven-membered ring, a 1,4-benzodiazepine-2,5-dione or a related structure. The synthesis of 1,4-benzodiazepines from precursors containing an ortho-amino and a nitrile or ester group is a known synthetic strategy.[6][7]
Visualizing the Mechanism:
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Favorskii_rearrangement [chemeurope.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2-(2-Bromoacetyl)benzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the reaction temperature for experiments involving 2-(2-Bromoacetyl)benzonitrile. As a versatile building block in heterocyclic synthesis, particularly for quinazolines and related scaffolds, precise temperature control is paramount for achieving high yields and purity.
I. Understanding the Critical Role of Temperature
Temperature is a fundamental parameter in chemical synthesis that profoundly influences reaction kinetics, product distribution, and the formation of impurities. For a reactive compound like this compound, which possesses both a reactive α-bromo ketone and a nitrile functional group, temperature optimization is not merely about accelerating the reaction; it's a delicate balance to promote the desired transformation while suppressing unwanted side reactions.
Generally, increasing the reaction temperature accelerates the rate of reaction. However, excessively high temperatures can lead to several undesirable outcomes:
-
Increased Side Product Formation: Higher temperatures can provide the activation energy for competing reaction pathways, such as elimination reactions, self-condensation of starting materials, or decomposition.[1]
-
Decomposition of Starting Materials or Products: this compound, like many α-bromoketones, may have limited thermal stability. Elevated temperatures can cause decomposition, leading to a significant reduction in yield.[2]
-
Hydrolysis of the Nitrile Group: In the presence of acidic or basic conditions, the nitrile group can undergo hydrolysis to an amide or carboxylic acid, a process that is often accelerated by heat.
Therefore, a systematic approach to temperature optimization is crucial for the successful use of this compound in your synthetic endeavors.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reaction temperature when using this compound in a nucleophilic substitution reaction?
A good starting point for a nucleophilic substitution reaction with this compound is typically room temperature (20-25 °C). Many reactions with reactive nucleophiles proceed efficiently at this temperature. If the reaction is sluggish, a gradual increase in temperature in increments of 10-20 °C is recommended while closely monitoring the reaction progress by TLC or LC-MS.[3]
Q2: I am synthesizing a quinazoline derivative from this compound and an amine. The reaction is slow at room temperature. How high can I heat the reaction?
For the synthesis of quinazolines and related heterocycles, it is common to use elevated temperatures to drive the cyclization and dehydration steps. Temperatures in the range of 80-120 °C are frequently employed.[3][4] In some cases, microwave-assisted synthesis can be used to reach higher temperatures for short periods, which can significantly accelerate the reaction.[5] However, it is crucial to perform small-scale optimization experiments to determine the optimal temperature for your specific substrate combination, as excessively high temperatures can lead to decomposition and byproduct formation.[1]
Q3: Can the nitrile group in this compound participate in side reactions at elevated temperatures?
Yes, the nitrile group can be susceptible to hydrolysis under either acidic or basic conditions, particularly with heating. This would lead to the formation of the corresponding amide or carboxylic acid, which could complicate purification and reduce the yield of the desired product. It is therefore important to maintain anhydrous and neutral conditions if possible when heating reactions involving this compound. Industrial ammoxidation processes, which convert alkyl groups to nitriles, are high-temperature gas-phase reactions, but these conditions are generally much harsher than those used in solution-phase synthesis.[6]
Q4: Are there any known thermal decomposition pathways for this compound?
III. Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides systematic troubleshooting strategies with a focus on temperature optimization.
| Issue | Probable Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Yield | 1. Insufficient Reaction Temperature: The activation energy for the desired reaction is not being met. 2. Decomposition of Starting Material: The reaction temperature is too high, leading to the degradation of this compound. | 1. Gradual Temperature Increase: Systematically increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 40 °C, 60 °C, and 80 °C) in small-scale trials. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.[3] 2. Check Starting Material Stability: Before proceeding to higher temperatures, assess the stability of this compound under the proposed reaction conditions (solvent, base, etc.) in the absence of the other reactant. This can help to distinguish between a slow reaction and starting material decomposition. |
| Formation of Multiple Side Products | 1. Elimination Reaction: Higher temperatures can favor the E2 elimination of HBr, leading to an unsaturated ketone byproduct. 2. Self-Condensation: Reactants may undergo self-condensation at elevated temperatures.[1] 3. Nitrile Hydrolysis: Presence of water at elevated temperatures, especially under acidic or basic conditions, can lead to hydrolysis of the nitrile group. | 1. Lower Reaction Temperature: If elimination products are observed, reducing the reaction temperature is the primary strategy to favor the desired SN2 substitution pathway. 2. Optimize Reagent Addition: Slow addition of one of the reactants can help to maintain a low instantaneous concentration, which can suppress side reactions. 3. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis. |
| Reaction Stalls or is Incomplete | 1. Equilibrium Reached: The reaction may be reversible and has reached equilibrium. 2. Catalyst Deactivation (if applicable): The catalyst may not be stable at the reaction temperature. | 1. Increase Temperature: For endothermic reactions, increasing the temperature can shift the equilibrium towards the products. 2. Temperature Screening for Catalyst: If using a catalyst, screen its activity and stability at different temperatures to find the optimal operating window. |
IV. Experimental Protocol: Temperature Optimization Workflow
This protocol provides a general workflow for optimizing the reaction temperature for a nucleophilic substitution reaction using this compound.
Step 1: Initial Reaction Setup (Room Temperature)
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, acetonitrile, or DMF).
-
Add the nucleophile (1.0-1.2 eq.).
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).
Step 2: Systematic Temperature Elevation
-
If the reaction at room temperature is slow or shows no progress, set up a series of small-scale parallel reactions.
-
Maintain identical reactant concentrations and solvent in each reaction vial.
-
Set the temperature for each reaction at different intervals, for example:
-
Reaction A: 40 °C
-
Reaction B: 60 °C
-
Reaction C: 80 °C
-
Reaction D: 100 °C
-
-
Use a temperature-controlled heating block or oil bath to ensure consistent and uniform heating.
-
Monitor each reaction by TLC or LC-MS at regular intervals to determine the rate of product formation and the emergence of any byproducts.
Step 3: Data Analysis and Optimization
-
Compare the results from the different temperatures.
-
Identify the temperature that provides the best balance of reaction rate and product purity.
-
The optimal temperature is the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe with minimal formation of impurities.
Data Presentation: Example Optimization Table
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Purity by LC-MS (%) | Observations |
| 25 | 24 | 15 | >98 | Very slow reaction |
| 40 | 12 | 60 | >98 | Moderate reaction rate |
| 60 | 6 | 95 | 97 | Good reaction rate, minor impurity |
| 80 | 2 | >99 | 90 | Fast reaction, increased byproduct formation |
| 100 | 1 | >99 | 75 | Very fast, significant decomposition/byproducts |
Based on this example data, 60 °C would be the optimal reaction temperature.
V. Visualizing the Optimization Workflow
Caption: Workflow for synthesis and temperature optimization.
VI. References
-
BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted Quinazolines. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis. --INVALID-LINK--
-
Journal of the Chemical Society, Perkin Transactions 1. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Quinazolinone Derivatives. --INVALID-LINK--
-
ChemicalBook. (2023). 4-(2-Bromoacetyl)benzonitrile synthesis. --INVALID-LINK--
-
Achari, K. M. M., Varala, R., Hussein, M., & Alam, M. M. (2025). Visible Light-Mediated Synthesis of Quinazoline and Quinazolinone Derivatives: A Quadrennial Update. Journal of Heterocyclic Chemistry.
-
YouTube. (2022). Preparation of Benzonitriles, Part 3: By Ammoxidation. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Acetyl-4(3H)-quinazolinone. --INVALID-LINK--
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 4-(2-Bromoacetyl) benzonitrile. --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-(2-Bromoacetyl)benzonitrile synthesis. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
National Institutes of Health. (2021). Synthetic Access to Aromatic α-Haloketones. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. --INVALID-LINK--
-
CAMEO Chemicals. (n.d.). BENZONITRILE. --INVALID-LINK--
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. --INVALID-LINK--
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. --INVALID-LINK--
-
ResearchGate. (2008). Theoretical study of the thermal decomposition and isomerization of ??-bromoethoxy radicals. --INVALID-LINK--
-
Protheragen. (n.d.). This compound. --INVALID-LINK--
-
ElectronicsAndBooks. (n.d.). High Pressure-High Temperature Reactions. Nitriles I. The Trimerization of Aromatic. --INVALID-LINK--
-
ScienceDirect. (2000). REACTIONS OF A STABLE BENZONITRILE OXIDE WITH AMINOPYRIDINES. --INVALID-LINK--
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. --INVALID-LINK--
References
Preventing decomposition of 2-(2-Bromoacetyl)benzonitrile during a reaction
A Guide for Researchers on Preventing Decomposition and Maximizing Reaction Success
Welcome to the technical support center for 2-(2-Bromoacetyl)benzonitrile. As Senior Application Scientists, we understand the unique challenges this reagent can present. This guide is designed to provide you with in-depth troubleshooting advice and preventative strategies based on both fundamental chemical principles and practical laboratory experience. Our goal is to help you navigate the complexities of this versatile but sensitive building block to ensure the integrity and success of your experiments.
Troubleshooting Guide: Addressing In-Reaction Issues
This section is structured in a question-and-answer format to directly address common problems encountered during reactions involving this compound.
Q1: My reaction mixture is rapidly turning dark brown or black. What is causing this, and how can I prevent it?
A1: Immediate discoloration is a classic sign of rapid decomposition. this compound is an α-haloketone, a class of compounds known for high reactivity.[1][2] The primary causes of rapid darkening are often related to the reaction conditions, particularly the choice of base and solvent.
Root Cause Analysis:
-
Strong Bases: The use of strong, hard bases (e.g., NaOH, KOH, t-BuOK) can deprotonate the α-carbon, forming an enolate.[2][3] This intermediate is highly reactive and can participate in self-condensation or polymerization reactions, leading to complex, colored byproducts.
-
Incompatible Solvents: Protic or nucleophilic solvents (e.g., methanol, water) can react directly with the highly electrophilic α-carbon, leading to solvolysis byproducts. While this is typically slower than base-catalyzed decomposition, it can be significant at elevated temperatures.
-
High Temperatures: Excessive heat accelerates all decomposition pathways.
Preventative Strategies:
-
Base Selection: Opt for mild, non-nucleophilic organic bases. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices as they are sufficiently basic to facilitate many reactions without causing rapid degradation. Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, but ensure they are fresh and free of nucleophilic impurities.
-
Temperature Control: Begin your reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature. In many cases, heating is not required or should be applied cautiously. Monitor the reaction progress by TLC or LC-MS to determine the minimum required temperature.
-
Solvent Choice: Use dry, aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone. Ensure your solvents are anhydrous, as water can lead to hydrolysis of the bromoacetyl group to the corresponding α-hydroxy ketone.[1]
Q2: My LC-MS analysis shows a major byproduct with a mass corresponding to the starting material +18 Da. What is this species?
A2: A mass increase of 18 Da (M+18) almost certainly indicates hydrolysis. This means the bromine atom has been replaced by a hydroxyl group, forming 2-(2-hydroxyacetyl)benzonitrile.
Mechanistic Insight:
The α-carbon in this compound is highly electrophilic due to the inductive effects of both the adjacent carbonyl group and the bromine atom.[1] This makes it susceptible to nucleophilic attack by water, which may be present as a contaminant in your reagents or solvent.
Protocol: Screening for Hydrolytic Stability
This protocol helps determine the stability of your starting material under the planned reaction conditions before introducing your primary nucleophile.
-
Setup: In a clean, dry vial, dissolve a small amount of this compound (e.g., 5 mg) in your chosen reaction solvent (e.g., 1 mL of ACN).
-
Conditions: Add the base you intend to use (e.g., 1.5 equivalents of K₂CO₃).
-
Monitoring: Stir the mixture at your intended reaction temperature. Take aliquots at regular intervals (e.g., 0, 30, 60, 120 minutes) and analyze them by TLC or LC-MS.
-
Analysis: Look for the appearance of a new, more polar spot on the TLC plate or a peak at M+18 in the LC-MS. If significant hydrolysis is observed, the conditions are too harsh. Consider a drier solvent or a less basic catalyst.
Q3: I am not seeing my desired product. Instead, I have multiple unidentified spots on my TLC plate. How do I diagnose the problem?
A3: A complex product mixture suggests that multiple side reactions are outcompeting your desired transformation. This situation requires a systematic evaluation of your reaction parameters.
Troubleshooting Logic Flow
Caption: Troubleshooting logic for complex reaction outcomes.
Key Considerations:
-
Purity of Starting Material: Ensure your this compound is pure. Impurities from its synthesis, such as residual acids or brominating agents, can catalyze decomposition. If the solid appears discolored, consider purification by recrystallization.
-
Order of Addition: Add the base to the solution of your nucleophile first, then add the this compound solution dropwise at a low temperature. This prevents exposing the sensitive substrate to a high concentration of base.
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric oxygen or moisture, especially if your nucleophile is sensitive.[4][5]
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure long-term stability and reactivity, proper storage is critical.
-
Temperature: Store at 2-8°C.[6] Some suppliers recommend storage at -20°C for extended periods.[7]
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[8]
-
Light: Protect from light.[7] The C-Br bond can be susceptible to photolytic cleavage. For critical applications, follow ICH guidelines for photostability testing.[9]
-
Container: Keep the container tightly closed to prevent moisture ingress.[10][11]
Can I use this reagent in protic solvents like ethanol or water?
It is strongly discouraged. As an α-haloketone, it is highly susceptible to solvolysis. The nucleophilic solvent will attack the electrophilic α-carbon, leading to the formation of byproducts (e.g., 2-(2-ethoxyacetyl)benzonitrile in ethanol). If your reaction requires a protic solvent system, the conditions must be carefully optimized (low temperature, short reaction time) and significant byproduct formation should be expected.
What are the primary decomposition pathways I should be aware of?
Understanding the potential decomposition routes is key to preventing them.
Caption: Major decomposition pathways for this compound.
How should I monitor my reaction's progress?
-
Thin Layer Chromatography (TLC): This is the quickest method. Use a non-polar solvent system (e.g., Hexanes/Ethyl Acetate). The starting material is relatively non-polar. The product should have a different Rf, and decomposition products often appear as a streak or polar baseline material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to monitor the disappearance of the starting material peak and the appearance of your product peak, while also detecting any potential byproducts like the hydrolyzed species (M+18) or dimers.
Summary of Recommended Reaction Conditions
For optimal results, adhere to the following guidelines. This table summarizes favorable and unfavorable conditions to minimize decomposition.
| Parameter | Recommended (To Minimize Decomposition) | Conditions to Avoid |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, TEA (mild, non-nucleophilic) | NaOH, KOH, NaH, t-BuOK (strong, hard bases) |
| Solvent | Anhydrous ACN, Acetone, DMF, THF | Water, Methanol, Ethanol (protic/nucleophilic solvents) |
| Temperature | 0 °C to Room Temperature (monitor closely) | High temperatures (> 60 °C) without careful optimization |
| Atmosphere | Inert (N₂ or Ar), especially for sensitive nucleophiles | Air (risk of moisture and oxidative side reactions) |
| Light | Protect reaction vessel from direct light (e.g., wrap in foil) | Exposure to strong laboratory light or sunlight |
| Addition | Add substrate slowly to a mixture of nucleophile and base | Add base quickly to a concentrated solution of the substrate |
By implementing these strategies, you can significantly reduce the risk of decomposition and improve the yield and purity of your target compounds. Should you have further questions, please do not hesitate to contact our scientific support team.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(2-Bromoacetyl)benzonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-(2-Bromoacetyl)benzonitrile CAS#: 20099-89-2 [m.chemicalbook.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
Challenges in scaling up the synthesis of 2-(2-Bromoacetyl)benzonitrile
Technical Support Center: Synthesis of 2-(2-Bromoacetyl)benzonitrile
Introduction:
Welcome to the technical support guide for the synthesis of this compound. This molecule presents a unique synthetic challenge due to the electronic properties of the benzonitrile scaffold. Unlike its more commonly synthesized para-isomer, the ortho-product cannot be efficiently obtained through a direct, one-step Friedel-Crafts acylation of benzonitrile. The strongly deactivating and meta-directing nature of the nitrile group makes direct electrophilic substitution at the ortho position highly unfavorable.
This guide is designed for researchers and drug development professionals to navigate the complexities of this synthesis. We will explore plausible synthetic routes, troubleshoot common experimental hurdles, and discuss the critical considerations for scaling up production. Our focus is on providing not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: Why is a direct Friedel-Crafts acylation of benzonitrile not a viable route for the 2-ortho isomer?
A direct Friedel-Crafts acylation on benzonitrile using bromoacetyl bromide or chloride and a Lewis acid like AlCl₃ is destined for low yields and a difficult-to-separate mixture of products.[1] There are two primary reasons for this:
-
Electronic Deactivation: The nitrile (-C≡N) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). This requires harsh reaction conditions (higher temperatures, stronger catalysts), which can lead to decomposition and side reactions.[1][2]
-
Directing Effects: As a deactivating group, the nitrile substituent directs incoming electrophiles to the meta position. Therefore, the predominant product of any successful acylation would be the 3-(2-bromoacetyl)benzonitrile isomer, not the desired 2-ortho isomer.
Attempting to force ortho-acylation through this direct route is a common pitfall that leads to a significant loss of time and resources.
Q2: What is a more practical synthetic strategy for this compound?
A more robust and logical approach involves a multi-step synthesis starting from a precursor that facilitates ortho-functionalization. One of the most effective strategies begins with 2-methylbenzonitrile, proceeding through a benzylic bromination followed by an oxidation step.
This pathway circumvents the challenges of EAS on a deactivated ring by leveraging the reactivity of the ortho-methyl group. The key steps are outlined in the workflow diagram below.
Caption: Recommended multi-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, focusing on the recommended multi-step pathway.
Problem ID: TBL-01 - Low Yield in Benzylic Bromination (Step 1)
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low Conversion of 2-Methylbenzonitrile | 1. Inactive Initiator: The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded. 2. Insufficient Light: If using photochemical initiation, the light source may be too weak or the wrong wavelength. 3. Presence of Inhibitors: Radical scavengers (e.g., oxygen, certain impurities) can quench the reaction. | 1. Use Fresh Initiator: Always use a freshly opened or properly stored radical initiator. Consider recrystallizing AIBN if its purity is in doubt. 2. Optimize Light Source: Ensure a suitable UV lamp is used and positioned close to the reaction vessel (if using a photochemical method). 3. Degas the Solvent: Before heating, thoroughly degas the solvent by bubbling nitrogen or argon through it for 15-30 minutes to remove dissolved oxygen. |
| Formation of Dibrominated Byproduct | 1. Excess NBS: Using more than one equivalent of N-Bromosuccinimide (NBS) can lead to the formation of 2-(dibromomethyl)benzonitrile. 2. High Reaction Temperature: Excessive heat can increase the rate of the second bromination. | 1. Control Stoichiometry: Use NBS in a 1.0 to 1.05 molar ratio to the starting material. Add the NBS portion-wise to maintain a low concentration. 2. Maintain Gentle Reflux: Control the heating mantle to sustain a gentle, not vigorous, reflux. This provides enough energy for initiation without promoting over-bromination. |
| Reaction Fails to Initiate | 1. Poor Quality Reagents: Wet solvent (CCl₄ or an alternative like cyclohexane) or impure 2-methylbenzonitrile can interfere. 2. Insufficient Initiation Energy: The temperature may be too low for thermal decomposition of the initiator. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Purify the starting material if necessary.[3] 2. Verify Initiator Half-Life: Ensure the reaction temperature is appropriate for the chosen initiator. For AIBN in CCl₄, a temperature of 70-80°C is typically required. |
Problem ID: TBL-02 - Challenges in Oxidation (Step 2)
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low Yield of Ketone Product | 1. Over-oxidation: Strong oxidizing agents can cleave the molecule or oxidize it to the corresponding carboxylic acid (2-cyanobenzoic acid). 2. Incomplete Reaction: The chosen oxidant may be too mild or used in insufficient quantity. | 1. Select a Mild Oxidant: Avoid harsh oxidants like KMnO₄. Consider methods like the Kornblum oxidation (using DMSO) or oxidation with N-oxides (e.g., N-methylmorpholine N-oxide with a catalytic amount of TPAP). These are selective for converting benzyl halides to aldehydes/ketones. 2. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material and the appearance of the product to determine the optimal reaction time. |
| Difficult Product Purification | 1. Formation of Polar Byproducts: Oxidation can generate highly polar impurities that are difficult to separate. 2. Residual Oxidant/Reagents: Reagents from the oxidation step can co-elute with the product. | 1. Aqueous Work-up: Perform a thorough aqueous work-up to remove water-soluble impurities. A wash with a mild reducing agent (e.g., sodium bisulfite solution) can help remove residual oxidant. 2. Chromatography Optimization: Use a gradient elution method for column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity. |
Scale-Up Challenges & Solutions
Scaling this synthesis from the bench to a pilot or production scale introduces new challenges that must be proactively managed.
Q3: What are the primary safety concerns when scaling up this synthesis?
A: The primary hazards involve the reagents used and the potential for exothermic events.
-
Bromoacetyl Halides (if used in alternative routes): These are highly corrosive, lachrymatory, and react violently with water.[4][5][6] All handling must be done in a well-ventilated fume hood or an enclosed system. Personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, and a face shield.[4][7]
-
Radical Bromination: The benzylic bromination step is a radical chain reaction that can be exothermic. On a large scale, the heat generated can exceed the cooling capacity of the reactor, potentially leading to a runaway reaction.
-
Solvents: Carbon tetrachloride (CCl₄) is a classic solvent for NBS brominations but is highly toxic and an environmental hazard. Safer alternatives like cyclohexane, methyl acetate, or acetonitrile should be validated at the bench scale before implementation.
Caption: A logical workflow for addressing scale-up challenges.
Q4: How can I control the exothermic benzylic bromination at scale?
A: Controlling this step is critical for a safe and successful scale-up.
-
Thermal Hazard Analysis: Before any scale-up, perform a reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for ensuring the reactor's cooling system can handle the heat output.
-
Controlled Reagent Addition: Do not add all the NBS at once. At scale, the NBS should be added portion-wise or as a slurry in the reaction solvent via a dosing pump. The addition rate should be tied to the internal temperature of the reactor, ensuring it does not rise above a set safety limit.
-
Efficient Mixing: Ensure the reactor is equipped with an appropriate agitator and baffle system to maintain homogenous mixing. This prevents the formation of localized "hot spots" where the reaction could accelerate uncontrollably.[8]
By implementing these controls, you can transition from a laboratory procedure to a safe, reproducible, and scalable manufacturing process.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing HCl Off-Gas in Reactions with Bromoacetyl Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and safety information for effectively managing hydrogen chloride (HCl) off-gas generated during reactions involving bromoacetyl compounds. Our goal is to equip you with the knowledge to ensure experimental success, laboratory safety, and product integrity.
Frequently Asked Questions (FAQs)
Q1: Why is HCl gas produced in reactions with bromoacetyl compounds?
A1: Bromoacetyl compounds, such as bromoacetyl chloride or bromoacetyl bromide, are highly reactive acylating agents. In many synthetic applications, particularly in the pharmaceutical industry for the alkylation of amines, phenols, and thiols, the bromoacetyl group is transferred to a nucleophile. The reaction mechanism often involves the departure of the halide (chloride or bromide) from the acetyl group, which then abstracts a proton from the reaction medium or the nucleophile itself, leading to the formation of hydrogen chloride (HCl) or hydrogen bromide (HBr) as a gaseous byproduct.[1] For instance, the reaction of bromoacetyl chloride with an alcohol (R-OH) to form an ester will release HCl gas.
Q2: What are the primary hazards associated with HCl off-gas?
A2: Hydrogen chloride is a corrosive and toxic gas.[2][3] Inhalation can cause severe irritation to the mucous membranes and upper respiratory tract, leading to coughing, wheezing, and in high concentrations, pulmonary edema.[2] Skin and eye contact with the gas can cause severe burns.[2] Furthermore, the release of HCl gas can create a corrosive laboratory environment, damaging sensitive equipment. Proper handling and containment are crucial for personnel safety and asset protection.[3]
Q3: What are the common methods for neutralizing or "scrubbing" HCl off-gas in a laboratory setting?
A3: The most common and effective method for neutralizing HCl off-gas at the laboratory scale is wet scrubbing.[4][5] This involves passing the exhaust gas stream through a liquid that can react with and neutralize the HCl. Common scrubbing solutions include:
-
Aqueous solutions of sodium bicarbonate (NaHCO₃): This is a popular choice due to its low cost, safety, and the fact that it is a weak base, reducing the risk of a violent exothermic reaction. The neutralization reaction produces sodium chloride, water, and carbon dioxide gas.[6][7][8][9]
-
Aqueous solutions of sodium hydroxide (NaOH): A strong base that provides highly efficient and rapid neutralization of HCl.[10] However, the reaction is more exothermic and requires careful control.[10]
-
Water: While HCl is highly soluble in water, simply bubbling the gas through water is less of a neutralization and more of a dissolution process. This can lead to the formation of concentrated hydrochloric acid, which still requires careful handling and disposal.
Dry scrubbing methods, which involve passing the gas over a solid sorbent, are also available but are generally less efficient for complete removal in a laboratory setting compared to wet scrubbing.[4]
Q4: How do I choose between sodium bicarbonate and sodium hydroxide for my scrubber?
A4: The choice of scrubbing solution depends on the scale of your reaction and the rate of HCl evolution.
-
Sodium Bicarbonate (Recommended for most lab-scale applications):
-
Pros: Safer to handle, less exothermic reaction, readily available, and environmentally benign. The effervescence of CO₂ provides a visual indicator of the neutralization process.[6][8]
-
Cons: Lower capacity for HCl neutralization compared to NaOH on a molar basis. The generation of CO₂ can cause frothing and requires a vessel with sufficient headspace.[6]
-
-
Sodium Hydroxide:
-
Pros: High neutralization capacity and efficiency.[5]
-
Cons: Highly corrosive and the neutralization reaction is significantly more exothermic, which may require cooling of the scrubbing solution. There is also a risk of "suck-back" of the caustic solution into the reaction vessel if a pressure differential occurs.[10]
-
For most research and development applications, a saturated solution of sodium bicarbonate provides a balance of efficiency and safety.
Troubleshooting Guide
Issue 1: Inefficient HCl Scrubbing (Acidic Vapors Detected at the Scrubber Outlet)
| Potential Cause | Troubleshooting Steps |
| Exhausted Scrubbing Solution | 1. Check pH: Use pH indicator strips or a pH meter to test the scrubbing solution. A pH below 7 indicates it is no longer effective. 2. Replenish: Replace the spent solution with a fresh batch. For continuous or large-scale reactions, consider using a larger volume of scrubbing solution or a continuous flow system.[11] |
| Low Gas Residence Time | 1. Reduce Gas Flow Rate: If possible, slow down the reaction rate (e.g., by dropwise addition of the bromoacetyl compound) to reduce the rate of HCl evolution.[4] 2. Increase Contact Time: Use a gas dispersion tube (sparger) with fine pores to create smaller bubbles, increasing the surface area for gas-liquid contact. Ensure the gas bubbles travel through a sufficient height of the scrubbing liquid.[10][12] |
| Inadequate Scrubber Design | 1. Review Setup: Ensure the gas inlet tube is submerged well below the surface of the scrubbing liquid. 2. Consider Packed Column: For higher efficiency, a packed bed scrubber containing inert materials like Raschig rings can increase the surface area for mass transfer.[13][14] |
Issue 2: Pressure Buildup in the Reaction Vessel
| Potential Cause | Troubleshooting Steps |
| Blockage in the Tubing or Scrubber | 1. Inspect System: Carefully check all tubing and connections for any kinks or blockages.[11] 2. Check for Salt Precipitation: In some cases, the product of the neutralization reaction (e.g., sodium chloride) can precipitate and clog the gas dispersion tube. If this occurs, use a wider bore tube or periodically clean the sparger. |
| Rapid Gas Evolution | 1. Control Reaction Rate: As mentioned previously, a controlled, slower addition of the bromoacetyl compound will generate HCl at a more manageable rate.[15] 2. Ensure Adequate Venting: The outlet of the scrubber must be open to the atmosphere (or directed to a fume hood exhaust) to prevent pressure buildup. |
| Frothing in Bicarbonate Scrubber | 1. Increase Headspace: Use a larger scrubbing vessel to accommodate the foam generated by CO₂ evolution. 2. Add Antifoaming Agent: A few drops of a suitable antifoaming agent can be added to the bicarbonate solution. |
Issue 3: "Suck-Back" of Scrubbing Solution into the Reaction Vessel
| Potential Cause | Troubleshooting Steps |
| Pressure Drop in Reaction Flask | 1. Cooling After Reaction: As the reaction flask cools after the reaction is complete, the internal pressure can drop, creating a vacuum that pulls the scrubbing liquid back. 2. Introduce an Inert Gas Bleed: After the reaction, introduce a slow stream of an inert gas (e.g., nitrogen or argon) into the reaction setup to maintain a slight positive pressure. 3. Use a Safety Trap: Install an empty trap between the reaction vessel and the scrubber. This will catch any liquid that is sucked back before it reaches the reaction mixture. |
Experimental Protocol: Setting Up a Laboratory Scale HCl Gas Scrubber
This protocol describes the setup of a simple and effective wet scrubber using a saturated sodium bicarbonate solution.
Materials:
-
Reaction flask
-
Condenser (if the reaction is heated)
-
Gas outlet adapter
-
Flexible, chemically resistant tubing (e.g., Tygon®)
-
Two gas washing bottles (or Erlenmeyer flasks with two-holed stoppers)
-
Gas dispersion tube (sparger)
-
Saturated sodium bicarbonate solution
-
pH indicator paper
Procedure:
-
Assemble the Reaction Apparatus: Set up your reaction vessel as required for your synthesis. Ensure all joints are properly sealed.
-
Prepare the Scrubber:
-
Fill the first gas washing bottle (the scrubber) approximately two-thirds full with a saturated sodium bicarbonate solution.[8]
-
Insert a gas dispersion tube through one hole of the stopper, ensuring its tip is well below the liquid surface.
-
Insert a short piece of glass tubing through the second hole, ensuring its end is above the liquid level. This will serve as the gas outlet.
-
-
Set Up the Safety Trap:
-
The second gas washing bottle will serve as an empty safety trap to prevent suck-back.
-
-
Connect the System:
-
Using flexible tubing, connect the gas outlet from your reaction apparatus to the inlet of the empty safety trap.
-
Connect the outlet of the safety trap to the inlet (the gas dispersion tube) of the scrubber.
-
Connect the outlet of the scrubber to a final piece of tubing that is vented into the back of a fume hood.
-
-
Initiate the Reaction: Begin your reaction. As HCl gas is evolved, you should observe bubbles forming in the scrubber and effervescence as the gas is neutralized.[16][17]
-
Monitor the Scrubber: Periodically check the pH of the scrubbing solution. If the pH drops towards neutral or acidic, the solution needs to be replaced.
-
Shutdown: Once the reaction is complete and gas evolution has ceased, disconnect the scrubber from the reaction apparatus to prevent suck-back as the flask cools.
Visualizing the Workflow
Caption: Experimental workflow for safe HCl off-gas scrubbing.
Quantitative Data Summary
The efficiency of a wet scrubber is influenced by several parameters. The following table summarizes the general relationships:
| Parameter | Effect on HCl Removal Efficiency | Rationale |
| Scrubbing Liquid Flow Rate | Increases | A higher liquid flow rate ensures a greater availability of the neutralizing agent and increases the mass transfer surface area.[4] |
| Gas Flow Rate | Decreases | A higher gas flow rate reduces the residence time of the HCl in the scrubber, leading to less contact time with the scrubbing liquid.[4] |
| Inlet HCl Concentration | Increases (to a point) | Higher inlet concentrations can increase the driving force for mass transfer, improving absorption. However, this will also deplete the scrubbing solution more rapidly.[4] |
| Concentration of NaOH/NaHCO₃ | Increases | A higher concentration of the alkaline scrubbing agent provides a greater capacity for HCl neutralization.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. ipolymer.com [ipolymer.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Bicarbonate Fizz | Department of Chemistry | University of Washington [chem.washington.edu]
- 9. Neutralizing Hydrochloric Acid | Process & Calculations - Lesson | Study.com [study.com]
- 10. reddit.com [reddit.com]
- 11. njhjchem.com [njhjchem.com]
- 12. youtube.com [youtube.com]
- 13. lpp-group.com [lpp-group.com]
- 14. HCl Scrubber System: Types, Efficiency, and Safety [torch-air.com]
- 15. benchchem.com [benchchem.com]
- 16. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Solubility Enhancement for 2-(2-Bromoacetyl)benzonitrile
Welcome to the dedicated technical support guide for 2-(2-Bromoacetyl)benzonitrile. This document provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges often encountered with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound that influence its solubility?
Answer: To effectively troubleshoot solubility, we must first understand the molecule's structure and physicochemical properties. This compound (C₉H₆BrNO) has a molecular weight of approximately 224.05 g/mol .[1] Its structure features a benzene ring substituted with a nitrile (-C≡N) group and a bromoacetyl (-C(O)CH₂Br) group.
-
Polarity: The molecule possesses both non-polar and polar characteristics. The benzene ring is hydrophobic (non-polar), while the nitrile and ketone functionalities are polar, capable of dipole-dipole interactions. The bromine atom adds to the molecular weight and electronegativity.
-
Intermolecular Forces: In its solid state, the molecules are held together by a combination of van der Waals forces (from the aromatic ring) and dipole-dipole interactions (from the nitrile and ketone groups). A solvent must effectively disrupt these forces to dissolve the compound.
This structural duality is the primary reason for its challenging solubility profile. It is not non-polar enough to dissolve well in hydrocarbons, nor is it polar enough to be readily soluble in highly polar solvents like water.
Q2: I'm observing poor solubility in my initial solvent choice. Why is this happening?
Answer: This is a common observation. The principle of "like dissolves like" is central here.[2] If this compound is not dissolving, it's because the collective energy of the new solvent-solute interactions is not sufficient to overcome the energy holding the solute molecules together in the crystal lattice and the solvent molecules to each other.
For example, a highly polar protic solvent like water is poor at solvating the non-polar benzene ring. Conversely, a non-polar solvent like hexane cannot effectively interact with the polar nitrile and ketone groups. Therefore, successful dissolution requires a solvent that can balance these interactions.
Troubleshooting Guide: A Systematic Approach to Improving Solubility
Q3: My compound won't dissolve. What is the most logical troubleshooting sequence?
Answer: A systematic approach saves time and resources. Instead of randomly testing solvents, we recommend a tiered strategy that begins with simple adjustments and progresses to more complex formulations. Our recommended workflow is visualized in the diagram below.
Caption: Recommended workflow for troubleshooting solubility issues.
Q4: How does temperature impact solubility, and what is a reliable protocol for testing this?
Answer: For most organic solids, solubility increases with temperature.[2][3][4] Increasing the temperature provides the necessary kinetic energy for solvent molecules to more effectively break down the solute's crystal lattice.[4] Studies have shown that for many organic compounds, the solubility can double with a temperature increase of approximately 20°C.[5][6]
Causality: Heating the solvent increases its capacity to hold the solute by shifting the dissolution equilibrium towards the dissolved state, which for most solids is an endothermic process.
See Appendix A for a detailed, step-by-step protocol for conducting a temperature-solubility screening experiment.
Q5: What is co-solvency, and how can I apply it to this compound?
Answer: Co-solvency is a powerful and widely used technique to enhance the solubility of poorly soluble compounds.[7][8] It involves adding a secondary, miscible solvent (a co-solvent) to the primary solvent to create a mixture with a polarity profile that is more favorable for the solute.[9][10]
Causality: For this compound, which has mixed polarity, a co-solvent system can bridge the gap between the solute's hydrophobic and hydrophilic regions and the solvent. For instance, adding a water-miscible organic solvent like ethanol or DMSO to water reduces the overall polarity of the aqueous system, making it more hospitable to the compound's aromatic ring.[9][] This reduces the interfacial tension between the solute and the solvent, promoting dissolution.[7][12]
Common co-solvent systems to explore include:
-
Dimethyl sulfoxide (DMSO) / Water
-
Ethanol / Water
-
N,N-Dimethylformamide (DMF) / Water
-
Propylene glycol / Water[9]
A detailed protocol for screening co-solvent mixtures can be found in Appendix A .
Q6: Is adjusting the solution's pH a viable strategy for this compound?
Answer: No, for this compound, pH adjustment is not an effective strategy for improving solubility.
Causality: The effectiveness of pH adjustment depends on the presence of ionizable functional groups, such as carboxylic acids or amines, which can be protonated or deprotonated to form more soluble salts.[][13][14] this compound lacks any such acidic or basic moieties. Its structure is neutral, and altering the pH of the solvent will not convert it into an ionic, and therefore more water-soluble, form. Attempting this method would be an unproductive use of experimental time.
Q7: What are my options if heating and co-solvency are insufficient?
Answer: If the primary methods fail to achieve the desired concentration, you may need to consider more advanced formulation strategies. These are often more complex but can be highly effective.
-
Use of Surfactants: Surfactants form micelles in solution that can encapsulate the hydrophobic parts of the compound, increasing its apparent solubility.[15]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic compound is held within the lipophilic core of the cyclodextrin molecule, while the hydrophilic exterior allows the complex to dissolve in aqueous media.[12]
-
Alternative Solvent Systems: Exploring less common but effective solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Acetamide (DMAc) may be warranted.
These methods often require specialized formulation expertise. Please consult relevant literature or a formulation specialist if you proceed down this path.[16][17][18]
Data Summary & Reference
Table 1: Qualitative Solubility of this compound in Common Solvents
This table provides a general guide based on the compound's structure and data from structurally similar compounds.[19][20] Experimental verification is essential.
| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Rationale & Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | Excellent at solvating both polar and non-polar moieties. Often the solvent of choice for initial stock solutions.[19] |
| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Similar to DMSO in its solubilizing power for this type of compound. | |
| Acetonitrile (ACN) | 5.8 | Slightly Soluble | Moderately polar; may require heating to achieve higher concentrations. | |
| Acetone | 5.1 | Slightly Soluble | Less polar than ACN; solubility is likely limited. | |
| Polar Protic | Methanol | 5.1 | Slightly Soluble | May show some solubility due to its ability to interact with the polar groups.[20] |
| Ethanol | 4.3 | Slightly Soluble | Less polar than methanol; similar or slightly lower solubility expected. | |
| Water | 10.2 | Insoluble | Highly polar nature is incompatible with the non-polar aromatic ring. | |
| Non-Polar | Dichloromethane (DCM) | 3.1 | Slightly Soluble | May dissolve the compound to some extent, but limited by the polar groups. |
| Toluene | 2.4 | Poorly Soluble | Fails to effectively solvate the polar nitrile and ketone groups. | |
| Hexane | 0.1 | Insoluble | Completely unable to overcome the intermolecular forces of the solid. |
Appendix A: Detailed Experimental Protocols
Protocol 1: Temperature-Solubility Screening
-
Preparation: In separate vials, add a pre-weighed amount of this compound (e.g., 5 mg).
-
Solvent Addition: To each vial, add a precise volume of the test solvent (e.g., 0.5 mL) to create a slurry.
-
Initial Assessment: Vigorously vortex each vial at room temperature for 2 minutes. Visually inspect for undissolved solid.
-
Heating: Place the vials in a heat block with a magnetic stirrer. Increase the temperature in increments of 10°C (e.g., start at 30°C, then 40°C, 50°C, up to a maximum reasonable for your experiment, e.g., 70°C).
-
Equilibration: Allow the suspension to stir for 15-20 minutes at each temperature point.
-
Observation: After each interval, visually check for complete dissolution. Record the temperature at which the compound fully dissolves.
-
Cooling: Once dissolved, remove the vial from the heat and allow it to cool to room temperature. Observe if the compound precipitates out of solution, which provides information about its stability at that concentration.
Protocol 2: Co-Solvent System Screening
-
Stock Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent where it is highly soluble (e.g., 100 mg/mL in pure DMSO).
-
Co-Solvent Ratios: Set up a series of vials. In each vial, prepare different ratios of your primary solvent (e.g., water) and co-solvent (e.g., DMSO). For example: 9:1, 8:2, 7:3... 1:9 water:DMSO.
-
Titration: To each vial of the mixed solvent system, add a small, precise aliquot of the compound's stock solution (e.g., 10 µL of the 100 mg/mL stock into 1 mL of the co-solvent mixture).
-
Observation: Vortex and visually inspect for any precipitation (cloudiness). If the solution remains clear, the compound is soluble at that final concentration in that specific co-solvent ratio.
-
Determine Solubility Limit: Continue adding aliquots of the stock solution until precipitation is observed, allowing you to determine the approximate solubility limit for each co-solvent ratio.
References
- 1. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvency: Significance and symbolism [wisdomlib.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of solubility enhancements | PPTX [slideshare.net]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. ijmsdr.org [ijmsdr.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. 50916-55-7 CAS MSDS (3-(2-Bromoacetyl)benzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Effective workup procedures to remove unreacted 2-(2-Bromoacetyl)benzonitrile
This guide provides researchers, scientists, and drug development professionals with effective troubleshooting strategies and detailed protocols for the removal of unreacted 2-(2-Bromoacetyl)benzonitrile from reaction mixtures. As a highly reactive α-halo ketone, this reagent presents unique purification challenges that require carefully selected workup procedures to ensure product purity without compromising yield.
Introduction: The Challenge of a Reactive Intermediate
This compound is a valuable building block in organic synthesis, prized for its ability to act as a potent electrophile in alkylation reactions. However, its high reactivity is a double-edged sword.[1][2] The electrophilic nature of the bromoacetyl moiety makes it prone to reaction with a variety of nucleophiles, while the benzonitrile group can be sensitive to harsh acidic or basic conditions.[3][4] Consequently, residual unreacted starting material can contaminate the desired product and interfere with downstream applications. A simple aqueous wash is often insufficient for its removal due to its organic solubility. This guide outlines targeted chemical quenching and extraction strategies to effectively eliminate this impurity.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My standard aqueous workup didn't remove the unreacted this compound. I can still see it on my TLC. Why?
This is a common issue. This compound has limited water solubility.[5] A simple water or brine wash will not effectively partition it into the aqueous phase. The molecule is significantly more soluble in common organic extraction solvents (e.g., ethyl acetate, dichloromethane). To remove it, you must chemically modify it to increase its aqueous solubility or drastically alter its polarity for chromatographic separation.
Q2: Can I use a simple base wash, like sodium bicarbonate or sodium carbonate, to quench the reagent?
Yes, a mild basic wash is a viable strategy, but it must be approached with caution. The mechanism involves the hydrolysis of the bromide to the more polar α-hydroxy ketone, or potential elimination reactions.
-
Causality: The hydroxide or carbonate anion acts as a nucleophile, displacing the bromide via an SN2 reaction. The resulting 2-(2-hydroxyacetyl)benzonitrile is significantly more polar and water-soluble, facilitating its extraction into the aqueous phase. However, the α-protons of the ketone are acidic and can be deprotonated by a base, which could lead to undesired side reactions like self-condensation or the Favorskii rearrangement.[1]
-
Trustworthiness: This method is self-validating. After the basic wash, a TLC analysis of the organic layer should show the disappearance of the starting material spot and potentially the appearance of a new, more polar baseline spot corresponding to the hydrolyzed product.
-
Caution: The nitrile group (–C≡N) is susceptible to hydrolysis to a carboxamide or carboxylic acid under more vigorous basic or acidic conditions (e.g., concentrated NaOH, heating).[3][4][6][7] Therefore, using a mild base like NaHCO₃ or K₂CO₃ at room temperature or below is critical to avoid degrading your desired product or the nitrile moiety on the impurity itself.
Q3: My desired product is sensitive to bases. What is a safe and effective alternative for removing this compound?
For base-sensitive substrates, a nucleophilic scavenging agent that operates under neutral or mildly acidic conditions is the superior choice. Using a thiol-based scavenger is a highly effective and targeted method.
-
Expertise & Experience: Thiols are excellent, soft nucleophiles that selectively react with soft electrophiles like alkyl halides in an SN2 fashion. Reagents like sodium thiophenolate or a polymer-supported thiol (scavenging resin) can be used. The reaction converts the bromo-compound into a thioether. This new compound has drastically different polarity and a higher molecular weight, making it easily separable by either extraction or filtration (in the case of a resin).
-
Authoritative Grounding: The high reactivity of α-halo ketones towards nucleophiles like amines and thiols is a well-established principle in organic chemistry.[1] This targeted reactivity allows for selective quenching without affecting other functional groups that are sensitive to bases or acids.
Q4: I've heard of using sodium bisulfite to remove reactive carbonyls. Is this effective for an α-halo ketone like this?
A sodium bisulfite (NaHSO₃) wash is a classic and highly effective method for removing aldehydes and certain reactive, unhindered ketones.[8][9]
-
Mechanism: The bisulfite anion adds to the electrophilic carbonyl carbon, forming a water-soluble α-hydroxy sulfonate salt (a bisulfite adduct). This adduct is easily extracted into the aqueous layer.
-
Applicability: This method is generally effective for α-halo ketones due to the electron-withdrawing effect of the halogen, which enhances the electrophilicity of the carbonyl carbon. It is an excellent choice for base-sensitive products as the reaction is typically performed under neutral to slightly acidic conditions.
-
Validation: The success of the extraction can be monitored by TLC. If you need to recover the ketone (which is not the goal here), the reaction is reversible upon treatment with a strong base.[9]
Q5: How can I effectively monitor the removal of this compound during the workup?
Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Recommended System:
-
Mobile Phase: A starting point is 30% Ethyl Acetate in Hexanes. Adjust the polarity as needed based on your product's Rf.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Visualization: The benzonitrile chromophore makes the compound UV-active, so it will be clearly visible under a 254 nm UV lamp. You can also use a potassium permanganate (KMnO₄) stain, which will react with the ketone.
-
-
Procedure: Spot the crude reaction mixture, a co-spot (crude + starting material), and the pure starting material on a TLC plate. After the workup procedure, spot the washed organic layer. A successful workup will show a complete absence of the starting material spot in the organic layer lane.
Workup Decision Logic
The choice of workup procedure depends critically on the stability of your desired product. The following diagram provides a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a workup procedure.
Chemical Scavenging Mechanisms
The diagram below illustrates the chemical transformations that convert the problematic reagent into an easily removable species during each workup.
Caption: Chemical transformations of the reagent during workup.
Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle this compound in a well-ventilated fume hood.
Protocol 1: Mild Basic Wash (for Base-Tolerant Products)
-
Dissolution: Ensure your crude reaction product is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and break any minor emulsions.
-
Analysis & Drying: Collect the organic layer and analyze a small aliquot by TLC to confirm the absence of the starting material. If successful, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Sodium Bisulfite Wash (Excellent for Base-Sensitive Products)
-
Preparation: Prepare a fresh saturated aqueous solution of sodium bisulfite (NaHSO₃). Note: The solution should be freshly made as it can oxidize over time.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, THF). If using a water-miscible solvent like THF, you will need to add a water-immiscible solvent like ethyl acetate and water later to perform the extraction. For aliphatic substrates, using DMF as a co-solvent can improve removal rates.[9]
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of the saturated NaHSO₃ solution.
-
Mixing: Shake the funnel vigorously for 2-3 minutes. The formation of the bisulfite adduct can sometimes be slower than a simple acid-base quench.
-
Separation: Allow the layers to separate. The water-soluble adduct will be in the aqueous phase. Drain and discard the aqueous layer.
-
Confirmation Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any residual SO₂ or acid, followed by a brine wash.
-
Analysis & Drying: Collect the organic layer, confirm removal by TLC, dry over Na₂SO₄, filter, and concentrate.
Protocol 3: Thiol Scavenger Quench (for Delicate, High-Value Products)
This protocol is ideal when both product and impurity are non-polar and difficult to separate by simple extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., DCM, THF).
-
Scavenging: Add a slight excess (1.5-2.0 equivalents relative to the excess bromo-compound) of a scavenger.
-
Option A (Liquid): Add thiophenol followed by a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize the HBr formed.
-
Option B (Solid-Phase): Add a polymer-supported thiol resin (e.g., thiol-functionalized silica or polystyrene).
-
-
Reaction: Stir the mixture at room temperature. Monitor the disappearance of the this compound spot by TLC. The reaction is typically complete within 1-3 hours.
-
Workup:
-
For Option A: Perform a standard aqueous workup with dilute acid (to remove DIPEA) and water. The resulting thioether will have a very different Rf from your product, making it easily separable by column chromatography.
-
For Option B: Simply filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent. The filtrate contains your desired product, free of the unreacted starting material.
-
-
Concentration: Concentrate the filtrate under reduced pressure.
Summary of Workup Procedures
| Method | Mechanism | Pros | Cons | Best Suited For |
| Mild Basic Wash | Nucleophilic substitution (Hydrolysis) | Simple, uses common reagents. | Risk of side reactions (e.g., Favorskii), potential for nitrile hydrolysis, may not be suitable for base-sensitive products. | Robust, base-tolerant products where speed is a priority. |
| Sodium Bisulfite Wash | Nucleophilic addition to carbonyl | Highly effective, selective for carbonyls, works under neutral/mildly acidic conditions. | Requires freshly prepared solution, may not work for very hindered ketones. | Base-sensitive products; separating ketones from other functional groups.[8][9] |
| Thiol Scavenger | Nucleophilic substitution (Alkylation) | Very selective for the alkyl halide, mild reaction conditions, solid-phase option allows for simple filtration workup. | Requires an additional reagent, may require column chromatography to remove the soluble thioether byproduct. | High-value, delicate, or base-sensitive products where purity is paramount. |
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scribd.com [scribd.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability and degradation issues of 2-(2-Bromoacetyl)benzonitrile
Welcome to the technical support guide for 2-(2-Bromoacetyl)benzonitrile (CAS 683274-86-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges related to the stability, handling, and reactivity of this important synthetic intermediate. As an α-haloketone, its high reactivity is key to its synthetic utility but also the source of potential stability and degradation issues. This guide provides in-depth, field-proven insights to help you navigate these challenges and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage, handling, and fundamental properties of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture. While some suppliers may ship the product at ambient temperature, refrigerated storage is strongly recommended upon receipt to minimize slow degradation over time.[3][4]
Q2: I've dissolved this compound in a solvent for my reaction. How should I store the solution?
Solutions of this compound are significantly less stable than the solid material. If you must store a solution, it should be kept at -20°C or -80°C and protected from light .[5] Use anhydrous, aprotic solvents (e.g., anhydrous Acetonitrile, THF, or DMF) to prevent hydrolysis. It is highly recommended to prepare solutions fresh for each use to ensure the highest possible purity and reactivity in your experiment.
Q3: What is the primary degradation pathway for this compound?
The most common degradation pathway is hydrolysis . This compound is an electrophilic α-haloketone and is susceptible to nucleophilic attack by water. This reaction substitutes the bromide with a hydroxyl group, forming 2-(2-hydroxyacetyl)benzonitrile. This impurity is often observed in reactions where non-anhydrous solvents are used or if the compound has been improperly stored.
Q4: My reaction with this compound is sluggish compared to similar reactions with the 4-isomer (4-cyanophenacyl bromide). Is this expected?
Yes, this is an expected outcome. Research has shown that ortho-substituted phenacyl bromides exhibit diminished reactivity toward nucleophilic displacement compared to their meta- and para-substituted counterparts.[6] This is attributed to steric hindrance from the ortho-substituent (in this case, the nitrile group), which creates a higher energy barrier for the incoming nucleophile in the required SN2 transition state. Therefore, reactions involving the 2-isomer may require longer reaction times, higher temperatures, or more potent reaction conditions to achieve comparable yields to the 4-isomer.
Q5: What are the main safety precautions when handling this compound?
Like other phenacyl bromides, this compound is a potent lachrymator and an irritant to the skin, eyes, and respiratory system.[7][8] Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust or vapors and prevent any contact with skin or eyes.
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to diagnosing and solving common problems encountered during the use of this compound.
Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions
You've set up a reaction with a nucleophile (e.g., an amine, thiol, or phenoxide) but observe a low yield of the desired product, with starting material remaining.
Caption: Troubleshooting workflow for low product yield.
-
The Ortho-Effect: As established, the ortho-nitrile group sterically hinders the electrophilic α-carbon. This increases the activation energy for SN2 reactions.[6] If your reaction conditions were optimized for a less hindered electrophile (like benzyl bromide or the 4-isomer), they might be insufficient for this compound.
-
Solution: Gradually increase the reaction temperature, prolong the reaction time, and monitor progress by TLC or LC-MS. If applicable, consider using a stronger, non-nucleophilic base to more effectively deprotonate your nucleophile.
-
-
Purity of Starting Material: Degradation of this compound to the less reactive 2-(2-hydroxyacetyl)benzonitrile via hydrolysis is a common issue. If your starting material is impure, a significant fraction of it will be unreactive, leading to lower yields.
-
Solution: Always verify the purity of your starting material before use, especially if the bottle is old or has been opened multiple times. Refer to Protocol 1 for purity assessment via HPLC.
-
Issue 2: Presence of Unexpected Side Products
Your reaction produces the desired product, but it is contaminated with one or more significant byproducts.
| Side Product Structure | Chemical Name | Probable Cause | How to Avoid/Remove |
| 2-(2-Hydroxyacetyl)benzonitrile | Reaction with water (hydrolysis) | Use anhydrous solvents and reagents. Dry glassware thoroughly. Run reactions under an inert atmosphere. Can often be removed via column chromatography. | |
| 2-Aminoacetophenone (if N-nucleophile) or similar | Over-reduction or side reaction | Ensure reaction conditions are not overly harsh. Can be present as an impurity in the starting material. Purify via chromatography. | |
| Dimer or Polymer | Reaction with excess strong base or self-condensation | Add the base slowly at a low temperature. Ensure the nucleophile is present in a slight excess relative to the base. |
Note: Placeholder images are used. The structures correspond to the chemical names provided.
Caption: Common reaction and degradation pathways.
-
Identify the Impurity: Use LC-MS to get the molecular weight of the byproduct. A mass difference of -80 Da (loss of Br, gain of OH) compared to the starting material strongly suggests the hydrolysis product.
-
Refine Reaction Conditions:
-
For Hydrolysis: Ensure all solvents are passed through a drying system (e.g., alumina column) or are from a freshly opened bottle of anhydrous grade solvent. Flame-dry glassware under vacuum before use.
-
For Elimination: If you suspect elimination (favored by strong, bulky bases), switch to a weaker base (e.g., K₂CO₃, Et₃N) or a less hindered one.[9]
-
Part 3: Experimental Protocols
Protocol 1: Purity and Stability Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method to assess the purity of this compound and monitor its degradation over time.[10]
1. Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
0.22 µm syringe filters (PTFE)
-
This compound sample
2. HPLC Conditions (Starting Point):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4. Analysis and Interpretation:
-
Inject the sample onto the equilibrated HPLC system.
-
The pure compound is expected to be relatively nonpolar and will have a longer retention time.
-
The primary hydrolysis product, 2-(2-hydroxyacetyl)benzonitrile, is more polar and will elute earlier than the parent compound.
-
Calculate purity by dividing the peak area of the main compound by the total area of all peaks. A purity of >95% is recommended for most synthetic applications.
Protocol 2: Small-Scale Recrystallization for Purification
If HPLC analysis shows significant degradation, you can purify the material through recrystallization.
1. Solvent Selection:
-
A mixed solvent system of isopropanol and hexane is a good starting point. The compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.
2. Procedure:
-
Place the impure this compound in a clean, dry Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol dropwise while swirling until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
Confirm the purity of the recrystallized material using the HPLC method in Protocol 1 .
References
- 1. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 - Coompo [coompo.com]
- 2. 4-(2-Bromoacetyl)benzonitrile CAS#: 20099-89-2 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 683274-86-4 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 8. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Choosing the Appropriate Base for Reactions with 2-(2-Bromoacetyl)benzonitrile
Welcome to the technical support center for navigating the reactive landscape of 2-(2-Bromoacetyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the appropriate base for your desired transformation. As an α-haloketone, this compound possesses multiple reactive sites, and the choice of base is paramount in directing the reaction towards the intended product. This document will serve as a comprehensive resource to troubleshoot common issues and answer frequently asked questions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways when this compound reacts with a base?
A1: Due to its structure, this compound can undergo several competing reactions in the presence of a base. The primary pathways are:
-
Nucleophilic Substitution (SN2): A nucleophile attacks the α-carbon, displacing the bromide ion. This is often the desired pathway for introducing new functional groups. For this to be the dominant pathway, less basic nucleophiles are generally preferred.[1]
-
Elimination (E2): A strong, sterically hindered base can abstract a proton from the carbon adjacent to the carbonyl group, leading to the formation of an α,β-unsaturated ketone.[2][3] The E2 mechanism is a single-step concerted reaction.[3][4][5]
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, an enolate can form, which then undergoes an intramolecular cyclization to a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (which can be the base itself or the solvent), leading to a rearranged carboxylic acid derivative.[6][7][8][9][10]
The outcome of the reaction is highly dependent on the nature of the base, the nucleophile, the solvent, and the reaction temperature.
Q2: How does the strength and steric hindrance of a base influence the reaction outcome?
A2: The interplay between a base's strength (pKa of its conjugate acid) and its size (steric hindrance) is critical in controlling the reaction pathway.
-
Strong, Non-hindered Bases (e.g., Sodium Methoxide, Sodium Hydroxide): These bases are strong enough to deprotonate the α-carbon, forming an enolate. Because they are also good nucleophiles, they can either participate in an SN2 reaction or initiate the Favorskii rearrangement.[1][6] The Favorskii rearrangement is often a significant side reaction with these bases.[6][7][9]
-
Strong, Sterically Hindered Bases (e.g., Potassium tert-butoxide, Lithium diisopropylamide (LDA)): The bulkiness of these bases makes it difficult for them to act as nucleophiles and attack the sterically shielded α-carbon.[11][12][13] Instead, they are more likely to abstract a proton, favoring the E2 elimination pathway to form an α,β-unsaturated ketone.[2][3]
-
Weak Bases/Good Nucleophiles (e.g., Sodium Iodide, Sodium Azide): These reagents are poor bases but excellent nucleophiles. They will predominantly favor the SN2 pathway, leading to direct substitution of the bromine atom.
The following diagram illustrates the decision-making process for base selection:
Caption: Decision workflow for base selection.
Troubleshooting Guide
Problem 1: Low yield of the desired SN2 substitution product.
Possible Causes & Solutions:
-
Competing Favorskii Rearrangement: If you are using a strong, non-hindered base that is also your nucleophile (e.g., sodium methoxide to form a methyl ether), the Favorskii rearrangement is a likely side reaction.[6][7][9]
-
Solution: Consider a two-step approach. First, perform the substitution with a non-basic nucleophilic salt (e.g., sodium salt of your nucleophile) in a polar aprotic solvent like DMF or acetonitrile at a lower temperature. This will favor the SN2 pathway.
-
-
Competing E2 Elimination: If your base is too strong and/or the reaction temperature is too high, elimination can become a significant side reaction.[14]
-
Solution: Switch to a weaker base or a non-basic nucleophile. Lowering the reaction temperature can also help favor the SN2 reaction, which generally has a lower activation energy than elimination.
-
-
The Nucleophile is too Weak: If your nucleophile is not strong enough, the reaction may not proceed at a reasonable rate.
-
Solution: You can try to increase the nucleophilicity by using a more polar aprotic solvent or by converting the nucleophile to its conjugate base with a non-nucleophilic base like sodium hydride before adding the this compound.
-
Problem 2: The major product is an unexpected carboxylic acid derivative.
Diagnosis: This is a classic sign of the Favorskii rearrangement.[6][7][8][9][10] This occurs when a strong base abstracts an α-proton, leading to the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening.
Solutions:
-
Avoid Strong, Non-hindered Bases: If the rearrangement is undesired, avoid bases like sodium hydroxide, sodium methoxide, or other alkoxides.
-
Use a Non-nucleophilic, Hindered Base for Other Transformations: If you need to perform a reaction that requires a base but want to avoid the Favorskii rearrangement, a sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a tertiary amine like triethylamine may be a better choice, as they are less likely to act as nucleophiles and initiate the rearrangement.
-
Protect the Ketone: In some cases, it may be necessary to protect the ketone functionality (e.g., as a ketal) before performing other base-mediated reactions on the molecule.
The mechanism of the Favorskii rearrangement is illustrated below:
Caption: Simplified mechanism of the Favorskii rearrangement.
Comparative Data for Common Bases
The following table provides a comparison of common bases and their likely impact on reactions with this compound. pKa values refer to the conjugate acid of the base.
| Base | Formula | pKa of Conjugate Acid | Steric Hindrance | Primary Reaction Pathway(s) |
| Sodium Hydroxide | NaOH | ~15.7 | Low | Favorskii Rearrangement, SN2 |
| Sodium Methoxide | NaOMe | ~15.5 | Low | Favorskii Rearrangement, SN2 |
| Potassium tert-butoxide | t-BuOK | ~19 | High | E2 Elimination |
| Lithium diisopropylamide | LDA | ~36 | High | E2 Elimination |
| Triethylamine | Et3N | ~10.75 | Medium | General Base, weak SN2/E2 |
| DBU | C9H16N2 | ~13.5 | High | E2 Elimination |
| Sodium Bicarbonate | NaHCO3 | ~10.3 | Low | Weak base, may promote slow SN2 |
| Sodium Azide | NaN3 | ~4.7 | Low | SN2 |
pKa values are approximate and can vary with solvent.[15][16][17][18][19]
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Azidoacetyl)benzonitrile via SN2 Reaction
This protocol favors the SN2 pathway by using a good nucleophile that is a weak base.
-
Dissolve this compound (1.0 eq) in acetone or DMF (5-10 mL per gram of starting material).
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(2-Oxo-2-phenylethyl)benzonitrile via Favorskii Rearrangement
This protocol is a hypothetical example to illustrate how a Favorskii-type product could be formed.
-
Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.5 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the formation of the rearranged ester product.
-
Neutralize the reaction with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
References
- 1. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 11. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 14. home.iitk.ac.in [home.iitk.ac.in]
- 15. scribd.com [scribd.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 19. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(2-Bromoacetyl)benzonitrile and 4-(2-Bromoacetyl)benzonitrile
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, α-haloketones serve as indispensable building blocks due to their inherent reactivity.[1] Among these, isomers of bromoacetyl benzonitrile are of particular interest as precursors for a wide array of heterocyclic compounds and pharmacologically active molecules.[2][3] This guide presents a detailed comparative analysis of the reactivity of two common positional isomers: 2-(2-Bromoacetyl)benzonitrile and 4-(2-Bromoacetyl)benzonitrile.
The primary mode of reaction for these molecules is nucleophilic substitution at the α-carbon.[4] However, the seemingly subtle shift in the position of the nitrile (-CN) group, from the ortho (2-position) to the para (4-position), introduces profound differences in their chemical behavior. This comparison will delve into the underlying electronic and steric factors that govern their reactivity, supported by mechanistic principles and experimental considerations for researchers in drug development and synthetic chemistry.
Molecular Structure: The Decisive Role of Substituent Position
Both isomers share the same core structure: a benzonitrile ring attached to a bromoacetyl moiety. The reactivity of this scaffold is primarily dictated by the electrophilic nature of the α-carbon (the carbon bonded to the bromine atom), which is enhanced by the inductive effect of the adjacent carbonyl group.[1] This polarization of the C-Br bond makes the α-carbon a prime target for nucleophilic attack. The key difference between the two isomers lies in the placement of the strongly electron-withdrawing nitrile group on the benzene ring.
-
4-(2-Bromoacetyl)benzonitrile (para-isomer): The nitrile group is positioned opposite the bromoacetyl group. In this configuration, its strong electron-withdrawing nature (-I and -R effects) is fully exerted through the aromatic system. This effect significantly depletes electron density from the entire ring and, consequently, from the acetyl group, further increasing the partial positive charge on the α-carbon. This electronic activation makes the para-isomer highly susceptible to nucleophilic attack.
-
This compound (ortho-isomer): The nitrile group is located adjacent to the bromoacetyl group. While the electronic-withdrawing effects are still present, the reactivity of this isomer is overwhelmingly dominated by a phenomenon known as the "ortho effect."[5][6] This effect is a combination of steric and electronic factors arising from the close proximity of the two substituents.[6]
Reactivity Comparison: Steric Hindrance vs. Electronic Activation
The principal reaction pathway for these compounds is a bimolecular nucleophilic substitution (SN2) reaction.[4][7] The rate and success of an SN2 reaction are highly sensitive to steric hindrance at the reaction center.[8][9][10] This forms the basis of the reactivity differences between the two isomers.
The Case for Higher Reactivity in 4-(2-Bromoacetyl)benzonitrile
The para-isomer is the more reactive of the two. Its reactivity is governed by:
-
Favorable Electronics: The nitrile group's potent electron-withdrawing effect, transmitted effectively from the para position, enhances the electrophilicity of the α-carbon, making it an excellent electrophile.
-
Steric Accessibility: The α-carbon is sterically unhindered, allowing for an unobstructed backside attack by a nucleophile, which is the required trajectory for an SN2 mechanism.[11]
The "Ortho Effect" and Diminished Reactivity of this compound
The reactivity of the ortho-isomer is significantly lower. This is a direct consequence of steric hindrance.[6][12]
-
Overwhelming Steric Hindrance: The bulky bromoacetyl and linear nitrile groups are positioned next to each other. This spatial arrangement creates a significant steric shield around the electrophilic α-carbon. The neighboring nitrile group physically obstructs the pathway for an incoming nucleophile, making the required backside attack for an SN2 reaction extremely difficult.[11][12] This steric clash dramatically increases the activation energy of the transition state, thereby slowing down the reaction rate considerably.[4] Research on other ortho-substituted phenacyl bromides has shown that reactivity consistently decreases with bulky ortho substituents, a principle that applies directly here.[12]
The diagram below illustrates the steric clash in the ortho-isomer compared to the accessible reaction site in the para-isomer during an SN2 reaction.
Caption: Steric hindrance in the ortho-isomer vs. the accessible para-isomer.
Quantitative Data Summary and Properties
While direct kinetic comparison data for these specific isomers is sparse in publicly available literature, the relative reactivity can be inferred from established principles of physical organic chemistry.[12] The properties of the compounds are well-documented.
| Property | This compound | 4-(2-Bromoacetyl)benzonitrile | Reference(s) |
| CAS Number | 683274-86-4 | 20099-89-2 | [3] |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO | [3] |
| Molecular Weight | 224.06 g/mol | 224.05 g/mol | [3] |
| Appearance | Solid | Off-white solid | [3] |
| Melting Point | Not specified | 92-96 °C | [3] |
| Key Reactivity Factor | Steric Hindrance (Dominant) | Electronic Activation | [4][12] |
| Expected SN2 Rate | Very Slow | Fast | [10][12] |
Experimental Protocols: A Representative Workflow
To illustrate the practical implications of these reactivity differences, a representative protocol for the reaction with a nucleophile (e.g., piperidine) is provided. This workflow highlights the adjustments a researcher would need to make when working with each isomer.
Workflow Overview
Caption: Experimental workflow for nucleophilic substitution.
Step-by-Step Methodology
Materials:
-
Bromoacetyl benzonitrile isomer (ortho or para)
-
Piperidine (or other desired nucleophile)
-
Acetonitrile (ACN), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the bromoacetyl benzonitrile isomer (1.0 eq.). Dissolve the solid in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Nucleophile Addition: Add the nucleophile (1.1 eq.) dropwise to the stirring solution at room temperature.
-
Reaction & Monitoring:
-
For 4-(2-Bromoacetyl)benzonitrile (para): Stir the reaction at room temperature. Monitor the reaction progress every 30 minutes by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% EtOAc in hexanes). The reaction is expected to be complete within 1-3 hours.
-
For this compound (ortho): Stir the reaction at room temperature initially. If TLC analysis shows little to no product formation after several hours, gradually heat the reaction mixture to 50-80°C using an oil bath. Continue to monitor by TLC. A significantly longer reaction time (>24 hours) and elevated temperatures will likely be necessary to achieve a reasonable conversion.
-
-
Workup: Once the starting material is consumed as indicated by TLC, cool the reaction to room temperature (if heated). Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.
-
Characterization: Confirm the structure of the final product using appropriate analytical methods (¹H NMR, ¹³C NMR, MS).
Safety and Handling
Both this compound and 4-(2-Bromoacetyl)benzonitrile are α-bromo ketones, which are potent lachrymators and alkylating agents. They should be handled with extreme care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves at all times.
-
Exposure Controls: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
The reactivity of this compound and 4-(2-Bromoacetyl)benzonitrile in nucleophilic substitution reactions is starkly different, a fact that must be appreciated for successful synthetic design.
-
4-(2-Bromoacetyl)benzonitrile is a highly reactive electrophile due to the synergistic effects of an accessible reaction site and strong electronic activation from the para-nitrile group. It is the preferred reagent for rapid SN2 transformations under mild conditions.
-
This compound is significantly less reactive. Its chemistry is dominated by the steric hindrance imposed by the adjacent ortho-nitrile group, which severely impedes the approach of nucleophiles. Consequently, forcing conditions such as elevated temperatures and prolonged reaction times are often required to drive reactions to completion.
This guide provides researchers with the fundamental principles and practical considerations necessary to effectively utilize these versatile isomers in their synthetic endeavors.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. benchchem.com [benchchem.com]
- 3. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studylib.net [studylib.net]
- 12. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenacyl Halide Reagents: Unveiling the Unique Advantages of 2-(2-Bromoacetyl)benzonitrile
In the landscape of chemical biology and drug development, the precise and efficient modification of biomolecules is paramount. Phenacyl halides have long served as reliable electrophilic probes for the alkylation of nucleophilic residues, particularly the thiol group of cysteine. Their utility in proteomics, drug discovery, and bioconjugation is well-established. However, not all phenacyl halides are created equal. Subtle structural modifications to the aromatic ring can profoundly influence their reactivity, selectivity, and overall performance. This guide provides an in-depth comparison of 2-(2-Bromoacetyl)benzonitrile with other commonly used phenacyl halide reagents, offering experimental insights and data-driven recommendations for researchers, scientists, and drug development professionals.
Introduction: The Role of Phenacyl Halides in Covalent Modification
Phenacyl halides are α-haloketones that react with nucleophiles, most notably the thiol group of cysteine residues in proteins, via an SN2 mechanism. This reaction results in the formation of a stable thioether bond, effectively and often irreversibly labeling the cysteine residue.[1] This covalent modification is a cornerstone of various proteomics techniques, including activity-based protein profiling (ABPP) and the identification of drug targets.[2][3] The choice of a specific phenacyl halide reagent can significantly impact the efficiency of labeling, the potential for off-target reactions, and the stability of the resulting conjugate.
This guide will focus on a comparative analysis of this compound against other widely used phenacyl halides, such as the parent compound phenacyl bromide and its substituted derivatives. We will explore how the introduction of a nitrile group at the ortho position of the phenyl ring influences the reagent's properties and offers distinct advantages in specific applications.
The Contenders: A Look at Common Phenacyl Halide Reagents
Before delving into a direct comparison, let's briefly introduce the key players:
-
Phenacyl Bromide: The archetypal phenacyl halide, it has been extensively studied and serves as a baseline for reactivity comparisons.
-
4-Methoxyphenacyl Bromide: An electron-donating group (methoxy) at the para-position generally decreases the electrophilicity of the carbonyl carbon, potentially leading to slower reaction rates.
-
4-Nitrophenacyl Bromide: Conversely, an electron-withdrawing group (nitro) at the para-position enhances electrophilicity, often resulting in increased reactivity.
-
This compound: The subject of our focus, this reagent possesses an electron-withdrawing nitrile group at the ortho-position.[4] Its unique substitution pattern is hypothesized to confer distinct reactivity and selectivity profiles.
-
4-(2-Bromoacetyl)benzonitrile (4-Cyanophenacyl bromide): An isomer of our primary compound of interest, the para-substituted nitrile group also enhances reactivity.[5][6][7]
Head-to-Head Comparison: Reactivity, Selectivity, and Side Reactions
The selection of an appropriate phenacyl halide hinges on a careful consideration of its reactivity, its selectivity for the target residue, and its propensity to engage in undesirable side reactions.
Reactivity
The reactivity of phenacyl halides is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups increase the electrophilicity of the α-carbon, accelerating the rate of nucleophilic attack. Kinetic studies on various substituted phenacyl bromides have consistently demonstrated this trend.
Selectivity for Cysteine
For applications in complex biological systems, selectivity for cysteine over other nucleophilic amino acid residues (e.g., lysine, histidine, methionine) is crucial. While phenacyl halides are generally considered cysteine-selective, side reactions can occur, particularly at higher pH or with prolonged reaction times.[8]
Systematic evaluations of various alkylating reagents have shown that iodine-containing reagents can lead to off-target modifications, especially of methionine residues.[9][10] While phenacyl bromides are bromine-containing, the principle of minimizing non-specific interactions remains critical. The unique electronic and steric environment created by the ortho-cyano group in this compound may contribute to enhanced selectivity, a hypothesis that warrants further experimental validation.
Side Reactions and Stability
A significant concern with highly reactive alkylating agents is the potential for off-target reactions and instability in aqueous buffers. Side reactions can complicate data analysis in proteomics experiments and lead to heterogeneous products in bioconjugation.[9][11] The choice of quenching agent after the alkylation reaction is also critical to prevent overalkylation and preserve the integrity of the sample for downstream analysis.[12]
The stability of the resulting thioether bond is another important consideration. While generally stable, certain conditions can lead to the degradation of the conjugate. The electronic properties of the phenacyl moiety can influence this stability.
Quantitative Data Summary
To provide a clearer picture of the performance differences, the following table summarizes key parameters for the compared phenacyl halide reagents. It is important to note that direct comparative data under a single set of conditions is often unavailable, and these values are compiled from various sources.
| Reagent | Molecular Weight ( g/mol ) | Key Features | Reported Applications |
| This compound | 224.05[4] | Ortho-cyano group may enhance reactivity and selectivity. | Useful in the preparation of heteroarylamine and heterocyclylamine compounds for metabolic disease treatment.[13] |
| Phenacyl Bromide | 199.05 | Unsubstituted parent compound, well-characterized reactivity. | General cysteine alkylating agent in proteomics and organic synthesis. |
| 4-Methoxyphenacyl Bromide | 229.07 | Electron-donating group, potentially lower reactivity. | Used in studies of reaction kinetics and as a protecting group. |
| 4-Nitrophenacyl Bromide | 244.05 | Strong electron-withdrawing group, high reactivity. | Highly reactive probe for nucleophile studies. |
| 4-(2-Bromoacetyl)benzonitrile | 224.05[7] | Para-cyano group enhances reactivity. | Intermediate in the synthesis of pharmaceuticals, including microtubule inhibitors.[6] |
Experimental Protocols
To facilitate a direct and objective comparison of these reagents in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: Comparative Kinetic Analysis of Phenacyl Halide Reactivity
This protocol outlines a method to compare the reaction rates of different phenacyl halide reagents with a model thiol compound, N-acetyl-L-cysteine, using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Phenacyl bromide
-
4-(2-Bromoacetyl)benzonitrile
-
N-acetyl-L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare 100 mM stock solutions of each phenacyl halide reagent in DMSO.
-
Prepare a 10 mM stock solution of N-acetyl-L-cysteine in PBS.
-
In a quartz cuvette, add 980 µL of PBS and 10 µL of the N-acetyl-L-cysteine stock solution to a final concentration of 100 µM.
-
Equilibrate the cuvette to 25 °C in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of a phenacyl halide stock solution (final concentration 1 mM).
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength (e.g., the disappearance of the phenacyl halide or the appearance of the product) over time.
-
Record the data for at least 3-5 half-lives.
-
Repeat the experiment for each phenacyl halide reagent.
-
Calculate the pseudo-first-order rate constant (kobs) for each reaction by fitting the absorbance data to a single exponential decay function.
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of N-acetyl-L-cysteine.
Protocol 2: In-solution Alkylation of a Model Protein for Mass Spectrometry Analysis
This protocol describes the alkylation of a standard protein, such as bovine serum albumin (BSA), to assess the labeling efficiency and identify potential side reactions by mass spectrometry.
Materials:
-
Bovine serum albumin (BSA)
-
This compound
-
Phenacyl bromide
-
4-(2-Bromoacetyl)benzonitrile
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM) for quenching and blocking
-
Urea
-
Tris-HCl buffer, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation and Reduction: Dissolve BSA in 8 M urea, 50 mM Tris-HCl, pH 8.0 to a final concentration of 1 mg/mL. Add DTT to a final concentration of 10 mM and incubate at 37 °C for 1 hour.
-
Alkylation: Add a 5-fold molar excess of the respective phenacyl halide reagent (from a 100 mM stock in DMSO) to the protein solution. Incubate in the dark at room temperature for 1 hour.
-
Quenching and Blocking: Add iodoacetamide to a final concentration of 50 mM to quench the reaction and alkylate any remaining free cysteines. Incubate in the dark at room temperature for 30 minutes.
-
Sample Cleanup and Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37 °C.
-
Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Search the acquired MS/MS data against the BSA sequence using a database search engine (e.g., Mascot, Sequest). Include variable modifications corresponding to the mass of each phenacyl halide adduct on cysteine, as well as potential modifications on other nucleophilic residues (lysine, histidine, methionine).
Visualizing the Concepts: Diagrams and Workflows
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General SN2 reaction mechanism of a phenacyl halide with a cysteine residue.
Caption: Experimental workflow for comparing phenacyl halide reagents by mass spectrometry.
Conclusion and Future Outlook
The selection of a phenacyl halide reagent for protein modification is a critical decision that can significantly influence experimental outcomes. While phenacyl bromide remains a workhorse in the field, substituted derivatives offer opportunities to fine-tune reactivity and selectivity. This compound, with its ortho-cyano group, presents an intriguing profile that may offer advantages in terms of enhanced reactivity and potentially improved selectivity.
The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make informed decisions based on their specific application needs. As the demand for more precise and efficient bioconjugation and proteomic tools continues to grow, the exploration of novel reagents like this compound will be essential for advancing the frontiers of chemical biology and drug discovery.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. brieflands.com [brieflands.com]
- 3. med.stanford.edu [med.stanford.edu]
- 4. This compound | C9H6BrNO | CID 21846591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 20099-89-2: 4-Cyanophenacyl bromide | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 20099-89-2|4-(2-Bromoacetyl)benzonitrile|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Desulfurative modification of cysteine residues in peptides and proteins via the installation and photoexcitation of thieno[2,3-c]-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Techniques for the Structural Confirmation of 2-(2-Bromoacetyl)benzonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-(2-Bromoacetyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to the presence of multiple reactive functional groups. This guide provides an in-depth comparison of the primary analytical techniques used to confirm its structure, offering insights into the causality behind experimental choices and presenting a self-validating system of protocols.
The Analytical Imperative: Why Structural Confirmation of this compound is Critical
The isomeric purity of this compound is paramount. Its chemical reactivity is dictated by the ortho positioning of the bromoacetyl and nitrile groups. Any contamination with its meta or para isomers can lead to significant differences in reaction kinetics, product profiles, and ultimately, the biological activity of the final drug substance. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structural elucidation and purity assessment.
A Multi-Modal Approach to Structural Verification
A singular analytical technique is rarely sufficient for complete structural confirmation. Instead, a combination of spectroscopic and chromatographic methods provides a comprehensive and validated understanding of the molecule's identity and purity. This guide will focus on the "gold standard" techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC) for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to one another.
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | ~4.5 - 4.7 | Singlet (s) | 2H | -CH₂-Br |
| B | ~7.6 - 7.8 | Multiplet (m) | 4H | Aromatic Protons |
Note: Predicted data is generated based on established chemical shift principles. Actual experimental values may vary slightly.
Expert Insights:
-
The singlet at approximately 4.5-4.7 ppm is highly characteristic of the methylene protons (-CH₂-) adjacent to both a carbonyl group and a bromine atom. This chemical shift is a key indicator of the bromoacetyl moiety.
-
The complex multiplet in the aromatic region (around 7.6-7.8 ppm) is expected due to the ortho substitution pattern, which results in a complex spin-spin coupling environment for the four aromatic protons. This complex pattern is a crucial point of differentiation from its para-isomer, which would exhibit a more simplified set of doublets. For instance, the ¹H NMR spectrum of the para-isomer, 4-(2-bromoacetyl)benzonitrile, shows a distinct AB quartet for the aromatic protons at approximately 7.80 and 8.10 ppm.[1]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).
| Predicted Chemical Shift (ppm) | Assignment |
| ~30-35 | -CH₂-Br |
| ~115-120 | -C≡N |
| ~125-140 | Aromatic carbons |
| ~190-195 | C=O |
Expert Insights:
-
The carbonyl carbon (C=O) signal is expected to be significantly downfield (~190-195 ppm) due to the strong deshielding effect of the double-bonded oxygen.
-
The carbon of the nitrile group (-C≡N) will appear around 115-120 ppm.
-
The methylene carbon attached to the bromine will be found at approximately 30-35 ppm. The direct attachment to the electronegative bromine atom causes this downfield shift.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum Data for this compound:
The molecular formula of this compound is C₉H₆BrNO.[2] The presence of bromine is a key diagnostic feature in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.69% and 49.31%, respectively).
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion at m/z values corresponding to the molecule containing each bromine isotope.
-
[M]⁺ with ⁷⁹Br: ~222.96 m/z
-
[M+2]⁺ with ⁸¹Br: ~224.96 m/z
-
-
Key Fragmentation Patterns:
-
Loss of Br•: A significant fragment will be observed corresponding to the loss of the bromine radical, resulting in an acylium ion. This fragment will be seen at m/z 144.
-
Loss of •CH₂Br: Cleavage of the bond between the carbonyl group and the methylene group will result in a fragment corresponding to the 2-cyanobenzoyl cation at m/z 129.
-
Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the ionization energy.
-
Comparative Analysis: The mass spectrum of the related compound 2-bromobenzonitrile shows a molecular ion peak corresponding to its molecular weight and a base peak resulting from the loss of the bromine atom.[3][4] This supports the predicted fragmentation pattern for this compound.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Characteristic Absorption |
| ~2220-2240 | Nitrile (-C≡N) | Sharp, medium intensity |
| ~1690-1710 | Carbonyl (C=O) | Sharp, strong intensity |
| ~3000-3100 | Aromatic C-H stretch | Medium to weak intensity |
| ~1450-1600 | Aromatic C=C stretch | Multiple medium to strong bands |
| ~600-800 | C-Br stretch | Medium to strong intensity |
Expert Insights:
-
The sharp, intense peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The IR spectrum of benzonitrile shows a characteristic C≡N stretch at a similar wavenumber.[5]
-
The strong absorption in the region of 1700 cm⁻¹ is characteristic of the carbonyl group of the ketone.
-
The presence of both of these distinct peaks is strong evidence for the presence of both the nitrile and bromoacetyl functionalities. The gas-phase IR spectrum of the isomeric 4-(bromoacetyl)benzonitrile also shows these characteristic absorptions.[6]
High-Performance Liquid Chromatography (HPLC): Assessing Purity
While spectroscopic methods confirm the structure, HPLC is the primary technique for determining the purity of the synthesized compound and for separating it from any isomers or impurities.
A typical Reverse-Phase HPLC method would involve:
-
Column: A C18 stationary phase.
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water, often with a small amount of acid (like formic acid for MS compatibility).
-
Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., ~254 nm).
Expert Insights:
The retention time of this compound will be different from its meta and para isomers due to differences in polarity. A well-developed HPLC method should be able to resolve these isomers, allowing for accurate quantification of the purity of the target compound.
Experimental Protocols
General Sample Preparation for Spectroscopic Analysis
For NMR and MS, dissolve a small amount of the sample (1-5 mg) in a suitable deuterated solvent (for NMR, e.g., CDCl₃) or a volatile solvent (for MS, e.g., methanol or acetonitrile). For IR, the sample can be analyzed neat if it is a liquid or as a thin film or KBr pellet if it is a solid.
Workflow for Structural Confirmation
Caption: Workflow for the comprehensive structural confirmation and purity analysis of this compound.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Strengths for this Application | Limitations |
| ¹H NMR | Proton environment, connectivity | Excellent for distinguishing isomers based on aromatic coupling patterns. | Complex multiplets can be difficult to fully resolve without higher field instruments. |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Confirms the presence of all carbon types (carbonyl, nitrile, aromatic, alkyl). | Lower sensitivity requires more sample or longer acquisition times. |
| Mass Spec. | Molecular weight, fragmentation pattern | Unambiguously determines molecular weight and the presence of bromine. | Isomers often have similar fragmentation patterns. |
| IR Spec. | Presence of functional groups | Rapid confirmation of nitrile and carbonyl groups. | Does not provide information on the connectivity of atoms. |
| HPLC | Purity, separation of isomers | Quantifies the purity and separates the target from isomeric impurities. | Does not provide structural information on its own. |
Conclusion
The structural confirmation of this compound requires a synergistic application of multiple analytical techniques. While NMR provides the most detailed structural information, particularly for isomer differentiation, MS and IR are crucial for confirming the molecular weight and the presence of key functional groups. HPLC is indispensable for ensuring the purity of the final product. By employing this comprehensive analytical workflow, researchers can have the highest level of confidence in the identity and quality of their synthesized compounds, which is a critical step in the drug development pipeline.
References
A Comparative Guide to LC-MS Analysis of 2-(2-Bromoacetyl)benzonitrile Reaction Products
For researchers, scientists, and drug development professionals engaged in syntheses utilizing 2-(2-bromoacetyl)benzonitrile, the robust and reliable analysis of reaction outcomes is paramount. This key electrophilic intermediate is a versatile building block in the synthesis of a variety of heterocyclic compounds and other complex molecules, making the precise characterization of its reaction products a critical step in pharmaceutical and chemical research. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods for the analysis of these reaction products, supported by experimental data and a discussion of alternative analytical strategies.
The Analytical Challenge: Polarity, Reactivity, and Complexity
Reactions involving this compound often yield products with a diverse range of polarities and potential for isomeric complexity. The starting material itself is a polar aromatic ketone containing a reactive bromoacetyl group. Its reaction products, which can result from nucleophilic substitution or cyclization reactions, frequently retain the benzonitrile moiety while incorporating new functional groups. This presents several analytical challenges:
-
Analyte Polarity: The products are often polar and non-volatile, making them ideal candidates for LC-MS analysis rather than Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires analytes to be volatile and thermally stable.[1][2]
-
Chromatographic Separation: Achieving baseline separation of the starting material, desired product(s), and potential byproducts is crucial for accurate quantification and identification.
-
Mass Spectrometry Detection: The presence of the bromine atom provides a characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) that is a powerful tool for identifying bromine-containing species in the mass spectrum.[3]
Recommended Analytical Approach: UPLC-MS/MS
For the rapid and sensitive analysis of this compound reaction mixtures, a method utilizing Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is recommended. The sub-2 µm particles used in UPLC columns provide higher resolution and faster analysis times compared to traditional HPLC.[3]
Causality Behind Experimental Choices
The selection of each parameter in the analytical method is critical for achieving optimal results. Here, we delve into the reasoning behind the recommended experimental design.
Chromatography:
-
Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography, separating compounds based on their hydrophobicity. However, for aromatic compounds like the ones , a Phenyl-Hexyl column can offer superior selectivity.[4][5] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the analytes, providing an additional separation mechanism beyond simple hydrophobic interactions.[6][7] The hexyl linker provides a suitable degree of hydrophobicity.[4]
-
Mobile Phase: A gradient elution with water and an organic modifier is standard for reversed-phase LC.
-
Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can also participate in π-π interactions, influencing selectivity.[1][8][9]
-
Additive: The addition of a small amount of formic acid (typically 0.1%) to the mobile phase serves two key purposes: it improves peak shape for polar analytes and provides a source of protons to promote ionization in the mass spectrometer.[4]
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules and is operated in positive ion mode ([M+H]+) due to the basic nature of the nitrile group and potential for protonation of other nitrogen-containing heterocycles formed in the reaction.
-
MS Parameters: Optimization of ESI parameters such as capillary voltage, cone voltage, and gas flows is crucial for maximizing sensitivity.[10][11][12][13]
-
Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.[14] By selecting a specific precursor ion and monitoring a characteristic product ion, chemical noise can be significantly reduced.
Experimental Protocols
Primary Method: UPLC-MS/MS
This protocol outlines a robust method for the analysis of a hypothetical reaction between this compound and a generic nucleophile (Nu-H) to form the product 2-(2-(Nu)acetyl)benzonitrile.
1. Sample Preparation:
-
Quench the reaction mixture by adding 1 mL of 0.1% formic acid in water.
-
Dilute an aliquot of the quenched reaction mixture with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for LC-MS analysis (typically in the low µg/mL range).
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
2. UPLC-MS/MS Conditions:
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V (Optimize for specific analytes) |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Source Temperature | 150 °C |
| MRM Transitions | Monitor at least two transitions for each analyte (quantifier and qualifier) |
Data Presentation and Performance Comparison
The following table presents representative data for the analysis of this compound and a hypothetical product.
| Compound | Retention Time (min) | [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 2.5 | 224.0/226.0 | 183.0 | 102.0 | 0.1 | 0.5 |
| Product (Hypothetical) | 3.2 | Varies | Varies | Varies | 0.1-0.5 | 0.5-2.0 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on typical instrument performance for similar analyses and are highly dependent on the specific analyte and matrix.[15][16][17][18][19]
Comparison with Alternative Analytical Methods
While UPLC-MS/MS is the recommended method, other techniques can be employed, each with its own advantages and disadvantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| UPLC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity, high selectivity, provides molecular weight and structural information, fast analysis times.[3][20][21] | Higher initial instrument cost, potential for matrix effects. |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Lower instrument cost, robust and widely available. | Lower sensitivity and selectivity compared to MS, provides no molecular weight information, co-eluting impurities can interfere with quantification. |
| GC-MS | Chromatographic separation of volatile compounds in the gas phase followed by mass analysis. | Excellent for volatile and thermally stable compounds.[1][2] | Not suitable for non-volatile or thermally labile compounds, may require derivatization which adds complexity.[1][2] |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of unknown products, can be used for reaction monitoring without chromatography.[15][16][17] | Lower sensitivity compared to MS, requires higher sample concentrations, can be complex for quantitative analysis of minor components in a mixture.[15][16][17] |
Conclusion
The analysis of reaction products from this compound is most effectively and efficiently achieved using a well-developed UPLC-MS/MS method. The use of a Phenyl-Hexyl column provides enhanced selectivity for the aromatic analytes, while tandem mass spectrometry offers the sensitivity and specificity required for both confident identification and accurate quantification. While other techniques such as HPLC-UV, GC-MS, and NMR have their specific applications, UPLC-MS/MS provides the most comprehensive solution for the analytical challenges presented by this class of compounds in a drug discovery and development setting. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop and validate their own analytical methods for these important chemical transformations.
References
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- 18. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Navigating Specific Alkylations: A Comparative Guide to Alternatives for 2-(2-Bromoacetyl)benzonitrile
In the landscape of pharmaceutical and materials science research, the precise installation of molecular fragments is paramount. For decades, 2-(2-Bromoacetyl)benzonitrile and its parent family of phenacyl bromides have served as stalwart reagents for the alkylation of a variety of nucleophiles, proving particularly instrumental in the synthesis of nitrogen-containing heterocycles. However, their lachrymatory nature, coupled with a drive towards more efficient, greener, and versatile synthetic methodologies, has spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers and drug development professionals the data and insights necessary to make informed decisions in their synthetic endeavors.
The Central Role and Challenges of α-Halo Ketones
This compound is a prominent member of the α-halo ketone family, valued for its ability to act as a potent electrophile in SN2 reactions. The presence of the electron-withdrawing benzonitrile moiety enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This reactivity has been extensively leveraged in the synthesis of a myriad of heterocyclic scaffolds, including thiazoles, imidazoles, and quinoxalines.
However, the utility of α-bromo ketones is not without its drawbacks. Their synthesis often involves the use of hazardous reagents like elemental bromine, and the products themselves are frequently lachrymatory and require careful handling. Furthermore, the drive for milder reaction conditions and improved atom economy has led to the development of alternative strategies that circumvent the need for pre-functionalized α-halo ketones.
I. Direct Analogues: A Tale of Three Halogens (and a Tosylate)
The most direct alternatives to this compound are its halogen and sulfonate ester analogues. The choice of leaving group has a profound impact on the reactivity of the alkylating agent, a principle well-grounded in the fundamentals of nucleophilic substitution reactions.
A. Comparative Reactivity: The Leaving Group Effect
The reactivity of α-halo ketones in SN2 reactions is intrinsically tied to the nature of the carbon-halogen bond. The general trend for leaving group ability follows the order of the halide's basicity in reverse: I > Br > Cl > F .[1][2] Weaker bases are better leaving groups, as they are more stable on their own after departing with the electron pair from the C-X bond.[1]
This principle is borne out in experimental observations. For instance, in the synthesis of certain thiazole derivatives, a reaction that takes 20 hours to complete with a phenacyl bromide requires a significantly longer time of 2 days when the corresponding phenacyl chloride is used under similar conditions.[3]
Table 1: Qualitative Comparison of α-Haloacetylbenzonitrile Reactivity
| Reagent | Leaving Group | Relative Reactivity | Key Considerations |
| 2-(2-Iodoacetyl)benzonitrile | Iodide (I⁻) | Highest | Most reactive, but often less stable and more expensive. |
| This compound | Bromide (Br⁻) | High | Good balance of reactivity and stability. A common benchmark. |
| 2-(2-Chloroacetyl)benzonitrile | Chloride (Cl⁻) | Moderate | Less reactive, may require harsher conditions. More stable and cost-effective. |
| 2-Benzoyl-2-oxoethyl Tosylate | Tosylate (TsO⁻) | Variable | Reactivity can be comparable to or greater than bromide, but is substrate and condition dependent.[4] |
While tosylates are generally excellent leaving groups, their performance in comparison to bromides can be nuanced, especially in sterically hindered systems where bromide has been observed to be more reactive in some SN2 reactions.[4]
B. α,α-Dibromoketones: An Unexpectedly Superior Alternative
For certain applications, particularly the Hantzsch thiazole synthesis, α,α-dibromoketones have emerged as a superior alternative to their monobromo counterparts.[5] These compounds are often crystalline, non-lachrymatory, and can be easier to prepare.[5] They are thought to act as synthetic equivalents of α-bromoketones, often exhibiting enhanced reactivity and leading to the formation of a single product, which simplifies purification.[5]
II. Alternative Synthetic Routes: Circumventing α-Halo Ketones
A more innovative approach to circumventing the challenges associated with this compound involves employing entirely different synthetic strategies that generate the desired heterocyclic products without the need for a pre-formed α-halo ketone.
A. Synthesis of 2-Aminothiazoles: Beyond the Hantzsch Reaction
The Hantzsch thiazole synthesis, the reaction of an α-halo ketone with a thiourea, is a classic method. However, several modern alternatives offer significant advantages.
A significant advancement is the development of one-pot procedures that combine the α-halogenation of a ketone and the subsequent cyclization with thiourea.[6][7] This approach avoids the isolation of the lachrymatory α-halo ketone intermediate.
-
Reagents: A ketone, thiourea, and a halogen source (e.g., I₂, NBS, or trichloroisocyanuric acid (TCCA)).[7][8]
-
Advantages: Operational simplicity, avoidance of hazardous intermediates, and often milder reaction conditions. The use of TCCA is promoted as a safer and more sustainable source of halogen.[7]
α-Diazoketones can serve as stable and convenient synthetic equivalents for α-halo ketones in the synthesis of 2,4-disubstituted thiazoles.[9]
-
Reaction: α-Diazoketone reacts with thiourea, often in a one-pot procedure.
-
Advantages: Diazoketones are generally more stable than α-halo ketones and the reaction can be performed under mild conditions.
A mechanistically distinct route involves the reaction of propargylamines with isothiocyanates, which can be catalyzed by an acid such as p-toluenesulfonic acid (PTSA) under microwave irradiation.[3]
B. Synthesis of Quinoxalines: Greener Alternatives
The condensation of an o-phenylenediamine with an α-halo ketone is a common method for synthesizing quinoxalines. A greener and increasingly popular alternative involves the use of α-hydroxy ketones.
-
Reaction: An o-phenylenediamine reacts with an α-hydroxy ketone in the presence of an oxidizing agent.[10][11] This can be achieved through a tandem oxidation process.[11][12]
-
Advantages: α-Hydroxy ketones are often more readily available and less hazardous than their α-halo counterparts. The use of catalytic amounts of an oxidant and a benign solvent like water or DMSO enhances the green credentials of this method.[10]
III. Experimental Protocols
A. General Protocol for N-Alkylation of Imidazole with Phenacyl Halides
This protocol provides a general framework for the N-alkylation of imidazoles, a common application for reagents like this compound.
Caption: Workflow for N-alkylation of imidazole.
B. One-Pot Synthesis of 2-Aminothiazoles from a Ketone
This protocol outlines a procedure that avoids the pre-synthesis of the α-halo ketone.
Caption: One-pot synthesis of 2-aminothiazoles.
IV. Conclusion and Future Outlook
While this compound remains a valuable and effective reagent for specific alkylations, a growing arsenal of alternatives offers significant advantages in terms of safety, efficiency, and environmental impact. The choice of reagent should be guided by a careful consideration of the specific synthetic target, the desired reaction conditions, and the overall goals of the research program.
For direct replacement, the iodo and chloro analogues of this compound offer a trade-off between reactivity and stability/cost. For specific applications like the Hantzsch thiazole synthesis, α,α-dibromoketones present a compelling case as a more user-friendly and efficient alternative.
Perhaps most promising are the alternative synthetic routes that completely bypass the need for α-halo ketones. One-pot procedures for thiazole synthesis and the use of α-hydroxy ketones for quinoxaline synthesis represent a significant step forward in sustainable chemistry. As the field continues to evolve, we can anticipate the development of even more elegant and efficient methods for the construction of complex heterocyclic scaffolds, further diminishing our reliance on traditional, and often problematic, reagents.
V. References
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
-
α,α-Dibromoketones: A Superior Alternative to α-Bromoketones in Hantzsch Thiazole Synthesis. ResearchGate.
-
Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction.
-
A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency. Benchchem.
-
A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. PubMed Central.
-
Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. Taylor & Francis Online.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing.
-
A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I 2 /dimethyl sulfoxide as a catalytic oxidative system. ResearchGate.
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central.
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central.
-
Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation. ResearchGate.
-
Quinoxaline synthesis from α‐hydroxy ketones via a tandem oxidation... ResearchGate.
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications.
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv.
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
-
A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS.
-
7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks.
-
N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds. ResearchGate.
-
Synthetic Access to Aromatic α-Haloketones. PubMed Central.
-
Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate.
-
Bromide vs. Tosylate in Neopentyl Systems: A Comparative Study of Leaving Group Performance. Benchchem.
-
Quinoxaline synthesis. Organic Chemistry Portal.
-
One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole.
-
Synthetic Access to Aromatic α-Haloketones. MDPI.
-
8.5: Leaving Groups. Chemistry LibreTexts.
-
Ligand-free iron carbonyl catalyzed transfer hydrogenation strategy: synthesis of N-heterocycles. RSC Publishing.
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us.
-
mechanisms of nucleophilic substitution. University College London.
-
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate.
-
Top 14 papers published in the topic of Phenacyl bromide in 2023. SciSpace.
-
This compound. PubChem.
-
Predicting the quality of leaving groups in organic chemistry: Tests against experimental data. ResearchGate.
-
Kinetic study on nucleophilic displacement reactions of y-substituted-phenyl 2-methylbenzoates with cyclic secondary amines in acetonitrile: Effects of modification of 2-meo in benzoyl moiety by 2-me on reactivity and reaction mechanism. Semantic Scholar.
-
Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. ResearchGate.
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. PubMed Central.
-
Preparation of Alkyl Halides and Tosylates from Alcohols. OpenOChem Learn.
-
Nucleophilic substitution reaction. Slideshare.
-
Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. ResearchGate.
-
Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism. ResearchGate.
-
4-(2-Bromoacetyl)benzonitrile. ChemicalBook.
References
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- 2. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Bromoacetyl Benzonitrile Isomers
For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The bromoacetyl benzonitrile scaffold represents a class of compounds with significant potential, owing to its reactive electrophilic ketone and the electronic properties of the benzonitrile group. However, the biological activity of these molecules is not monolithic; it is critically influenced by the positional isomerism of the bromoacetyl group on the benzonitrile ring. This guide provides a comparative analysis of the known and putative biological activities of the ortho-, meta-, and para-isomers of bromoacetyl benzonitrile, offering insights grounded in established biochemical principles and outlining the experimental frameworks necessary for their validation.
While direct comparative experimental data for all three isomers is not extensively available in the current literature, this guide will leverage the known activities of the para-isomer as a foundation for a predictive comparison. We will explore the causal relationships between isomeric structure and potential biological effect, and provide detailed protocols for the key experiments required to empirically validate these hypotheses.
The Critical Role of Isomerism
The position of the bromoacetyl group on the benzonitrile ring—ortho (2-), meta (3-), or para (4-)—fundamentally alters the molecule's three-dimensional shape, electron distribution, and steric profile. These changes can profoundly impact how the molecule interacts with biological targets such as enzyme active sites or receptor binding pockets.
-
Para-Bromoacetyl Benzonitrile (4-BABN): This isomer is the most studied of the three. Its linear geometry and the electronic pull of the para-cyano group create a distinct reactivity profile. It is known to be a precursor for microtubule inhibitors and an inhibitor of Glycogen Synthase Kinase 3 (GSK-3)[1][2].
-
Ortho-Bromoacetyl Benzonitrile (2-BABN): The proximity of the bromoacetyl group to the cyano group in the ortho position introduces significant steric hindrance. This could potentially reduce its affinity for certain biological targets compared to the para-isomer, or alternatively, it could enable unique interactions with adjacent binding pockets.
-
Meta-Bromoacetyl Benzonitrile (3-BABN): The meta-isomer presents an intermediate steric profile. The altered electronics compared to the para-isomer could modulate its reactivity and binding affinity for target proteins.
Below is a diagram illustrating the logical relationship between isomeric structure and biological activity.
Caption: Isomeric differences in steric and electronic properties are hypothesized to drive differential biological activities.
Comparative Biological Activities
Based on the known activity of 4-BABN and structure-activity relationship (SAR) principles, we can postulate a comparative profile for the three isomers.
Anticancer Activity (Cytotoxicity)
The bromoacetyl group is an electrophilic warhead capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This irreversible inhibition is a common mechanism for anticancer drugs. 4-BABN is a known precursor to microtubule inhibitors, suggesting it has cytotoxic properties[1][3].
Hypothesis: The cytotoxic potency of the isomers is expected to vary based on their ability to access and react with key cellular targets.
-
4-BABN (Para): Expected to be cytotoxic, potentially through microtubule disruption or other mechanisms.
-
2-BABN (Ortho): Steric hindrance from the adjacent cyano group may reduce its reactivity or ability to fit into certain active sites, potentially leading to lower cytotoxicity compared to the para-isomer.
-
3-BABN (Meta): May exhibit intermediate cytotoxicity.
Data Summary Table:
| Isomer | Known/Hypothesized Target | Putative IC50 (µM) vs. Cancer Cell Line (e.g., HeLa) |
| Ortho (2-BABN) | Protein Cysteines | Potentially higher than para-isomer |
| Meta (3-BABN) | Protein Cysteines | Intermediate |
| Para (4-BABN) | Microtubules, Protein Cysteines | Known precursor to active compounds; expected to be potent |
Enzyme Inhibition (GSK-3)
4-BABN has been described as useful for its irreversible inhibitory activity against Glycogen Synthase Kinase 3 (GSK-3)[2]. Kinase inhibitors often rely on precise interactions with the ATP-binding pocket.
Hypothesis: The different shapes of the isomers will likely lead to varied affinities for the GSK-3 active site.
-
4-BABN (Para): Known to have inhibitory potential. Its linear shape may be optimal for fitting into the kinase ATP-binding pocket.
-
2-BABN (Ortho): The ortho-bromoacetyl group could clash with residues at the entrance of the binding pocket, likely reducing its inhibitory potency.
-
3-BABN (Meta): The altered angle of the bromoacetyl group could either improve or decrease binding affinity depending on the specific topology of the active site.
Data Summary Table:
| Isomer | Putative Inhibition Constant (Ki) against GSK-3β |
| Ortho (2-BABN) | Likely highest Ki (lowest potency) |
| Meta (3-BABN) | Intermediate Ki |
| Para (4-BABN) | Lowest Ki (highest potency) |
The diagram below illustrates a simplified representation of the GSK-3 signaling pathway, a potential target for these compounds.
Caption: Simplified GSK-3 signaling pathway and the putative inhibitory role of bromoacetyl benzonitrile isomers.
Antimicrobial Activity
The electrophilic nature of bromoacetyl compounds makes them candidates for antimicrobial agents, as they can react with essential bacterial enzymes.
Hypothesis: Isomers may show differential activity against various bacterial strains due to differences in cell wall penetration and interaction with bacterial targets.
-
4-BABN (Para): May exhibit broad-spectrum or specific antimicrobial activity.
-
2-BABN (Ortho) & 3-BABN (Meta): Their efficacy will depend on how their shapes and electronic properties facilitate entry into bacterial cells and reaction with essential proteins.
Data Summary Table:
| Isomer | Putative Minimum Inhibitory Concentration (MIC) in µg/mL |
| Ortho (2-BABN) | To be determined |
| Meta (3-BABN) | To be determined |
| Para (4-BABN) | To be determined |
Experimental Protocols for Comparative Analysis
To empirically validate the above hypotheses, the following standardized assays are recommended.
Experimental Workflow Diagram
Caption: Recommended experimental workflow for the comparative analysis of bromoacetyl benzonitrile isomers.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of each isomer that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals[4]. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of each bromoacetyl benzonitrile isomer in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO only as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Kinase Inhibition Assay (GSK-3β)
This protocol measures the ability of each isomer to inhibit the activity of the GSK-3β enzyme.
Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal. A lower signal indicates less ADP produced, and thus, greater kinase inhibition[5].
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human GSK-3β enzyme, a substrate peptide, and ATP.
-
Compound Addition: In a 384-well plate, add 1 µL of each isomer dilution (in DMSO) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of the GSK-3β enzyme solution to each well and incubate briefly.
-
Reaction Initiation: Add 2 µL of the ATP/substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add 5 µL of an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Determine the IC50 value for each isomer.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of each isomer against selected bacterial strains.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth after incubation[6][7][8].
Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each isomer in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., E. coli or S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and broth only) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion and Future Directions
The positional isomerism of the bromoacetyl group on the benzonitrile ring is a critical determinant of biological activity. While 4-bromoacetyl benzonitrile shows promise as a precursor for cytotoxic agents and as a GSK-3 inhibitor, the biological profiles of its ortho- and meta-isomers remain largely unexplored. Based on fundamental principles of medicinal chemistry, it is reasonable to hypothesize that these isomers will exhibit distinct activity profiles due to differences in steric hindrance and electronic properties.
The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation and comparison of these isomers. The resulting data will be invaluable for establishing a comprehensive structure-activity relationship, guiding future drug design efforts, and unlocking the full therapeutic potential of the bromoacetyl benzonitrile scaffold. It is through such rigorous comparative studies that we can move from putative mechanisms to validated biological activities, a crucial step in the journey of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(2-Bromoacetyl)benzonitrile | 20099-89-2 [chemicalbook.com]
- 3. 4-(2-Bromoacetyl)benzonitrile | Weber Lab [weberlab.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. promega.com [promega.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
A Comparative Spectroscopic Guide to 2-, 3-, and 4-Bromoacetylbenzonitrile Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. The positional isomers of bromoacetylbenzonitrile, with their combination of a reactive bromoacetyl group and a cyano moiety, present a compelling case study in the application of spectroscopic techniques for unambiguous structural elucidation. This guide provides an in-depth comparison of the spectroscopic differences between the 2- (ortho), 3- (meta), and 4- (para) isomers of bromoacetylbenzonitrile, supported by predictive data and established spectroscopic principles.
Introduction to Isomeric Differentiation
The electronic environment of a molecule is exquisitely sensitive to the spatial arrangement of its constituent atoms and functional groups. In the case of the bromoacetylbenzonitrile isomers, the differing positions of the electron-withdrawing bromoacetyl and cyano groups on the benzene ring lead to distinct spectroscopic fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is paramount for reaction monitoring, quality control, and regulatory compliance. Spectroscopic analysis provides a non-destructive and highly informative method to distinguish between these closely related compounds.[1][2]
¹H NMR Spectroscopy: A Window into the Aromatic Environment
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern of the benzene ring.[3][4]
Predicted ¹H NMR Spectral Data
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns | CH₂ Signal (ppm) |
| 2-Bromoacetylbenzonitrile | Complex multiplet in the range of 7.6-8.2 ppm | ~4.5 (s) |
| 3-Bromoacetylbenzonitrile | Four distinct signals in the aromatic region (7.5-8.3 ppm), likely appearing as a triplet, a doublet, a multiplet, and a singlet-like signal. | ~4.4 (s) |
| 4-Bromoacetylbenzonitrile | Two distinct doublets in the aromatic region (7.8-8.1 ppm), characteristic of a para-substituted benzene ring.[3][5] | ~4.4 (s) |
The bromoacetyl group's methylene protons (-CH₂Br) are expected to appear as a singlet in all three isomers, with a chemical shift around 4.4-4.5 ppm. The primary distinguishing features will be in the aromatic region (typically 7.0-8.5 ppm).
-
2-Isomer (Ortho): The close proximity of the two bulky and electron-withdrawing groups will lead to a complex and overlapping multiplet for the four aromatic protons.
-
3-Isomer (Meta): This isomer will exhibit the most complex splitting pattern in the aromatic region with four distinct proton environments. We can predict a triplet, a doublet, a doublet of doublets, and another downfield signal.
-
4-Isomer (Para): Due to the symmetry of the para-substitution, the four aromatic protons will be divided into two sets of two equivalent protons, resulting in two distinct doublets. This clean and predictable pattern makes the 4-isomer the most readily identifiable by ¹H NMR.[3][5]
Caption: Predicted ¹H NMR aromatic region patterns for the three isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information by detailing the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.[6]
Predicted ¹³C NMR Spectral Data
| Isomer | Predicted Number of Aromatic Signals | Predicted Chemical Shift Ranges (ppm) | C=O (ppm) | CH₂ (ppm) | CN (ppm) |
| 2-Bromoacetylbenzonitrile | 6 | 110-140 | ~190 | ~30 | ~117 |
| 3-Bromoacetylbenzonitrile | 6 | 115-138 | ~191 | ~30 | ~117 |
| 4-Bromoacetylbenzonitrile | 4 | 115-140 | ~191 | ~30 | ~118 |
-
Number of Signals: The number of distinct signals in the aromatic region is a key differentiator. The ortho and meta isomers, being unsymmetrical, will each show six signals for the six aromatic carbons. The para isomer, with its plane of symmetry, will exhibit only four signals in the aromatic region.[3]
-
Chemical Shifts: The electron-withdrawing nature of both the bromoacetyl and cyano groups will shift the aromatic carbons downfield compared to unsubstituted benzene. The carbon attached to the cyano group (ipso-carbon) will have a characteristic chemical shift. The carbonyl carbon of the bromoacetyl group will appear significantly downfield, typically around 190-192 ppm.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is an excellent tool for confirming the presence of key functional groups. For the bromoacetylbenzonitrile isomers, the most informative regions are the nitrile and carbonyl stretching frequencies.
Characteristic IR Absorption Bands
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected Appearance |
| Nitrile (C≡N) | 2220-2240 | Sharp, strong intensity |
| Carbonyl (C=O) | 1680-1700 | Sharp, strong intensity |
| Aromatic C-H | 3000-3100 | Medium to weak |
| C-Br | 500-600 | Medium to strong |
While the exact positions of the nitrile and carbonyl stretches may show slight shifts between the isomers due to subtle electronic differences, the presence of strong absorptions in these regions confirms the core structure. The IR spectrum of 4-bromoacetylbenzonitrile, for instance, shows a strong nitrile peak around 2230 cm⁻¹ and a strong carbonyl peak around 1700 cm⁻¹.[7] The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can also provide clues about the substitution pattern.
Caption: Key functional group vibrations in the IR spectrum.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. All three isomers will have the same molecular weight (224.05 g/mol for C₉H₆BrNO).[7] The key to differentiation lies in the relative abundances of the fragment ions.
Expected Fragmentation Pathways
The most likely fragmentation pathways will involve the loss of bromine, the bromoacetyl group, and the cyano group.
-
Loss of Br: A prominent peak at m/z [M-Br]⁺ (around 144) is expected for all isomers.
-
Loss of CH₂Br: Cleavage of the C-C bond between the carbonyl and the methylene group would result in a fragment at m/z [M-CH₂Br]⁺ (around 131).
-
Formation of Cyanobenzoyl Cation: The most diagnostic fragmentation would likely be the formation of the cyanobenzoyl cation. The position of the cyano group will influence the stability and subsequent fragmentation of this ion, potentially leading to different relative intensities in the mass spectra of the three isomers. For the 4-isomer, the [M-Br]⁺ fragment corresponds to the 4-cyanophenacyl cation.[8]
Caption: A simplified fragmentation pathway for bromoacetylbenzonitrile isomers.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the bromoacetylbenzonitrile isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.[9]
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.[1]
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak (which will show a characteristic isotopic pattern for bromine, with M and M+2 peaks of nearly equal intensity) and the major fragment ions.
Conclusion
The spectroscopic differentiation of the 2-, 3-, and 4-isomers of bromoacetylbenzonitrile is readily achievable through a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. ¹H NMR spectroscopy offers the most definitive method for distinguishing the isomers based on the unique splitting patterns of their aromatic protons. ¹³C NMR provides confirmatory evidence through the number of aromatic signals, while IR spectroscopy confirms the presence of the key nitrile and carbonyl functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these important synthetic intermediates.
References
- 1. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzonitrile, 4-(bromoacetyl)- [webbook.nist.gov]
- 8. Benzonitrile, 4-(bromoacetyl)- [webbook.nist.gov]
- 9. rsc.org [rsc.org]
A Researcher's Guide to Regioselectivity in Reactions of 2-(2-Bromoacetyl)benzonitrile
In the landscape of medicinal chemistry and drug development, 2-(2-bromoacetyl)benzonitrile stands out as a versatile and highly valuable building block. Its utility stems from the strategic placement of three distinct electrophilic centers: the α-carbon of the bromoacetyl group, the carbonyl carbon, and the nitrile carbon. This trifecta of reactivity opens a gateway to a diverse array of complex heterocyclic structures. However, this same versatility presents a critical challenge: controlling the regioselectivity of nucleophilic attack.
This guide provides an in-depth analysis of the factors governing regioselectivity in reactions involving this compound. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, offering field-proven insights and comparative data to empower researchers to predict and control their reaction outcomes with confidence.
Understanding the Electrophilic Landscape of this compound
The reactivity of this compound is dominated by the interplay of its functional groups. The α-haloketone moiety is the primary site for nucleophilic substitution, while the ortho-nitrile group serves as a powerful tool for subsequent intramolecular cyclizations.[1] Understanding the nature of the electrophilic sites is paramount for predicting reaction pathways.
-
α-Carbon (Cα): This carbon is rendered highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. It is the target for classic Sɴ2 reactions.[2] According to the Hard and Soft Acids and Bases (HSAB) principle, this site is considered a "soft" electrophilic center, preferentially attacked by soft nucleophiles.[3]
-
Carbonyl Carbon (C=O): This carbon is a classic "hard" electrophilic center due to the polarization of the carbon-oxygen double bond. It is susceptible to attack by hard nucleophiles, typically leading to addition or addition-elimination reactions.[3]
-
Nitrile Carbon (C≡N): While less electrophilic than the other two sites, the nitrile carbon can be attacked by strong nucleophiles or can participate in intramolecular cyclizations after an initial reaction has occurred elsewhere on the molecule.
Caption: Key electrophilic centers in this compound.
Comparative Analysis: Ambident Nucleophiles in Action
The reaction of this compound with ambident nucleophiles provides a classic illustration of regioselectivity.[4][5] An ambident nucleophile possesses two distinct nucleophilic centers, and the choice of which atom attacks is highly dependent on the reaction conditions.[6][7]
A prime example is the reaction with thiourea. Thiourea can attack via its sulfur atom (a soft nucleophile) or its nitrogen atom (a harder nucleophile).
-
S-Alkylation (Kinetic Pathway): Attack by the soft sulfur atom on the soft α-carbon is electronically favored and typically proceeds rapidly under mild conditions. This pathway leads to the formation of an isothiouronium salt, which can then cyclize with the ortho-nitrile group or undergo hydrolysis. This is the basis for the well-known Hantzsch thiazole synthesis.
-
N-Alkylation (Thermodynamic Pathway): While less common for α-haloketones, direct attack by nitrogen is possible. However, the S-alkylation pathway is generally dominant.
The outcome of reactions with ambident nucleophiles can be steered by carefully selecting the experimental parameters.
| Factor | Condition A (e.g., Favors S-Attack) | Condition B (e.g., Favors N-Attack) | Rationale |
| Solvent | Polar Aprotic (e.g., Acetone, DMF, Acetonitrile) | Polar Protic (e.g., Ethanol, Water) | Protic solvents solvate the harder, more electronegative atom (N) via hydrogen bonding, hindering its nucleophilicity and leaving the softer atom (S) more available to react.[6] |
| Counter-ion | Covalent (e.g., AgCN) | Ionic (e.g., KCN) | In a more covalent species like AgCN, the nitrogen atom is more available for attack. In ionic KCN, the negative charge is more localized on the carbon, favoring C-attack. |
| HSAB Principle | Soft Nucleophile (e.g., R-SH, SCN⁻) | Hard Nucleophile (e.g., R-OH, RO⁻) | Soft nucleophiles preferentially attack the soft α-carbon, while hard nucleophiles have a greater affinity for the hard carbonyl carbon.[3] |
| Control Type | Kinetic Control (Low temp, short time) | Thermodynamic Control (High temp, long time) | The faster-forming product (kinetic) is favored at lower temperatures, while prolonged heating can allow for equilibration to the more stable product (thermodynamic).[8] |
Case Study: Synthesis of Fused Heterocyclic Systems
The true synthetic power of this compound is realized in its use for constructing fused heterocyclic scaffolds, which are prevalent in many pharmaceutical agents.[9][10][11][12] Here, regioselectivity dictates the very structure of the resulting ring system.
Let's compare two plausible, competing pathways when reacting this compound with a bifunctional nucleophile like 2-aminoethanethiol.
Caption: Competing cyclization pathways based on initial regioselective attack.
In this scenario, the soft thiol group is expected to react preferentially with the soft α-carbon (Pathway A). The resulting intermediate then positions the harder amine nucleophile for an intramolecular attack on the nitrile carbon, leading to a fused seven-membered ring system. Direct attack by the amine (Pathway B) is less likely but could potentially be forced under specific conditions, such as by protecting the thiol group.
Experimental Protocols and Structural Validation
Trustworthy science relies on reproducible and verifiable methods. Below is a representative protocol for a reaction where regioselectivity is key, followed by a guide to confirming the outcome.
This procedure exemplifies the Hantzsch thiazole synthesis, a classic reaction of α-haloketones that relies on the regioselective attack of sulfur.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
To a round-bottom flask, add this compound (e.g., 2.24 g, 10 mmol) and thiourea (e.g., 0.84 g, 11 mmol).
-
Add ethanol (e.g., 50 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
The resulting solid is the hydrobromide salt of the product. To obtain the free base, the solid can be suspended in water and neutralized by the slow addition of a base like aqueous sodium bicarbonate until the pH is ~8.
-
Collect the free base by filtration, wash with water, and dry under vacuum.
Distinguishing between the desired thiazole (from S-attack) and a potential diazine isomer (from N-attack) is critical. This is achieved through spectroscopic analysis.
-
¹H NMR: The chemical shift of the single proton on the newly formed heterocyclic ring is diagnostic. In a thiazole ring, this proton typically appears in the 6.5-8.0 ppm range.
-
¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring provide definitive proof. The carbon atom bonded to two heteroatoms (C2 of the thiazole ring, bonded to S and N) will have a characteristic chemical shift, often >160 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is invaluable. It shows correlations between protons and carbons that are 2 or 3 bonds away. For the thiazole product, one would expect to see a correlation between the thiazole proton (H5) and the carbon of the cyano group (C≡N), confirming the connectivity and thus the regiochemical outcome.
Conclusion
The reactions of this compound are a compelling case study in the principles of regioselectivity. By understanding the electronic nature of the substrate and nucleophile, and by carefully controlling reaction parameters such as solvent and temperature, researchers can effectively steer reactions toward a desired constitutional isomer. The key to success lies in a mechanistically-driven approach, where experimental choices are made not by rote, but with a clear understanding of the underlying principles of reactivity. This guide serves as a foundational resource for professionals aiming to harness the full synthetic potential of this versatile building block in their drug discovery and development endeavors.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. maharajacollege.ac.in [maharajacollege.ac.in]
- 4. Ambident Nucleophiles - Examples, Reactions and Conditions | Organic Chemistry Tutorial [curlyarrows.com]
- 5. doubtnut.com [doubtnut.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. asteriskclasses.com [asteriskclasses.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromoacetyl)benzonitrile
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(2-Bromoacetyl)benzonitrile, a crucial reagent in various synthetic and pharmaceutical research applications. As a lachrymator and corrosive compound, its proper handling and disposal are paramount to ensuring laboratory safety and environmental compliance. This document moves beyond a simple checklist, offering insights into the chemical reasoning behind each procedural step, thereby empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
This compound is a hazardous chemical that requires careful handling. It is classified as a substance that is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[1][2][3] The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | Description | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[3] | 💀 |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] | corrosive |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] | corrosive |
The hazardous nature of this compound stems from its chemical structure. The α-bromo ketone moiety makes it a potent alkylating agent, which can react with biological nucleophiles, leading to its corrosive and toxic effects. The benzonitrile group, while less reactive, can release hydrogen cyanide upon combustion or in the presence of strong acids, a toxic gas.
Personal Protective Equipment (PPE)
Given the significant hazards, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields and a face shield.[4] | Protects against splashes and airborne particles that can cause severe eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile rubber).[5] | Prevents skin contact, which can lead to severe burns and toxicity.[6] |
| Body | A lab coat and, for larger quantities, a chemical-resistant apron. | Protects against contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator is necessary if working outside a fume hood or if there is a risk of dust or aerosol formation.[7] | Prevents inhalation of the toxic and corrosive dust or vapors. |
All handling of this compound, including weighing and dilutions, should be performed within a certified chemical fume hood to minimize the risk of inhalation exposure.[8]
Waste Segregation and Collection Workflow
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This compound waste must be collected in a dedicated, properly labeled container. The following workflow diagram illustrates the decision-making process for segregating this waste.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as a halogenated organic waste.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][8]
Protocol 1: Disposal of Solid Waste
-
Collection: Carefully transfer any solid this compound waste into a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name, "Hazardous Waste," and the associated hazards (Toxic, Corrosive).
-
Storage: Store the sealed container in a well-ventilated, designated satellite accumulation area. Ensure it is kept away from incompatible materials, such as strong oxidizing agents.[3]
-
Pickup: Arrange for the container to be collected by your institution's certified hazardous waste disposal service.
Protocol 2: Disposal of Contaminated Labware and Debris
-
Decontamination: Whenever possible, decontaminate reusable labware by rinsing with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as liquid halogenated organic waste.
-
Solid Debris: Any disposable items heavily contaminated with this compound, such as pipette tips, weighing paper, or gloves, should be placed in the designated solid halogenated organic waste container.
Protocol 3: Management of Spills
-
Evacuation and Ventilation: In the event of a spill, evacuate all non-essential personnel from the area and ensure adequate ventilation.[4]
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[1][4]
-
Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office.
Emergency Procedures
In the case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. reed.edu [reed.edu]
- 6. reddit.com [reddit.com]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. scienceready.com.au [scienceready.com.au]
A Researcher's Guide to the Safe Handling of 2-(2-Bromoacetyl)benzonitrile
As a potent tool in synthetic chemistry, particularly in the development of novel pharmaceuticals, 2-(2-Bromoacetyl)benzonitrile and its isomers are invaluable intermediates. However, their utility is matched by significant health hazards that necessitate a robust and well-understood safety protocol. This guide provides an in-depth, experience-driven approach to handling this chemical, ensuring the safety of laboratory personnel while maintaining experimental integrity.
Understanding the Risks: More Than Just a Reagent
This compound is not a benign powder. It is classified as a toxic and corrosive substance.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can lead to severe health consequences.[1][3] The presence of the α-bromo ketone functional group makes it a potent lachrymator, meaning it can cause severe irritation and tearing upon exposure to its vapors.[4] Furthermore, its ability to cause severe skin burns and eye damage underscores the critical need for meticulous handling procedures.[2][5]
The causality behind these hazards lies in the chemical's reactivity. The bromoacetyl group is an excellent electrophile, readily reacting with biological nucleophiles such as amino acids in proteins. This reactivity is the basis for its synthetic utility but also for its toxicity, as it can indiscriminately alkylate vital biomolecules, leading to cellular damage.
Core Directive: Establishing a Zone of Safety
Before a single spatula of this compound is dispensed, a designated workspace must be established. All handling of this compound, from weighing to reaction quenching, must occur within a certified chemical fume hood.[1][4] This is a non-negotiable control to mitigate the risk of inhaling its toxic and lachrymatory dust or vapors.[4][6]
Personal Protective Equipment (PPE): An Essential Barrier
The selection and proper use of PPE are paramount. Standard laboratory attire, such as a long-sleeved lab coat and closed-toe shoes, is the baseline. However, for handling this compound, enhanced protection is mandatory.[7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves[7][9] | Provides a suitable barrier against accidental skin contact. Double gloving is recommended for extended handling periods. |
| Eye and Face Protection | Chemical Splash Goggles and a Full-Face Shield[4][9][10] | Protects against dust, splashes, and vapors. Safety glasses are insufficient.[4] |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. | In the event of a spill or inadequate ventilation, a respirator with an appropriate cartridge for organic vapors and particulates should be available.[11] |
| Body Protection | Chemical-resistant Apron over a Lab Coat | Offers an additional layer of protection against spills and splashes. |
It is crucial to inspect gloves for any signs of degradation or puncture before and during use.[7] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[12]
Operational Plan: A Step-by-Step Protocol for Safe Handling
-
Preparation :
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing this compound to the workspace.
-
Have a designated waste container for contaminated materials readily accessible within the fume hood.[6]
-
-
Weighing and Dispensing :
-
Reaction Setup :
-
Add the reagent to the reaction vessel slowly and in a controlled manner.
-
If dissolving in a solvent, add the solid to the solvent to minimize dust formation.
-
Ensure the reaction apparatus is securely clamped and that any potential points of release are properly sealed.
-
-
Post-Reaction Workup :
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
All subsequent extractions and purifications should be conducted within the fume hood.
-
Emergency Response: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.[1][13]
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.[2]
-
Inhalation : Move the affected individual to fresh air immediately.[1][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill : For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5] Do not attempt to clean up large spills without appropriate training and respiratory protection. Evacuate the area and notify safety personnel.
Disposal Plan: A Cradle-to-Grave Responsibility
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[6][13]
-
Place all contaminated solid waste in a clearly labeled, sealed container.
-
Liquid waste containing this compound should be collected in a designated, labeled waste container.
-
Never dispose of this chemical down the drain.[14]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[6]
The following diagram illustrates the workflow for the safe handling of this compound:
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery without compromising personal health and safety.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. fishersci.fr [fishersci.fr]
- 6. 4-(2-Bromoacetyl)benzonitrile - Safety Data Sheet [chemicalbook.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. hsa.ie [hsa.ie]
- 10. quora.com [quora.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
